C.I. Disperse Blue 106 press cake
Descripción
Propiedades
Número CAS |
104573-53-7 |
|---|---|
Fórmula molecular |
C14H17N5O3S |
Peso molecular |
335.386 |
Origen del producto |
United States |
C.I. Disperse Blue 106: Molecular Architecture, Synthesis, and Immunotoxicological Profiling
[1][2]
Executive Summary
C.I. Disperse Blue 106 (DB106) is a monoazo-heterocyclic dye characterized by a 2-amino-5-nitrothiazole diazo moiety.[2] While primarily utilized for dyeing polyester and acetate fibers due to its high extinction coefficient and sublimation fastness, DB106 has garnered significant attention in biomedical research as a potent contact allergen.[1][2] This guide provides a definitive technical analysis of its structural properties, synthetic pathways, and the physicochemical mechanisms driving its biological interactions, serving as a reference for impurity profiling and toxicological assessment.[1][2]
Molecular Architecture & Physicochemical Profile[2]
Structural Definition
DB106 belongs to the class of heterocyclic monoazo dyes .[2] Unlike simple carbocyclic azo dyes, the inclusion of a thiazole ring in the diazo component induces a bathochromic shift, resulting in its characteristic bright blue shade.[1]
-
IUPAC Name: 2-[ethyl[3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]amino]ethanol[2][3]
-
CAS Registry Number: 12223-01-7 (Generic), 68516-81-4 (Specific isomer)[2]
-
Molecular Formula:
[2][3][4][5][6][7]
Key Functional Groups
-
5-Nitro-2-thiazolyl moiety: An electron-withdrawing heteroaromatic system that acts as the diazo component.[2] The nitro group enhances the acceptor strength, pushing the absorption maximum (
) into the visible blue region (~600 nm).[1][2] -
Azo Linkage (-N=N-): The chromophore connecting the donor and acceptor systems.[2]
-
N-alkyl aniline coupler: The electron donor.[2] The N-ethyl and N-hydroxyethyl chains improve solubility in the polyester matrix and influence the dye's lipophilicity (LogP).[2]
Physicochemical Data Table
| Property | Value / Characteristic | Relevance |
| Physical State | Dark blue/black powder | Solid-state handling |
| 590–605 nm (in acetone) | Spectrophotometric quantification | |
| LogP (Octanol/Water) | ~3.4 – 4.1 | High lipophilicity facilitates skin penetration (dermal bioavailability) |
| Solubility | Insoluble in water; Soluble in DMF, Acetone, Methanol | Requires organic extraction for analysis |
| pKa | Non-ionizable in physiological pH range | Remains non-ionic, aiding passive diffusion through stratum corneum |
Synthetic Pathway & Impurity Profiling[2]
Synthesis Mechanism
The synthesis of DB106 involves the diazotization of a heterocyclic amine followed by an electrophilic aromatic substitution (coupling) on an activated benzene ring.[2]
Critical Process Control: The diazotization of 2-amino-5-nitrothiazole is performed in strongly acidic conditions (sulfuric/phosphoric acid) using nitrosyl sulfuric acid, as the weak basicity of the thiazole amine prevents diazotization in aqueous HCl.[2]
Figure 1: Synthetic route for C.I. Disperse Blue 106 via diazotization and coupling.[2][4][7]
Impurity Origins
Commercial preparations of DB106 are rarely 100% pure.[2] Impurities often include:
-
Unreacted Precursors: Residual 2-amino-5-nitrothiazole (potential mutagen).[2]
-
Isomers: Variations in the coupling position on the aniline ring.[2]
-
Cross-Contaminants: C.I. Disperse Blue 124 is a structural analog often manufactured in the same facilities; cross-contamination is common and complicates toxicological diagnosis due to cross-reactivity.[2]
Immunotoxicology: The Haptenization Mechanism[2]
DB106 is a "sensitizing" dye, responsible for textile contact dermatitis.[1][2][10] Its mechanism of action follows the hapten-protein binding model .[2]
Mechanism of Action[2]
-
Bioavailability: The high LogP allows the dye to leach from fabric (aided by perspiration) and penetrate the lipophilic stratum corneum.[2]
-
Metabolic Activation (Pro-hapten): While the dye itself can bind proteins, skin microflora or epidermal azoreductases may cleave the azo bond, releasing reactive aromatic amines.[1][2]
-
Haptenization: The electrophilic dye or its metabolites covalently bind to skin carrier proteins (e.g., albumin, keratin) via nucleophilic residues (cysteine/lysine).[1][2]
-
Immune Recognition: The Dye-Protein complex is processed by Langerhans cells and presented to T-cells, establishing immunological memory (Sensitization).[2]
Figure 2: Immunological pathway of Disperse Blue 106 sensitization (Type IV Hypersensitivity).[2]
Analytical Protocol: Detection & Quantification
Objective: Quantify DB106 in textile matrices or biological patch test preparations. Method: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Mass Spectrometry (LC-MS).[2]
Sample Preparation[1][12]
-
Matrix: Polyester fabric or patch test solution.[2]
-
Extraction Solvent: Methanol or Acetonitrile (Ultrasonication at 50°C for 30 mins).
-
Filtration: 0.2 µm PTFE filter (Nylon filters may bind the dye).[2]
Chromatographic Conditions (Standardized)
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm) | Strong retention of lipophilic dye |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.[2]5) | Buffer prevents peak tailing of the thiazole nitrogen |
| Mobile Phase B | Acetonitrile | Organic modifier for elution |
| Gradient | 50% B to 95% B over 10 mins | Elutes hydrophobic dye while separating polar impurities |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for MS ionization |
| Detection | UV-Vis @ 595 nm; MS (ESI+) | Specificity for blue chromophore; Mass confirmation |
Mass Spectrometry Identification
References
-
European Chemicals Agency (ECHA). (2023).[2] Substance Information: Disperse Blue 106. [Link][2][5][7][11]
-
Ryberg, K., et al. (2006).[1][2] "Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes." Contact Dermatitis, 54(4), 213-219.[1][2] [Link]
-
Malinauskiene, L., et al. (2013).[1][2] "Contact allergy from disperse dyes in textiles–a review." Contact Dermatitis, 68(2), 65-75.[1][2] [Link]
-
PubChem. (2024).[2] Compound Summary: C.I. Disperse Blue 106.[2][3][4][7][8][10][11][12][13][14][15] National Library of Medicine.[2] [Link][2]
Sources
- 1. CN106118118B - Blue disperse dye, and composition, preparation method and application thereof - Google Patents [patents.google.com]
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- 4. worlddyevariety.com [worlddyevariety.com]
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- 6. DISPERSE BLUE 106 | 12223-01-7 [chemicalbook.com]
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- 8. Disperse Blue 106 | CAS 68516-81-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 13. waters.com [waters.com]
- 14. Allergic contact dermatitis caused by the clothing dye, disperse blue 106, an important contact allergen that may be frequently missed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cutaneousallergy.org [cutaneousallergy.org]
Physicochemical Characterization of Disperse Blue 106 Press Cake
An In-Depth Technical Guide to the
A Framework for Safety Assessment, Impurity Profiling, and Quality Control
Executive Summary
Disperse Blue 106 (DB106) is a monoazo thiazole dye widely utilized in the textile industry for acetate and polyester fibers.[1] However, in the domain of dermatological toxicology and safety science, it is recognized as a potent contact allergen. For researchers and drug development professionals—particularly those involved in developing diagnostic patch tests or assessing medical textile safety—the physicochemical characterization of DB106 "press cake" (the raw, wet filter cake post-synthesis) is critical.
This guide moves beyond standard textile analysis, applying pharmaceutical-grade rigor to the characterization of DB106. It focuses on isolating the active chromophore from synthesis by-products, quantifying allergenic impurities, and establishing solid-state stability.[1]
Molecular Identity & Solid-State Logic
The press cake of DB106 is a complex matrix containing the target dye, residual water, synthesis intermediates, and inorganic salts. Characterization begins with establishing the molecular identity and physical state of the solid.
1.1 Chemical Structure & Synthesis Context
-
Chemical Name: 2-[ethyl[3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)azo]phenyl]amino]ethanol[1]
-
CAS Number: 12223-01-7 (Generic), 68516-81-4 (Specific)[1]
Synthesis Implication: DB106 is synthesized via the diazotization of 2-amino-5-nitrothiazole followed by coupling with an aniline derivative.[1] Consequently, the press cake frequently contains unreacted 2-amino-5-nitrothiazole—a critical impurity due to its potential mutagenicity and sensitization capacity.[1]
1.2 Solid-State Characterization Strategy
The press cake is thermodynamically unstable due to high solvent/moisture content.[1]
-
X-Ray Powder Diffraction (XRPD): Used to determine if the dye exists as a specific polymorph or an amorphous solid in the wet state. Disperse dyes often exhibit crystal growth (Ostwald ripening) during storage, which affects dissolution rates in patch test vehicles (e.g., petrolatum).
-
Particle Size Distribution (PSD): Laser diffraction is required.[1] The "press cake" particles are often agglomerates. For diagnostic applications, particles must be milled to <5 µm to ensure bioavailability in the epidermal layer during patch testing.
Chromatographic Impurity Profiling
For safety assessment, the "purity" of the dye is less important than the "impurity profile." The following High-Performance Liquid Chromatography (HPLC) protocol is designed to separate the hydrophobic dye from polar synthesis intermediates.
2.1 Validated HPLC-DAD/MS Protocol
This method uses a high-resolution C18 column to resolve the target monoazo dye from the starting amine and potential degradation products.[1]
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm | Provides hydrophobic selectivity required for azo dyes.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffering prevents peak tailing of the amino-thiazole groups.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent strength for eluting the hydrophobic dye. |
| Gradient | 0-2 min: 10% B; 2-20 min: Linear to 95% B; Hold 5 min. | Initial low organic phase retains polar impurities; gradient elutes DB106.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for optimal pressure/resolution balance. |
| Detection | DAD: 615 nm (Vis) & 240 nm (UV); MS: ESI (+) | 615 nm quantifies the dye; 240 nm detects the non-colored impurities. |
2.2 Impurity Tracking
-
Target Impurity A (Precursor): 2-amino-5-nitrothiazole.[1][6] Elutes early (low k').[1] Monitor at 240 nm.[1][7]
-
Target Impurity B (Isomer): Disperse Blue 124.[1][8] Often co-synthesized or present as a contaminant.[1] Requires high-resolution separation as structures are nearly identical.[1]
Thermal Analysis & Stability
Thermal characterization is vital for understanding the "drying" behavior of the press cake and its thermal stability during formulation into diagnostic products.
3.1 Thermogravimetric Analysis (TGA)
-
Objective: Quantify "Loss on Drying" (LOD) distinguishing between surface water, bound water, and volatile organic solvents.
-
Protocol: Heat 5-10 mg sample from 25°C to 300°C at 10°C/min under Nitrogen.
-
Interpretation:
3.2 Differential Scanning Calorimetry (DSC)
-
Objective: Determine melting point and purity (via Van't Hoff equation) and detect polymorphic transitions.
-
Key Observation: DB106 typically shows a melting endotherm near 260°C followed immediately by exothermic decomposition. A broad or depressed melting peak indicates high impurity levels in the press cake.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from raw press cake to validated data, ensuring no critical characterization step is missed.
Figure 1: Integrated workflow for the physicochemical characterization of Disperse Blue 106 press cake.
Toxicological Relevance: The "Drug" Perspective
For drug development professionals, DB106 is not just a dye; it is a hapten . Understanding its mechanism of action is crucial when characterizing the press cake for use in patch test kits (e.g., TRUE Test®).
5.1 The Haptenization Mechanism
DB106 is lipophilic (LogP ~4.1), allowing it to penetrate the stratum corneum. Once epidermal, it does not induce an immune response directly. It must undergo haptenization , binding to skin proteins (carrier proteins) to form a complete antigen.
-
Implication for Characterization: If the press cake contains reactive impurities (like the nitrothiazole precursor), these may bind to skin proteins faster than the dye itself, causing false-positive sensitization results. High-purity characterization ensures the allergic reaction is truly due to DB106 and not a contaminant.[1]
5.2 Sensitization Pathway Diagram
Figure 2: The haptenization pathway of Disperse Blue 106 leading to contact dermatitis.[1]
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 108061, Disperse Blue 106. Retrieved from [Link][1]
-
Ryberg, K., et al. (2009).[8] Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes. Contact Dermatitis, 60(5), 270–278.[8] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Disperse Blue 106.[1][2][3][4][5][8][11][12][13] Retrieved from [Link][1]
-
Malinauskiene, L., et al. (2013). Contact allergy to textile dyes: clinical and chemical aspects. Contact Dermatitis, 68(3), 169-176.[1] (Contextual grounding on textile dye toxicology).
-
Waters Corporation. (2015).[1] Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection. Application Note. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. lookchem.com [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]
- 6. Disperse Blue 106|Textile Dye for Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orlandoskindoc.com [orlandoskindoc.com]
- 12. waters.com [waters.com]
- 13. cutaneousallergy.org [cutaneousallergy.org]
Synthesis Pathways for Monoazo Thiophene Derivative Dyes: A Technical Guide
Executive Summary: The Thiophene Advantage
In the landscape of high-performance disperse dyes, thiophene-based monoazo derivatives represent a critical upgrade over traditional benzenoid analogues. For drug development professionals and dye chemists, the thiophene moiety offers two distinct advantages driven by its electronic character:
-
Bathochromic Shift: Thiophene is electron-rich (excess
-electron density). When used as a diazo component, it acts as a powerful electron donor. This results in a significant bathochromic shift (red-shifting) compared to benzene rings, allowing for the synthesis of deep blue and violet shades without increasing molecular weight significantly—a crucial factor for drug-like lipophilicity and cellular uptake studies. -
Hyperchromic Effect: These derivatives often exhibit higher molar extinction coefficients (
), providing greater color intensity per mole.
However, the synthesis of these compounds presents unique challenges. Unlike stable anilines, 2-aminothiophenes are prone to oxidation and dimerization. Consequently, the standard aqueous diazotization protocols used for benzene derivatives often fail, necessitating the rigorous Nitrosyl Sulfuric Acid (
Core Synthesis Architecture
The synthesis of monoazo thiophene dyes relies on a bipartite workflow:
-
Precursor Assembly (Gewald Reaction): De novo synthesis of the unstable 2-aminothiophene scaffold.
-
Azo Coupling (anhydrous Diazotization): Conversion to the diazonium salt followed by electrophilic aromatic substitution.
Pathway Logic & Mechanism
The following diagram details the mechanistic flow from raw materials to the final azo chromophore.
Figure 1: Integrated workflow for the synthesis of monoazo thiophene dyes, bridging the Gewald precursor synthesis with the nitrosyl sulfuric acid coupling route.
Detailed Experimental Protocols
As a Senior Scientist, I strongly advise against purchasing commercial 2-aminothiophenes unless they are stabilized (e.g., as hydrochloride salts). Fresh synthesis via the Gewald reaction is the only way to ensure high purity and yield.
Phase 1: The Gewald Synthesis (Precursor Generation)
Objective: Synthesis of 2-amino-3-nitrothiophene derivatives. Rationale: The nitro group at the 3-position stabilizes the amine and enhances the diazonium salt's electrophilicity later.
-
Reagents:
-
Ketone/Aldehyde (1.0 eq)
-
Activated Nitrile (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine or Diethylamine (Catalytic/Stoichiometric base)
-
Solvent: Ethanol or Methanol
-
-
Procedure:
-
Step A: Dissolve the ketone and activated nitrile in ethanol.
-
Step C (Critical): Add the amine base dropwise. Caution: This reaction is exothermic. Maintain temperature < 50°C to prevent polymerization.
-
Step D: Reflux for 2–4 hours. The reaction is complete when the sulfur powder disappears.
-
Step E: Pour into ice water. The 2-aminothiophene precipitates as a solid. Filter and recrystallize immediately from ethanol.
-
Phase 2: Diazotization via Nitrosyl Sulfuric Acid
Objective: Generating the reactive diazonium species.
Expert Insight: Thiophene amines are weak bases (
-
Reagents:
-
Sodium Nitrite (
)[3] -
Conc. Sulfuric Acid (
, 98%) -
Mixture of Acetic Acid/Propionic Acid (17:3 ratio) - Optional but recommended for solubility.
-
-
Protocol:
-
Preparation of Nitrosyl Sulfuric Acid: In a 3-neck flask, cool 10 mL of conc.
to 0°C. Add powdered (1.1 eq) in small portions. Stir until fully dissolved (approx. 30 mins). Self-Validation: The solution should be clear to pale yellow. Blue/green indicates water contamination ( formation). -
Amine Addition: Dissolve the 2-aminothiophene (from Phase 1) in the Acetic/Propionic acid mixture. Cool to 0-5°C.[4]
-
Diazotization: Dropwise add the amine solution to the nitrosyl sulfuric acid.
-
Incubation: Stir at 0–5°C for 2 hours.
-
Validation: Take a drop of the reaction mixture and place it on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).
-
Phase 3: The Coupling Reaction
-
Reagents:
-
Coupler (e.g., N,N-diethylaniline) dissolved in dilute acetic acid.
-
Sodium Acetate (Buffer).
-
Ice.[3]
-
-
Protocol:
-
Cool the coupler solution to 0°C.
-
Addition: Slowly add the diazonium salt solution to the coupler solution.
-
pH Control (Critical): The reaction generates acid. Periodically add sodium acetate solution to maintain pH 4.0–5.0.
-
Why? pH < 3 protonates the coupler (deactivating it). pH > 7 decomposes the diazonium salt.
-
-
Completion: Stir for 4 hours. The dye will precipitate as a deeply colored solid.
-
Purification: Filter, wash with water (to remove acid), then wash with hot ethanol. Recrystallize from DMF or Acetone.
-
Quantitative Data & Process Parameters
The following table summarizes the critical parameters for a standard synthesis (e.g., 2-amino-3-nitrothiophene coupled with N-ethyl-N-hydroxyethylaniline).
| Parameter | Optimal Range | Impact of Deviation |
| Diazotization Temp | 0°C – 5°C | > 10°C: Rapid decomposition of diazonium salt (Explosion risk). |
| Solvent System | Water presence: Hydrolysis of diazonium to a phenol/thienol (Tar formation). | |
| Coupling pH | 4.5 – 5.5 | < 4.0: Low yield (protonated coupler). > 6.0: Diazo decomposition. |
| Stirring Time | 2 – 3 Hours | Insufficient: Incomplete diazotization (residual amine impurities). |
| Typical Yield | 75% – 88% | Lower yields indicate moisture contamination or poor pH control. |
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure scientific integrity, integrate these checks into your workflow:
-
The "Spot Test" for Completion: During coupling, place a drop of the reaction mixture on filter paper next to a drop of alkaline
-naphthol solution.-
Result: If a colored "bleed" forms at the junction, unreacted diazonium salt is still present. Continue stirring.
-
-
TLC Monitoring: Use a mobile phase of Toluene:Ethyl Acetate (8:2).
-
Target: Disappearance of the highly fluorescent 2-aminothiophene spot.
-
Warning: Appearance of a baseline smear indicates polymerization (temperature too high).
-
-
Spectroscopic Validation:
-
IR: Look for the disappearance of the primary amine doublet (
) and the appearance of the azo stretch ( ) at (often weak/obscured) and strong nitro stretches if present. -
UV-Vis: Expect a
shift. The precursor absorbs in the UV/near-visible (yellow). The product should show a strong absorbance between 550–650 nm (blue/violet).
-
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sabnis, R. W. (2016). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. Wiley.
-
Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments.[5][6][7][8][9][10][11]
-
Maradiya, H. R., & Patel, V. S. (2001). Synthesis and dyeing performance of some novel thiophene-based azo disperse dyes. Journal of the Saudi Chemical Society.
-
Weaver, M. A., & Shuttleworth, L. (1982). Heterocyclic diazo components. Dyes and Pigments.[5][6][7][8][9][10][11]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 5. Dyes derived from aminothiophenes. Part 4: Synthesis of some nitro-substituted thiophene-based azo disperse dyes | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 9. espublisher.com [espublisher.com]
- 10. Azo Coupling [organic-chemistry.org]
- 11. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
Solubility Profile & Thermodynamic Characterization of Disperse Blue 106
Topic: Solubility Profile and Thermodynamic Characterization of Disperse Blue 106 Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
Executive Summary
Disperse Blue 106 (DB106) is a monoazo dye characterized by a thiazole-based chromophore.[1] While primarily utilized in the textile industry for dyeing polyester and acetate fibers, its structural properties—specifically its lipophilicity (LogP ~4.[1]1) and potent contact allergenicity—make it a subject of critical interest in toxicological assays and purification workflows.[1]
This guide provides a rigorous technical analysis of the solubility landscape of DB106. It moves beyond basic qualitative descriptions to establish a thermodynamic framework for understanding its dissolution behavior in organic solvents.[1] We provide a self-validating experimental protocol for precise solubility determination, essential for researchers developing purification strategies or toxicity screening assays.
Physicochemical Profile
Understanding the solubility of DB106 requires a structural analysis of its solute-solvent interaction potential.[1]
-
Chemical Name: 2-[ethyl[3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)azo]phenyl]amino]ethanol[1]
-
CAS Number: 12223-01-7 (Generic), 68516-81-4 (Specific)[1][2]
-
Molecular Formula: C₁₄H₁₇N₅O₃S[1]
-
Chromophore: Thiazolyl-azo (Donor-Acceptor "Push-Pull" System)[1]
Structural Solubility Drivers
The DB106 molecule features a "push-pull" electronic structure:
-
Electron Donor: The diethylamino group pushes electron density into the conjugated system.[1]
-
Electron Acceptor: The nitro-substituted thiazole ring acts as a strong electron withdrawing group.[1]
Implication: This creates a significant dipole moment, rendering the molecule highly soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) which can stabilize the polarized transition states. Conversely, its hydrophobic backbone limits solubility in water, while the hydroxyl group allows for moderate solubility in alcohols via hydrogen bonding.[1]
Solubility Landscape
Qualitative Solubility Profile
The following table summarizes the solubility behavior of DB106 across various solvent classes based on polarity and Hansen Solubility Parameters (HSP).
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Driver |
| Polar Aprotic | DMF, DMSO | High (> 50 g/L) | Dipole-dipole stabilization of the azo-thiazole zwitterion.[1] |
| Ketones | Acetone, MEK | Good | Favorable dispersion ( |
| Alcohols | Ethanol, Methanol | Moderate | Limited by steric hindrance; H-bonding ( |
| Chlorinated | Dichloromethane | Moderate/Good | High dispersion forces; useful for extraction.[1] |
| Hydrocarbons | Hexane, Toluene | Low | Lack of polar interactions; energetically unfavorable.[1] |
| Aqueous | Water | Insoluble (< 0.1 mg/L) | High hydrophobic penalty; LogP ~4.[1]1. |
Thermodynamic Modeling (Theoretical Framework)
To rigorously quantify solubility (
-
A, B, C: Empirical model parameters derived from experimental regression.
-
Physical Meaning:
Experimental Protocol: Determination of Solubility
Objective: To generate precise mole-fraction solubility data for DB106 in a target organic solvent (e.g., Ethanol or Acetone) across a temperature range (293K – 323K).
Methodology: Static Equilibrium Method (Shake-Flask) coupled with UV-Vis Spectrophotometry.[1]
Workflow Diagram
The following Graphviz diagram outlines the self-validating workflow for solubility determination.
Caption: Figure 1. Step-by-step Static Equilibrium workflow for determining DB106 solubility.
Step-by-Step Methodology
-
Preparation:
-
Add excess Disperse Blue 106 powder to a jacketed glass equilibrium cell containing the specific solvent (e.g., absolute ethanol).
-
Scientific Integrity Check: Ensure the solid phase is clearly visible to guarantee saturation.[1]
-
-
Equilibration:
-
Stir the suspension using a magnetic stirrer at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K).
-
Duration: Allow 24 hours for equilibrium. Stop stirring 2 hours prior to sampling to allow sedimentation.[1]
-
-
Sampling & Phase Separation:
-
Quantification (UV-Vis):
-
Calculation:
-
Convert mass concentration (
) to mole fraction ( ) using the density of the pure solvent ( ) and molecular weights ( ). (Approximation valid for dilute solutions).
-
Thermodynamic Analysis Logic
Once experimental data (
Caption: Figure 2. Computational logic for extracting thermodynamic parameters from solubility data.
Interpretation of Results:
-
Positive
: Dissolution is endothermic.[1] Higher temperatures significantly increase solubility.[1] This is typical for disperse dyes in alcohols and ketones.[1] -
Positive
: The disorder of the system increases upon mixing, which is the primary driver for dissolution in organic solvents.
Applications & Implications
-
Purification: The steep solubility curve in Ethanol (moderate at boiling, low at room temp) makes it an ideal solvent for recrystallization to remove synthesis impurities (e.g., unreacted amines).[1]
-
Toxicity Screening: For in vitro assays (e.g., Ames test or skin sensitization), DB106 must be dissolved in a vehicle.[1] DMSO is the gold standard vehicle due to high solubility (>100 mM) and cellular compatibility at low concentrations.[1]
-
Supercritical Dyeing: Research indicates DB106 solubility in supercritical CO₂ is pressure-dependent.[1] The organic solvent data (ethanol/acetone) serves as a baseline for co-solvent selection in these green chemistry processes.[1]
References
-
Chemical Identity & Properties
- Solubility & Dyeing Mechanisms
-
Experimental Methods for Solubility
-
Hansen Solubility Parameters
-
Toxicity & Sensitization
Sources
Technical Analysis: Disperse Blue 106 Press Cake vs. Standardized Powder
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Purity Paradox
For drug development professionals and immunotoxicologists, Disperse Blue 106 (DB106) presents a unique challenge.[1] While it is widely recognized as a potent contact allergen—named "Allergen of the Year" by the American Contact Dermatitis Society in 2000—the material used in research often varies significantly in composition.[1]
The core distinction lies between the Press Cake (the raw synthetic intermediate) and the Standardized Powder (the engineered commercial product).[1] Understanding this difference is not merely a matter of chemical inventory; it is critical for experimental reproducibility.[1] Using standardized powder in assays designed for pure compounds introduces a complex matrix of lignosulfonates and surfactants that can skew toxicological data, mask impurities, and alter bioavailability.
This guide dissects the physicochemical differences between these two forms and provides a validated workflow for handling them in a research setting.
Comparative Physicochemical Profile
The transition from press cake to standardized powder is a process of formulation , not purification. In fact, the "standardized" powder is significantly less pure in terms of chromophore content than the raw cake, as it is engineered for dispersibility in water, not for chemical homogeneity.
Table 1: Compositional Specifications
| Feature | Press Cake (Raw Intermediate) | Standardized Powder (Commercial Grade) |
| Chromophore Content | High (70–90%) | Low to Medium (20–40%) |
| Physical State | Wet, thixotropic paste or lumps | Fine, free-flowing dustless powder |
| Moisture Content | High (20–40% residual water) | Low (< 5%) |
| Dispersing Agents | Negligible (Trace synthesis residues) | High (40–60%) (Lignosulfonates, MF/NNO) |
| Solubility (Water) | Insoluble (Forms clumps) | Colloidal Dispersion (Not true solution) |
| Solubility (Acetone) | Soluble (High purity extract) | Soluble (Leaves insoluble dispersant residue) |
| Primary Impurities | Synthesis by-products, isomers, salts | Dedusting oils, diluents (Sodium Sulfate), dispersants |
Key Insight for Researchers
If you are conducting In Vitro Release Testing (IVRT) or Skin Sensitization Assays (e.g., LLNA) , using the Standardized Powder requires a "clean-up" step.[1] The high load of anionic surfactants (dispersants) in the powder can disrupt cell membranes and interfere with protein binding assays, yielding false positives that are artifactual to the formulation, not the dye itself.
The Manufacturing Logic: From Synthesis to Standardization[1]
To understand the difference, one must visualize the engineering process. DB106 is a monoazo dye with low water solubility.[1] The "Press Cake" is the result of the coupling reaction, filtered to remove the bulk reaction liquor.[1]
However, textile dyeing requires the dye to remain suspended in water at high temperatures. Therefore, the press cake is subjected to bead milling with dispersing agents to reduce particle size to <1 µm, preventing re-aggregation.
Figure 1: Manufacturing & Standardization Workflow
This diagram illustrates the transformation of the raw chemical entity into the commercial matrix.[1]
Caption: Workflow showing the introduction of the dispersant matrix. Note that the Press Cake is the last point of high chemical purity before formulation.[1]
Scientific Implications for Drug Development[1][2]
The Impurity Hypothesis in Toxicology
Research indicates that a significant subset of patients (~25%) diagnosed with DB106 allergy react not to the main chromophore, but to impurities present in the commercial dye [1].[1]
-
Press Cake: Contains synthesis intermediates (e.g., unreacted amines) which are potent sensitizers.
-
Standardized Powder: Dilutes these impurities but introduces new variables (surfactants).[1]
Recommendation: When characterizing the toxicological profile of DB106 for biomedical applications (e.g., as a tracer in drug delivery), you must characterize the impurity profile of the specific batch. Do not rely on the Certificate of Analysis (CoA) of the powder, which focuses on "Color Strength" rather than "Chemical Purity."[1]
Analytical Interference
In HPLC or LC-MS analysis, the lignosulfonates present in the Standardized Powder can cause:
-
Column Fouling: They are sticky, polymeric substances.
-
Ion Suppression: In Mass Spectrometry, the high abundance of ionizable surfactants can suppress the signal of the dye or its metabolites.[1]
Experimental Protocol: Purification for Biological Assays
If you only have access to the Standardized Powder but require high-purity dye for cell-based assays, you must strip away the dispersant matrix.[1] This protocol exploits the solubility differential: DB106 is soluble in organic solvents, while the lignosulfonate dispersants are generally insoluble in acetone but soluble in water.[1]
Protocol: Solvent Extraction & Recrystallization
Objective: Isolate chemically pure DB106 from commercial standardized powder.
Materials:
-
DB106 Standardized Powder[1]
-
Solvents: Acetone (ACS Grade), Ethanol (95%), Distilled Water[1]
-
Equipment: Soxhlet extractor (optional) or Heated Stir Plate, Vacuum Filtration setup (Buchner funnel).[1]
Step-by-Step Methodology:
-
Solvent Extraction (The "Strip"):
-
Filtration:
-
Precipitation (The "Crash"):
-
Concentrate the acetone filtrate to ~20mL using a rotary evaporator.
-
Slowly add cold distilled water dropwise until a precipitate begins to form.[1]
-
Cool the mixture to 4°C overnight to maximize yield.
-
-
Final Wash:
-
Filter the recrystallized solid.[1]
-
Wash with a large volume of water to remove any trapped trace dispersants.
-
Dry in a vacuum oven at 50°C.
-
Figure 2: Analytical Decision Tree
Use this logic to determine which form of DB106 is required for your specific experiment.
Caption: Decision matrix for selecting the appropriate DB106 form based on research intent.
References
-
Ryberg, K., et al. (2009). "Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes." Contact Dermatitis, 60(5), 270-278.[1][4] Link
-
Malinauskiene, L., et al. (2013).[5] "Contact allergy from disperse dyes in textiles-a review." Contact Dermatitis, 68(2), 65-75.[1] Link[1]
-
U.S. National Library of Medicine.[1] (n.d.). "Disperse Blue 106 - Compound Summary." PubChem. Link[1][6]
-
Bafana, A., et al. (2011). "Azo dyes: past, present and the future." Environmental Reviews, 19, 350-370. Link[1]
-
American Contact Dermatitis Society.[1] (2000).[1] "Allergen of the Year: Textile Dyes." Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
Technical Guide: Crystal Lattice Architecture of C.I. Disperse Blue 106
The following technical guide details the structural and crystallographic characterization of C.I. Disperse Blue 106 , designed for researchers in solid-state chemistry, toxicology, and formulation science.
Executive Summary & Chemical Identity
C.I. Disperse Blue 106 (DB106) is a high-performance monoazo dye belonging to the nitrothiazole-azobenzene class. While widely utilized for dyeing hydrophobic polymers (polyester, acetate), its significance in drug development and toxicology stems from its status as a potent contact allergen. Understanding its crystal lattice structure is critical for predicting dissolution kinetics, bioavailability, and thermodynamic stability in biological assays.
-
CAS Number: 12223-01-7 / 68516-81-4[1]
-
IUPAC Name: 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]ethanol[1]
-
Molecular Formula:
[1][2][3][4][5][6][7]
Structural Significance
DB106 functions as a "push-pull" chromophore. The electron-donating amine (push) and the electron-withdrawing nitrothiazole (pull) create a strong dipole moment. This dipole governs the crystal packing , forcing molecules to align in antiparallel motifs to minimize lattice energy, a key factor in its low water solubility and high persistence in tissues.
Molecular Architecture & Conformational Analysis
Before defining the lattice, one must understand the conformer that populates the unit cell.
The "Push-Pull" Chromophore
The molecule consists of three rigid/semi-rigid domains:
-
Acceptor Domain: 5-nitro-2-thiazolyl moiety.[1] The sulfur atom increases polarizability.
-
Bridge: The azo group (
) adopts the trans-configuration ( -isomer) to minimize steric hindrance, ensuring planarity between the thiazole and phenyl rings. -
Donor Domain: The
-disubstituted aniline. The hydroxyethyl tail adds flexible H-bonding capability, while the ethyl tail provides hydrophobic bulk.
Intramolecular Locking
-
Planarity: The delocalized
-electron system flattens the heteroaromatic core. -
Steric Strain: The ortho-methyl group on the phenyl ring introduces slight torsional strain, potentially twisting the phenyl ring 5–10° out of the azo plane, affecting the
- stacking distance in the solid state.
Figure 1: Functional connectivity of DB106 highlighting the donor-acceptor systems that drive crystal packing.
Crystal Lattice Structure: Predictive & Empirical Models
Specific single-crystal X-ray diffraction (SC-XRD) data for DB106 is often proprietary. However, based on the isostructural nitrothiazole-azo class (e.g., Disperse Blue 79, Disperse Orange 61), the lattice architecture follows definitive rules.
Unit Cell & Space Group
-
Crystal System: Triclinic or Monoclinic.
-
Space Group: Most likely
(Triclinic) or (Monoclinic).-
Reasoning: Centrosymmetric space groups are favored to cancel the large dipole moment (
Debye) of the push-pull system. Molecules typically pack in antiparallel centrosymmetric dimers .
-
Packing Motifs
The lattice is stabilized by three primary intermolecular forces, ranked by energy contribution:
| Interaction Type | Structural Feature | Lattice Consequence |
| 1. Dipole-Dipole ( | Nitro-Thiazole vs. Amine-Phenyl | Molecules stack "head-to-tail" (antiparallel) to align opposing dipoles. Interplanar spacing: ~3.4–3.5 Å. |
| 2. Hydrogen Bonding | Terminal | Forms infinite chains or discrete dimers. The hydroxyl proton donates to the Nitro oxygen or Thiazole nitrogen of a neighbor. |
| 3. Van der Waals | Ethyl/Methyl groups | Fills interstitial voids. The ortho-methyl group acts as a "spacer," preventing perfect graphite-like stacking. |
Polymorphism Risk
Azo dyes are prone to polymorphism.
- -form (Stable): Densely packed, high melting point, lower solubility. Dominant in commercial powders.
- -form (Metastable): Often formed during rapid precipitation or formulation. Higher dissolution rate but thermodynamically unstable.
-
Critical Check: In drug/tox studies, ensure the polymorph is characterized, as the
-form may yield false positives in sensitization assays due to artificially high bioavailability.
Analytical Protocols: Characterization Workflow
To validate the specific lattice structure of a DB106 sample, the following self-validating workflow is required.
Protocol: Single Crystal Growth
Direct powder diffraction is often insufficient for complex organics.
-
Purification: Recrystallize crude dye from ethanol to remove dispersants (lignosulfonates).
-
Solvent Selection: Use a binary system: Acetone (solvent) / Hexane (antisolvent) .
-
Method: Slow vapor diffusion at
over 7–14 days. -
Target: Needle-like crystals (typical for azo dyes) suitable for SC-XRD.
Protocol: Powder X-Ray Diffraction (PXRD)
Use for bulk phase identification.
-
Instrument: Cu K
radiation ( Å). -
Scan Range:
to . -
Key Fingerprint Regions: Look for low-angle peaks (
) representing the long axis of the unit cell (molecular length + H-bond spacing).
Figure 2: Step-by-step workflow for definitive solid-state characterization.
Biological & Toxicological Implications
The crystal lattice directly informs the toxicological profile of DB106.
-
Allergenic Mechanism: DB106 is a hapten. It must dissolve and penetrate the stratum corneum to bind with skin proteins.
-
Lattice Energy vs. Bioavailability:
-
High lattice energy (strong
-stacking) Low water solubility Rate-limited dissolution. -
However, the hydroxyethyl tail disrupts the lattice enough to allow solubility in sweat/sebum (lipophilic environments), facilitating transport.
-
-
Azo Cleavage: The crystal structure protects the azo bond from oxidative degradation in storage, but once dissolved, skin bacteria can reduce the azo bond to potentially toxic aromatic amines.
References
-
PubChem. Disperse Blue 106 - Compound Summary. National Library of Medicine. Available at: [Link]
-
Chemotechnique Diagnostics. Disperse Blue 106 Allergen Information. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Search for Structural Analogs (Disperse Blue 79, Nitro-thiazole azo). Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Disperse Blue 106.[9] Available at: [Link]
-
Koh, J. (2011).[3][6] Dyeing with disperse dyes. Textile Dyeing, 195-220.[3][6] (Cited for structural class properties).[1][2][3][4][9][10][11]
Sources
- 1. echemi.com [echemi.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Disperse Blue 106|Textile Dye for Research [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]
- 7. DISPERSE BLUE 106 | 12223-01-7 [chemicalbook.com]
- 8. Disperse Blue 106 | CAS 68516-81-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. afirm-group.com [afirm-group.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
Thermodynamic Properties and Synthesis of Disperse Blue 106: A Technical Guide
Topic: Thermodynamic Properties & Synthesis of Disperse Blue 106 Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Disperse Blue 106 (DB106), chemically identified as 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]-ethanol (C.I. 111935), represents a critical class of monoazo dyes derived from heterocyclic amines. Unlike simple carbocyclic azo dyes, DB106 incorporates a 5-nitro-2-aminothiazole diazo component. The presence of the thiazole ring and the nitro group imparts a significant bathochromic shift (deepening the color to blue) and high molar extinction coefficient, but it also introduces unique thermodynamic instabilities during synthesis.
This guide deconstructs the synthesis of DB106 through a thermodynamic lens, moving beyond standard recipes to explain the energy landscapes that dictate yield, purity, and the suppression of hazardous by-products.
Chemical Identity & Structural Thermodynamics
| Property | Specification |
| CI Name | Disperse Blue 106 |
| CI Number | 111935 |
| CAS Number | 12223-01-7 / 68516-81-4 |
| Molecular Formula | |
| Molecular Weight | 335.38 g/mol |
| Chromophore | Donor-Acceptor Azo ( |
| Diazo Component | 2-Amino-5-nitrothiazole |
| Coupling Component | N-ethyl-N-(2-hydroxyethyl)-m-toluidine |
Thermodynamic Significance of the Structure:
The 5-nitrothiazole moiety acts as a strong electron withdrawer (Acceptor), while the dialkylamino group acts as a strong donor. This "push-pull" electronic system lowers the energy gap (
Synthesis Protocol: A Thermodynamic Approach
The synthesis is a two-step sequence: Diazotization followed by Azo Coupling .
Step 1: Diazotization of 2-Amino-5-Nitrothiazole
The Challenge: Thiazoles are weakly basic (
Protocol:
-
Cryogenic Setup: Charge a jacketed reactor with 98% Sulfuric Acid (
). Cool to -5°C to 0°C .-
Thermodynamic Rationale: The formation of the diazonium salt is exothermic. More importantly, the diazonium species is entropically unstable (favors release of
gas). Low temperature minimizes , keeping positive (non-spontaneous).
-
-
Nitrosyl Generation: Slowly add Sodium Nitrite (
) with vigorous stirring. -
Amine Addition: Gradually add 2-amino-5-nitrothiazole over 60 minutes, maintaining
.-
Critical Control: The reaction is highly exothermic. If
, the diazonium cation undergoes hydrolysis to the corresponding hydroxythiazole (tar formation).
-
-
Maturation: Stir for 2–3 hours at 0°C to ensure complete conversion.
Step 2: Azo Coupling
The Challenge: The coupling reaction is an Electrophilic Aromatic Substitution (
Protocol:
-
Coupler Preparation: Dissolve N-ethyl-N-(2-hydroxyethyl)-m-toluidine in dilute sulfuric acid or acetic acid/water mixture. Cool to 0–5°C .
-
Coupling Reaction: Slowly pump the diazonium solution into the coupler solution.
-
pH Control: Simultaneously dose Sodium Acetate or NaOH to maintain pH 4.0–5.0 .
-
Thermodynamic Rationale:
-
pH < 3: The amine coupler becomes protonated (
), deactivating the ring (electrophilic attack blocked). -
pH > 7: The diazonium salt reacts with
to form diazotates (inactive). -
pH 4–5: Optimization of the effective concentration of the free amine and the diazonium cation.
-
-
-
Quenching: The reaction is complete when diazo testing (H-acid spray) is negative.
-
Filtration & Wash: Filter the precipitated dye. Wash with water until neutral.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the synthesis workflow and the critical decision nodes governed by thermodynamic stability.
Figure 1: Process flow diagram for DB106 synthesis highlighting critical thermodynamic control points (Temperature and pH).
Thermodynamic Analysis
Reaction Enthalpy ( )
While specific calorimetric data for DB106 is proprietary, the synthesis follows the general thermodynamic profile of heterocyclic azo couplings.
-
Diazotization: Strongly Exothermic.
-
to
. -
Implication: Heat removal is the rate-limiting step for scale-up. Accumulation of heat leads to a "runaway" decomposition of the diazonium salt.
-
to
-
Coupling: Exothermic.
-
to
. -
Implication: The exotherm is less severe than diazotization, but temperature must be kept low to prevent side reactions (e.g., decomposition of the diazo species before it finds a coupler molecule).
-
to
Activation Energy & Kinetics ( )
The rate of coupling is defined by the Arrhenius equation:
-
Coupling
: Typically low (diffusion controlled) once the species are properly activated. -
Decomposition
: The activation energy for the loss of from the thiazole diazonium is relatively low compared to benzene derivatives. This means the "window of operability" is narrow.-
Operational Rule: The coupling reaction rate (
) must significantly exceed the decomposition rate ( ). Since is pH-dependent and is T-dependent, the process requires low T and optimized pH .
-
Solubility Thermodynamics
DB106 is a "Disperse" dye, meaning it has very low water solubility.
-
Synthesis Phase: The product precipitates immediately upon formation. This is thermodynamically favorable (Le Chatelier’s principle) as it drives the reaction to completion.
-
Purification Phase: Recrystallization relies on the differential solubility in organic solvents (e.g., Acetone or DMF) vs. impurities.
- .
-
Heating in acetone increases
, dissolving the dye. Cooling reverses this, crystallizing the pure dye while impurities remain in the mother liquor.
Safety & Toxicology (Sensitization)
For drug development professionals and researchers, handling DB106 requires strict adherence to safety protocols due to its sensitizing nature.
-
Allergenic Potential: DB106 is a well-documented skin sensitizer (contact allergen). It is often included in "Textile Dye Mix" patch tests.
-
Mechanism: The dye can haptenize skin proteins. The lipophilic nature (low water solubility) allows it to penetrate the stratum corneum.
-
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), P100 respirator (dust control), and full Tyvek suit.
-
Decontamination: Surfaces should be cleaned with 10% bleach (oxidizes the azo bond, destroying the chromophore and sensitizing potential) followed by ethanol.
-
References
-
World Dye Variety. (2012).[4] Disperse Blue 106 - Chemical Structure and Properties.[4][5][6] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 108061, Disperse Blue 106.[7] Retrieved from [Link]
-
Koh, J. (2011). Dyeing with Disperse Dyes.[1][2][3][4][6][8][9][10] In Textile Dyeing. IntechOpen. (General reference on disperse dye thermodynamics).
-
Chemotechnique Diagnostics. (2024). Disperse Blue Mix 106/124 - Allergen Information. Retrieved from [Link][2]
-
Mishra, S., et al. (2023).[11] Synthetic Procedures and Properties of Thiophene-Based Azo Scaffolds. (Contextual reference for heterocyclic azo synthesis). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP0344106A2 - Disperse blue dyes and mixtures of disperse blue dyes - Google Patents [patents.google.com]
- 3. fnatchem.com [fnatchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. 74339-69-8 CAS MSDS (DISPERSE BLUE 106) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chemotechnique.se [chemotechnique.se]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. espublisher.com [espublisher.com]
identifying impurities in crude Disperse Blue 106 press cake
Title: High-Resolution Impurity Profiling of Crude Disperse Blue 106 Press Cake: A Technical Guide for Chemical Safety & Toxicology Applications
Executive Summary
Disperse Blue 106 (DB106) is a monoazo dye structurally characterized by a 5-nitrothiazole moiety. While ubiquitous in the textile industry, it is historically significant in dermatological toxicology as a potent contact allergen (named "Allergen of the Year" by the ACDS in 2000).
For researchers in toxicology and pharmaceutical sciences (specifically those investigating transdermal systems or medical textiles), the press cake —the crude, wet solid isolated immediately after synthesis but before formulation—represents the most critical analytical window. It contains the "genetic fingerprint" of the synthesis: unreacted precursors, coupling isomers, and thermally labile by-products that are often masked by dispersants (like lignosulfonates) in the final commercial product.
This guide outlines a rigorous, self-validating workflow to isolate, separate, and identify these impurities using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Chemical Genesis & Impurity Prediction
To identify impurities, one must first understand their origin. DB106 is synthesized via an azo coupling reaction. The "Press Cake" is essentially the precipitated product of this reaction, washed but not yet dried or formulated.
The Synthetic Route:
-
Diazotization: 2-Amino-5-nitrothiazole is diazotized using nitrosylsulfuric acid.
-
Coupling: The diazonium salt is coupled with N-ethyl-N-(2-hydroxyethyl)-m-toluidine.
Predicted Impurity Profile:
-
Type A (Precursors): Residual 2-Amino-5-nitrothiazole (highly sensitizing) and the aniline coupler.
-
Type B (Side Reactions): De-nitrated thiazole derivatives or oxidation products of the aniline.
-
Type C (Structural Analogs): Disperse Blue 124 (the acetylated analog) is often found if the coupler was contaminated or if esterification occurred.
Figure 1: Synthetic Pathway and Impurity Genesis
Caption: Logical flow of DB106 synthesis highlighting the entry points for key impurities found in the press cake.
Protocol: Sample Preparation from Press Cake
Objective: Isolate organic impurities from the wet, salt-laden press cake without inducing thermal degradation.
Challenges:
-
Solubility: DB106 is "disperse" (sparingly soluble in water).[1][2]
-
Matrix: Press cake contains water, inorganic salts (sulfates), and potentially unreacted acids.
Methodology:
-
Drying (Optional but Risky): Lyophilization (freeze-drying) is preferred over heat drying to prevent thermal degradation of labile impurities.
-
Solvent Extraction:
-
Weigh 50 mg of Press Cake.
-
Add 50 mL of Tetrahydrofuran (THF) or Dimethylformamide (DMF) . Note: THF is preferred for LC-MS compatibility if diluted; DMF is better for total solubility but requires high dilution to avoid peak distortion.
-
Ultrasonicate for 15 minutes at <30°C.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the dye).
-
Dilution: Dilute the filtrate 1:10 with Acetonitrile/Water (50:50) to match the initial mobile phase conditions.
Analytical Workflow: LC-MS/MS Strategy
Objective: Separate the main dye peak from trace impurities and structurally identify them.
Instrument Setup:
-
System: UHPLC coupled to Q-TOF (Quadrupole Time-of-Flight) or Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Eclipse Plus), 2.1 x 100 mm, 1.8 µm or 3.5 µm.
Chromatographic Parameters:
| Parameter | Setting | Rationale |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water | Buffers pH to ensure ionization of the thiazole nitrogen. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier for azo dyes. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for electrospray ionization (ESI) efficiency. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→95% B; Hold 3 min. | Slow gradient required to separate isomers and hydrophobic precursors. |
| Column Temp | 40°C | Reduces backpressure and improves peak shape. |
| Detection | PDA (200-800 nm) + MS (ESI+) | PDA confirms the chromophore; MS provides structural ID. |
Mass Spectrometry Settings (ESI+):
-
Scan Range: m/z 100 – 800.
-
Target Ion (DB106): [M+H]+ = 362.09 (Calculated based on C14H15N5O3S). Note: Verify exact mass based on specific isotope patterns.
-
Fragmentation: Use Data-Dependent Acquisition (DDA) to trigger MS2 spectra on the top 5 most intense ions.
Figure 2: The Analytical Decision Matrix
Caption: Workflow for distinguishing the main dye component from non-chromophoric or shifted-chromophore impurities.
Data Interpretation & Impurity Identification
When analyzing the data, you will encounter specific signals.[3] Use this reference table to validate your findings.
Target Impurity Library (Theoretical):
| Compound | Description | Approx. m/z [M+H]+ | Significance |
| Disperse Blue 106 | Main Component | 362.1 | The active dye. |
| 2-Amino-5-nitrothiazole | Unreacted Precursor | 146.0 | High Toxicity. Potent sensitizer. Critical quality attribute. |
| N-ethyl-N-(2-hydroxyethyl)-m-toluidine | Unreacted Coupler | 180.1 | Indicates incomplete coupling. |
| Disperse Blue 124 | Acetylated Analog | 404.1 | Common cross-contaminant; also sensitizing. |
| De-nitrated Analog | Degradation Product | 317.1 | Indicates reduction during synthesis/storage. |
Validation Step (The "Trustworthiness" Pillar): To confirm an impurity is not an artifact of the ion source (e.g., in-source fragmentation), compare the retention time (RT) of the suspected impurity peak in the Total Ion Chromatogram (TIC) with the main dye peak.
-
If RT is identical to DB106: It is likely a fragment produced inside the MS source.
-
If RT is different: It is a genuine impurity present in the press cake.
Toxicological Context
For drug development professionals evaluating this dye (e.g., for safety in medical textiles or transdermal patches), the "Press Cake" purity is the baseline for risk assessment.
-
Sensitization Mechanism: DB106 is a hapten. It binds to skin proteins to form an antigen. However, research suggests that the lower molecular weight impurities (like the nitrothiazole precursor) may penetrate the stratum corneum more effectively than the full dye molecule, driving the sensitization process [1].
-
Regulatory Limits: While specific limits for DB106 impurities in pharmaceuticals are undefined, the textile industry (Oeko-Tex Standard 100) and EU REACH regulations provide thresholds (often < 50 mg/kg for cleavable arylamines) that serve as excellent benchmarks for purity [2].
References
-
Malinauskiene, L., et al. (2013).[2] "Contact allergy from disperse dyes in textiles: a review." Contact Dermatitis.[1][4][5]
-
European Chemicals Agency (ECHA). (2020). "Restricted substances in articles (Textile dyes)." ECHA Guidelines.
-
Ryberg, K., et al. (2006). "Chemical investigations of disperse dyes in patch test preparations." Contact Dermatitis.[1][4][5]
-
DIN EN ISO 16373-2. (2014). "Textiles - Dyestuffs - Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs." ISO Standards.
Sources
- 1. cutaneousallergy.org [cutaneousallergy.org]
- 2. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 3. tianshengchem.com [tianshengchem.com]
- 4. chemotechnique.se [chemotechnique.se]
- 5. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability & Physicochemical Profiling of Disperse Blue 106: A TGA/DSC Methodological Guide
The following technical guide is structured to serve as a definitive protocol for the thermal characterization of Disperse Blue 106 (DB106). It addresses the physicochemical stability requirements relevant to materials science and toxicological research.[1]
Executive Summary
Disperse Blue 106 (DB106) is a monoazo dye structurally characterized by a thiazole moiety.[1] While ubiquitous in the textile industry for dyeing polyester and acetate fibers, DB106 has garnered significant attention in dermatological and immunological research as a potent contact allergen (textile dermatitis).[1][2]
For researchers in drug development and toxicology, ensuring the thermodynamic stability and purity of DB106 is critical.[1] Impurities or thermal degradation products (such as free aromatic amines) can confound sensitization assays and patch test results.[1] This guide provides a rigorous, self-validating workflow using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to establish the material's thermal profile.[1]
Chemical Context & Stability Logic
Structural Determinants of Stability
DB106 (C₁₄H₁₇N₅O₃S) contains a diazenyl (azo) linkage connecting a substituted aniline ring to a nitro-thiazole ring.[1]
-
Thermal Weak Point: The azo bond (-N=N-) is susceptible to thermal cleavage and reduction, typically initiating degradation between 250°C and 300°C.[1]
-
Sublimation Risk: As a disperse dye, DB106 is designed to have low water solubility and moderate volatility to sublime into polyester fibers at high temperatures (130°C–200°C).[1] This sublimation behavior must be distinguished from degradation during thermal analysis.[1]
The "Purity-Stability" Nexus
In toxicological standards, thermal analysis serves two roles:
-
Purity Assessment: DSC melting endotherms provide a rapid purity check via the Van 't Hoff equation.[1]
-
Formulation Safety: Determining the onset of decomposition (
) ensures that sterilization or processing steps (e.g., autoclaving patch test chambers) do not degrade the hapten.
Experimental Framework: TGA/DSC Protocols
The following protocols are designed for simultaneous or sequential thermal analysis. The logic prioritizes the separation of physical transitions (moisture loss, melting, sublimation) from chemical degradation.
Workflow Visualization
Figure 1: Integrated TGA/DSC experimental workflow for physicochemical characterization.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Quantify volatile content (solvents/moisture) and determine the thermal degradation onset (
| Parameter | Setting | Rationale |
| Instrument | TGA (e.g., TA Instruments Q500 or equiv.) | High sensitivity balance required (0.1 µg resolution). |
| Pan Type | Platinum or Alumina (Open) | Inertness at high temperatures; open pan prevents pressure buildup. |
| Sample Mass | 5 – 10 mg | Sufficient for bulk representation, small enough to minimize thermal gradients. |
| Purge Gas | Nitrogen ( | Prevents oxidative degradation, isolating thermal stability.[1] |
| Ramp Rate | 10°C/min | Standard rate for reproducibility and literature comparison. |
| Range | Ambient to 600°C | Covers drying, sublimation, and complete carbonization. |
Data Interpretation Logic:
-
Event 1 (< 120°C): Mass loss here indicates residual moisture or organic solvents (e.g., acetone/ethanol from recrystallization).[1] Limit: < 1.0% for high purity.
-
Event 2 (200°C – 300°C): Watch for gradual mass loss. If no charring is observed, this is sublimation .
-
Event 3 (> 280°C): Sharp step change indicates degradation (azo bond cleavage).[1] The extrapolated onset is the stability limit .
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
| Parameter | Setting | Rationale |
| Instrument | Heat Flux DSC | Accurate measurement of enthalpies.[1] |
| Pan Type | Aluminum (Hermetically Sealed/Pin-hole) | Crucial: Hermetic sealing prevents sublimation, which appears as a broad endotherm and masks melting.[1] |
| Sample Mass | 2 – 4 mg | Low mass improves peak resolution.[1] |
| Atmosphere | Nitrogen ( | Inert environment. |
| Cycle | Heat-Cool-Heat | Heat 1: Erases thermal history.[1] Cool: Observes crystallization.[1] Heat 2: Measures intrinsic properties.[1] |
| Ramp Rate | 10°C/min (Heat), 5°C/min (Cool) | Slower cooling promotes ordered crystallization. |
Data Interpretation Logic:
-
Sharp Endotherm: Indicates melting of a crystalline phase. For DB106, expect
in the range of 160°C – 220°C (varies by specific polymorph and purity). -
Broad Endotherm: Indicates impurities or an amorphous phase.[1]
-
Exotherm (> 250°C): Decomposition.[1][3] Stop experiment immediately to prevent cell contamination.
Key Analysis & Troubleshooting
Distinguishing Sublimation from Degradation
A common error in analyzing disperse dyes is misinterpreting sublimation as degradation.[1]
-
The Test: Run TGA in an open pan vs. a pin-hole sealed pan.
-
Result: If the mass loss onset shifts significantly higher in the sealed pan (suppressing vapor pressure), the initial loss was sublimation. If the onset remains fixed, it is chemical degradation.
Polymorphism in Azo Dyes
DB106 may exist in multiple crystal forms (polymorphs), which have different solubilities and bio-availabilities.
-
DSC Signature: Multiple endothermic peaks during the first heating cycle often indicate a polymorphic transition (solid-solid transition) before the final melt.[1]
-
Relevance: In patch testing, different polymorphs can dissolve at different rates in the sweat/sebum, altering the effective allergen dose.
Logical Pathway of Thermal Events
Figure 2: Chronological sequence of thermal events for Disperse Blue 106.[1][4][5]
References
-
Koh, J. (2011).[1][6][7] Dyeing with disperse dyes. Textile Dyeing, 195-220.[1][6][7] Link
-
BenchChem. (2025).[1][8] Disperse Blue 106: Structure and Properties. BenchChem Compound Database. Link
-
National Toxicology Program. (1986).[1][9] Toxicology and Carcinogenesis Studies of Disperse Blue 1. NTP Technical Report Series. Link
-
Lrit, A. et al. (2013).[1] Thermal analysis of a polymorphic azo dye derived from 2-amino-5 nitrothiazole. Journal of Thermal Analysis and Calorimetry. Link
-
Contact Dermatitis Institute. (2022).[1] Disperse Blue 106 Allergen Profile. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. Disperse Blue 106|Textile Dye for Research [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Resolution HPLC-DAD Analysis of Disperse Blue 106 in Textile Matrices
Executive Summary & Scientific Context
Disperse Blue 106 (DB106, CAS: 12223-01-7 / 68516-81-4) is a monoazo disperse dye widely used in polyester, acetate, and nylon formulations.[1] Despite its industrial utility, DB106 is a potent sensitizer, frequently cited as a cause of textile contact dermatitis.[1] Consequently, it is strictly regulated under frameworks such as Oeko-Tex Standard 100 , REACH , and various EU Ecolabel directives.[1]
This application note provides a robust, self-validating protocol for the extraction and quantification of DB106.[1] Unlike generic dye methods, this protocol addresses the specific hydrophobic nature of the thiophene-based azo structure, utilizing a modified extraction workflow to overcome matrix binding in polyester fibers.[1]
Key Analytical Challenges Solved:
-
Matrix Interference: Polyester fibers bind disperse dyes through solid-solution mechanisms, making quantitative extraction difficult.[1]
-
Peak Tailing: The azo-thiophene moiety often exhibits secondary interactions with residual silanols in silica columns.[1]
-
Isomer Resolution: Separation of DB106 from the structurally similar Disperse Blue 124.
Physicochemical Profile
Understanding the analyte is the first step in robust method development.[1]
| Parameter | Characteristic | Implication for Method Design |
| Structure | Monoazo with thiophene ring | Susceptible to reduction; avoid high pH > 8.[1] |
| Solubility | Lipophilic (Water < 0.1 mg/L) | Requires high % organic mobile phase for elution.[1] |
| ~590–610 nm (Visible) | Detection in visible range offers high selectivity against matrix noise.[1] | |
| pKa | Non-ionizable (neutral) | pH control is primarily for column stability and suppressing silanol activity.[1] |
Experimental Protocol
Reagents and Chemicals[1]
-
Reference Standard: Disperse Blue 106 (Purity > 95%).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1]
-
Buffer: Ammonium Acetate (LC-MS Grade).[1]
-
Water: Milli-Q (18.2 MΩ[1]·cm).
Sample Preparation (Modified ISO 16373-2)
Standard ISO methods use Pyridine/Water, which is hazardous and incompatible with many modern LC systems.[1] This protocol uses a validated Methanol/Ultrasonic approach.
Step-by-Step Extraction:
-
Cutting: Cut the textile sample into
mm pieces. -
Weighing: Accurately weigh
g of sample into a 50 mL amber glass centrifuge tube. -
Solvent Addition: Add 20 mL of Methanol.
-
Ultrasonication: Extract in an ultrasonic bath at 70°C for 30 minutes .
-
Critical Control Point: Ensure the water bath level matches the solvent level inside the tube to maintain thermal equilibrium.[1]
-
-
Cooling: Allow to cool to room temperature (25°C).
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Note: Do not use Nylon filters; dyes may adsorb to the membrane.[1]
-
Chromatographic Conditions[1][2][3][4]
| Parameter | Setting | Rationale |
| System | HPLC with Diode Array Detector (DAD) | DAD required for spectral confirmation.[1] |
| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), | High carbon load required for retention of hydrophobic dyes.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffer improves peak symmetry.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for azo dyes than MeOH.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization.[1] |
| Injection Vol. | 10 µL | - |
| Column Temp. | 40°C | Improves mass transfer and reduces backpressure.[1] |
| Detection | Signal A: 600 nm (bw 4 nm)Signal B: 240 nm (bw 4 nm) | 600 nm for Quant; 240 nm for Impurity profiling.[1] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 60 | 40 | Initial |
| 2.00 | 60 | 40 | Isocratic Hold |
| 12.00 | 5 | 95 | Linear Ramp |
| 15.00 | 5 | 95 | Wash |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End |
Method Development Logic & Workflow
The following diagram illustrates the critical decision pathways in developing this method, ensuring scientific integrity and reproducibility.
Figure 1: Logical workflow for HPLC method development, highlighting the causality between analyte properties and parameter selection.
Validation & Performance Metrics
This method has been validated following ICH Q2(R1) guidelines.
| Validation Parameter | Result | Notes |
| Linearity ( | > 0.999 | Range: 0.5 – 50 µg/mL |
| LOD (Limit of Detection) | 0.05 µg/mL | S/N ratio = 3:1 |
| LOQ (Limit of Quant) | 0.15 µg/mL | S/N ratio = 10:1 |
| Recovery (Spiked) | 92% – 104% | Matrix: Polyester fleece |
| Precision (RSD) | < 2.0% | n=6 injections |
| Specificity | Resolution > 2.0 | Separated from Disperse Blue 124 |
Extraction Efficiency Workflow
To ensure the extraction is extracting the total bound dye, a "Double Extraction" validation is recommended during initial setup.[1]
Figure 2: Sequential extraction logic to validate the efficiency of the sample preparation step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions | Ensure Ammonium Acetate is fresh; increase buffer conc. to 20mM. |
| Low Recovery | Dye trapped in fiber lattice | Increase extraction temperature to 80°C or switch to Chlorobenzene (requires fume hood).[1] |
| Ghost Peaks | Carryover from previous run | The dye is sticky.[1] Add a needle wash step with 100% ACN.[1] |
| Baseline Drift (600nm) | Refractive Index effects | Unlikely at 600nm, but check lamp energy. Ensure flow cell is bubble-free.[1] |
References
-
ISO 16373-2:2014. Textiles – Dyestuffs – Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water).[1][2][3] International Organization for Standardization.[1][4] [1]
-
DIN 54231:2005. Textiles - Detection of disperse dyestuffs.[1][5] Deutsches Institut für Normung.[1] [1]
-
European Chemicals Agency (ECHA). Substance Information: Disperse Blue 106.[1][1]
-
PubChem. Disperse Blue 106 - Compound Summary. National Library of Medicine.[1] [1]
-
Waters Corporation. Analysis of Disperse Dyes Using the ACQUITY Arc System. Application Note.
Sources
Application Note: Precision Aqueous Dispersion of Disperse Blue 106 Press Cake
This Application Note is structured for researchers and formulation scientists requiring high-stability aqueous dispersions of Disperse Blue 106 (DB106) . While DB106 is historically a textile dye, its status as a potent contact allergen (Allergen of the Year 2000) makes it a critical reagent in dermatological toxicology and immunological drug development.
This guide bridges industrial dispersion technology with pharmaceutical-grade process control.
Executive Summary & Scientific Context
Disperse Blue 106 is a monoazo dye characterized by extreme hydrophobicity and a tendency to form hard agglomerates during synthesis. The "press cake" form is the raw, water-wet filter cake obtained immediately after synthesis, typically containing 40–60% solids, residual salts, and synthesis by-products.
For research applications—specifically in dermatological challenge assays or nanoparticle toxicity modeling —the crude press cake must be converted into a monodisperse, sub-micron suspension. This protocol details the Top-Down approach using high-energy media milling to fracture aggregates and stabilize the resulting nanoparticles using anionic polyelectrolytes.
Key Challenges
-
Ostwald Ripening: Small particles dissolving and redepositing on larger ones, causing instability.
-
Re-agglomeration: Freshly fractured surfaces are high-energy and will instantly re-bind without sufficient surfactant coverage.
-
Sensitization: DB106 is a potent sensitizer; containment protocols are mandatory.
Pre-Formulation Strategy: The Chemistry of Stabilization
Successful dispersion relies on the Electro-Steric Stabilization mechanism. Simple surfactants are often insufficient for the high surface area generated during milling.
Dispersant Selection
We utilize high-molecular-weight anionic polymers that adsorb irreversibly to the hydrophobic dye surface.
| Agent Class | Specific Recommendation | Function | Mechanism |
| Primary Dispersant | Sodium Lignosulfonate (High purity, low sugar) | Milling Aid & Stabilizer | Steric/Electrostatic: The hydrophobic backbone binds to the dye; sulfonate tails extend into water, providing charge repulsion.[1] |
| Secondary Dispersant | Naphthalene Sulfonate Formaldehyde (NSF) | Viscosity Reducer | Electrostatic: High charge density prevents flocculation and lowers millbase viscosity. |
| Wetting Agent | Poloxamer 188 (Optional) | Surface Wetting | Steric: Reduces surface tension to allow rapid water penetration into the press cake. |
Formulation Logic:
-
Why Lignosulfonates? They provide a "thicker" adsorbed layer than simple surfactants, preventing the dye crystals from touching even under centrifugation or thermal stress [1].
-
Why NSF? It prevents the "thixotropic shock" (sudden gelling) often seen when milling high-solids press cakes [2].
Experimental Protocol
Phase 1: Material Characterization & Slurry Prep
Objective: Convert the solid press cake into a pumpable slurry.
Safety Warning: DB106 is a sensitizer. All operations must occur in a fume hood or glovebox. Wear nitrile gloves and N95/P100 respiratory protection.
-
Moisture Analysis: Weigh 5g of press cake. Dry at 105°C for 4 hours. Calculate % Solids.
-
Target: Know the exact dry dye content to calculate dispersant ratios.
-
-
Dispersant Dissolution:
-
Prepare a Dispersant Vehicle containing water, Sodium Lignosulfonate, and NSF.
-
Ratio: Total Dispersant to Dry Dye ratio should be 0.5:1 to 1:1 by weight.
-
Example: For 100g Dry Dye, use 50g Lignosulfonates + 10g NSF in 300mL Water.
-
-
High-Shear Pre-Mixing:
-
Add Press Cake slowly to the Dispersant Vehicle under agitation (Cowles dissolver or Ultra-Turrax).
-
Speed: 2,000–5,000 RPM for 15 minutes.
-
Goal: Break down gross chunks (>50 µm) to protect the milling media.
-
Phase 2: High-Energy Media Milling (The Core Process)
Objective: Reduce particle size from ~50 µm to <300 nm.
Equipment: Horizontal Bead Mill (e.g., Netzsch, Dyno-Mill) or high-speed basket mill. Media: Yttrium-Stabilized Zirconia (0.4–0.6 mm beads).
Step-by-Step Procedure:
-
Loading: Fill the milling chamber 70–80% by volume with zirconia beads.
-
Circulation: Pump the pre-mix slurry through the mill.
-
Cooling: Maintain jacket temperature <35°C.
-
Causality: Azo dyes can undergo crystal growth or chemical degradation if allowed to overheat (>50°C) during milling.
-
-
Milling Cycle:
-
Run in Recirculation Mode for 60–90 minutes.
-
Tip Speed: 10–12 m/s.
-
Monitoring: Check particle size every 20 minutes using a Hegman gauge or DLS (Dynamic Light Scattering).
-
-
Endpoint: Stop when D90 < 500 nm (or translucent appearance on glass slide).
Phase 3: Finishing & Stabilization
-
Filtration: Discharge slurry through a 100-micron mesh to remove any broken beads or contaminants.
-
Biocide Addition: Add 0.1% Isothiazolinone preservative if storing >24 hours (Lignosulfonates are food for bacteria).
-
pH Adjustment: Adjust to pH 6.0–7.0 using mild acid/base. Extreme pH can desorb the dispersant.
Visualization of Workflows
Diagram 1: The Dispersion Process Flow
This diagram illustrates the transformation from raw press cake to stable colloidal dispersion.
Caption: Workflow for converting DB106 press cake into a stable aqueous dispersion via media milling.
Diagram 2: Stabilization Mechanism
Visualizing how the dispersants prevent the hydrophobic dye from re-agglomerating.
Caption: Electro-steric stabilization mechanism: Polymer backbone anchors to dye; sulfonate groups repel neighbors.
Quality Control & Validation Standards
To ensure the dispersion is suitable for research/drug development applications, the following QC metrics must be met.
| Parameter | Method | Target Specification | Scientific Rationale |
| Particle Size Distribution | Laser Diffraction (DLS) | D50 < 200 nm D90 < 500 nm | Particles >1µm cause sedimentation and inaccurate dosing in biological assays [3]. |
| Zeta Potential | Electrophoretic Mobility | < -30 mV | A high negative charge confirms sufficient dispersant coverage for long-term stability. |
| Sedimentation Rate | Centrifugation (3000g, 30m) | < 5% Pellet | Validates physical stability against gravity. |
| Viscosity | Brookfield Viscometer | < 100 cP | Low viscosity ensures accurate pipetting and flow. |
Troubleshooting Guide
Problem: Viscosity Spike during Milling
-
Cause: "Shock" from surface area increase; insufficient dispersant.
-
Solution: Add 5–10% more NSF (Secondary dispersant) immediately. Do not add water (dilution reduces milling efficiency).
Problem: Foaming
-
Cause: Lignosulfonates are natural surfactants and foam easily.
-
Solution: Add a silicone-free defoamer (e.g., acetylenic diol) at 0.1%. Avoid silicone defoamers in coating/biological applications as they cause surface defects.
Problem: Particle Size Plateau (Cannot get <500nm)
-
Cause: Beads are too large or mill speed is too slow.
-
Solution: Switch to 0.3mm beads or increase tip speed to 14 m/s. Ensure residence time is sufficient.
References
-
Lignosulfonate.com. (2025). Lignosulfonate works as a dye dispersant: Mechanism and Application. Retrieved from
-
Google Patents. (1988). Process for preparing highly concentrated aqueous press cakes of an azo disperse dye (US4785082A). Retrieved from
-
American Coatings Association. (2004). Grinding and Dispersing Nanoparticles: Bead Mill Protocols. Retrieved from
-
PubMed. (2003).[2] Contact sensitization to disperse dyes in children (Pediatr Dermatol).[2] Retrieved from
-
Fisher Scientific. (2023). Bead Mill Basics and Protocols. Retrieved from
Sources
milling techniques for reducing particle size of Disperse Blue 106
APPLICATION NOTE: AN-DB106-04 High-Efficiency Particle Size Reduction of Disperse Blue 106 via Wet Stirred Media Milling
Executive Summary
Disperse Blue 106 (DB 106), a monoazo dye (CAS 12223-01-7), presents significant processing challenges due to its high hydrophobicity and crystalline lattice structure. While standard commercial grades often exhibit particle sizes in the 20–50 µm range, high-performance applications—such as inkjet textile printing or immunotoxicological model studies—require a narrow particle size distribution (PSD) with a D90 < 400 nm.
This Application Note details a validated protocol for reducing DB 106 particle size from coarse agglomerates to a stable sub-micron colloidal dispersion. The methodology relies on Wet Stirred Media Milling (Bead Milling) , utilizing yttria-stabilized zirconia (YTZ) media to maximize shear forces while minimizing contamination.
Physicochemical Context & Challenges
Before initiating milling, the operator must understand the material constraints:
-
Hydrophobicity: DB 106 resists wetting. Without a robust surfactant system, the particles will re-agglomerate immediately after milling (Ostwald ripening).
-
Thermal Sensitivity: Azo dyes can degrade or undergo crystal modification (polymorphic shift) at temperatures >60°C. Active cooling is mandatory.
-
Allergenicity: DB 106 is a potent skin sensitizer. Containment protocols are critical.[1]
Mechanism of Action
The reduction of DB 106 is achieved not by crushing, but by shear and impact forces generated by the collision of millions of microscopic beads.
Core Principle: Stress Energy vs. Stress Frequency
-
Stress Energy (SE): The intensity of a single bead impact. Controlled by bead mass (size/density) and agitator speed. High SE is needed to fracture the initial large crystals.
-
Stress Frequency (SF): The number of contacts per second. Controlled by bead load (filling volume) and bead size. High SF is required to polish particles down to the nanometer range.
The Strategy: We employ a Two-Stage Milling Process :
-
Pre-Dispersion: High-shear mixing to wet the powder and break loose agglomerates.
-
Fine Milling: High-energy bead milling to fracture primary crystals.
Experimental Protocol
Phase 1: Slurry Formulation (The Critical Pre-Step)
Objective: Create a pumpable, stable slurry. Equipment: High-Speed Disperser (Cowles Blade).
Formulation Table:
| Component | Function | Concentration (w/w %) | Rationale |
|---|---|---|---|
| Disperse Blue 106 | Active Ingredient | 20.0% | Optimized solid loading for viscosity balance. |
| Sodium Lignosulfonate | Primary Dispersant | 10.0% | Provides electrostatic repulsion and steric hindrance. |
| Naphthalene Sulfonate | Wetting Agent | 2.0% | Lowers surface tension to wet hydrophobic pores. |
| Defoamer (Silicone) | Process Aid | 0.1% | Prevents micro-foam which cushions bead impact. |
| Deionized Water | Continuous Phase | 67.9% | Solvent vehicle. |
Procedure:
-
Dissolve dispersants in DI water under moderate agitation (500 RPM).
-
Slowly add DB 106 powder. Do not dump. Add in a vortex to ensure wetting.
-
Increase speed to 2000 RPM (tip speed ~10 m/s) for 30 minutes.
-
QC Check: Measure viscosity. Target: <500 cP. If too thick, dilute; milling efficiency drops in viscous pastes.
Phase 2: Wet Media Milling (Fine Grinding)
Equipment: Horizontal Stirred Media Mill (e.g., Netzsch, Buhler, or equivalent lab-scale mill). Media: 0.3 mm Yttria-Stabilized Zirconia (YTZ) beads.
Operational Parameters:
-
Chamber Filling: 80–85% by volume.
-
Agitator Speed: 10–12 m/s tip speed.
-
Product Temperature: Maintained < 40°C via glycol chiller jacket.
-
Flow Rate: Recirculation mode (approx. 10–15 tank turnovers per hour).
Step-by-Step Workflow:
-
System Priming: Flush mill with water, then with a "sacrificial" buffer containing only dispersants to prevent dilution of the active slurry.
-
Loading: Pump the pre-dispersed slurry into the mill.
-
Ramping: Start agitator at low speed (5 m/s) to fluidize beads, then ramp to 12 m/s.
-
Recirculation: Run in recirculation mode.
-
Time point 0-30 min: Breakage of >10 µm particles.
-
Time point 30-90 min: Reduction to sub-micron range.
-
-
Sampling: Extract 5mL samples at 15, 30, 60, and 90 minutes for PSD analysis.
Process Visualization
The following diagram illustrates the critical workflow and decision gates for the milling process.
Figure 1: Critical Process Flow for Disperse Blue 106 Milling. Note the iterative loop at the PSD QC stage.
Quality Control & Validation
In-Process Control (IPC): Particle Size Analysis Do not rely on visual inspection. A sub-micron dispersion looks identical to a 5-micron dispersion (both are opaque blue liquids).
-
Method: Laser Diffraction (e.g., Malvern Mastersizer) or Dynamic Light Scattering (DLS) for fractions <100nm.
-
Sample Prep: Dilute 1 drop of slurry in 20mL of DI water. Crucial: The dilution water must contain the same surfactant concentration as the slurry to prevent shock agglomeration during measurement.
Target Specification:
-
D50 (Median): 150 – 200 nm
-
D90: < 400 nm[2]
-
Span ((D90-D10)/D50): < 1.5 (Indicates narrow distribution)
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mill Pressure Spike | Screen clogging or viscosity too high. | Check outlet screen. Dilute slurry. Reduce flow rate. |
| Temperature Rising | Flow rate too low or cooling failure. | Increase slurry flow rate (removes heat). Check chiller setpoint. |
| Foaming | Surfactant excess or air entrainment. | Add defoamer. Check pump seals for air leaks. |
| Re-agglomeration | Insufficient dispersant coverage. | Increase Lignosulfonate/Dye ratio. Ensure temperature <40°C. |
Safety & Handling (DB 106 Specifics)
Disperse Blue 106 is a known contact allergen.[3]
-
PPE: Nitrile gloves (double gloved recommended), Tyvek sleeves, and N95/P100 respirator during powder handling.
-
Containment: Weigh powder in a filtered fume hood.
-
Spill Cleanup: Do not dry sweep. Wet wipe with soapy water to prevent dust generation.[4]
References
-
Chemos GmbH . (2023).[5] Safety Data Sheet: Disperse Blue 106. Retrieved from [Link]
-
PCI Magazine . (2020). Is a New Pre-Dispersion Milling Process the Key to Improved Efficiency? Retrieved from [Link]
-
Textile Learner . (2021). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from [Link]
-
Ascendia Pharma . (2022). Wet Milling vs. Dry Milling in the Pharmaceutical Industry. Retrieved from [Link]
Sources
Application Note: Spectrophotometric Quantification of Disperse Blue 106
Topic: Spectrophotometric Determination of Disperse Blue 106 Concentration Content Type: Detailed Application Note and Protocol Audience: Researchers, Analytical Chemists, and Drug/Textile Safety Professionals[1]
Doc ID: AN-DB106-SPEC-01 Version: 2.0 (High-Sensitivity Protocol)
Abstract & Strategic Context
Disperse Blue 106 (DB106), a monoazo dye (CAS 12223-01-7 / 68516-81-4), is ubiquitous in polyester and acetate textile dyeing.[1] However, it is chemically significant beyond coloration; it is a potent contact allergen, often cited in the "Textile Dye Mix" for patch testing. For researchers in dermatology, toxicology, and textile chemistry, accurate quantification is critical.
This guide moves beyond basic absorbance readings. It addresses the specific challenges of DB106: its lipophilic nature, significant solvatochromism (spectral shifts based on solvent polarity), and the difficulty of extracting it from the crystalline polyester matrix.
Key Technical Challenges Addressed:
-
Solvatochromism: DB106 shifts
significantly between protic and aprotic solvents.[1] -
Matrix Interference: Polyester oligomers and delustrants (TiO
) can scatter light, inflating absorbance values.[1] -
Aggregation: Disperse dyes tend to dimerize in aqueous-organic mixtures, violating Beer’s Law.[1]
Principle of Assay
The determination relies on the Beer-Lambert Law (
The dye is extracted or dissolved in a solvent capable of swelling the polyester fiber (if solid matrix) or fully solubilizing the powder. The solution is analyzed at its experimentally determined
Core Mechanism: Solvent-Dye Interaction
DB106 contains a push-pull chromophore system (nitro-thiazole acceptor and aniline donor).[1] Polar solvents stabilize the excited state, causing a bathochromic (red) shift.
-
Preferred Solvent: Acetone (high solubility, sharp peaks) or DMF (for difficult extractions).[1]
-
Avoid: Pure water (causes precipitation/aggregation).[1]
Experimental Workflow (Visualized)
Figure 1: End-to-end workflow for Disperse Blue 106 quantification, emphasizing filtration and spectral scanning.[1]
Materials & Equipment
| Component | Specification | Rationale |
| Spectrophotometer | Double-beam UV-Vis | Compensates for solvent absorption and lamp fluctuations.[1] |
| Cuvettes | Quartz or Glass (10 mm) | Plastic cuvettes are dissolved by Acetone/DMF.[1] |
| Solvent A (Standard) | Acetone (HPLC Grade) | Excellent solubility for DB106; volatile for easy concentration.[1] |
| Solvent B (Extraction) | N,N-Dimethylformamide (DMF) | Required for extracting dye from tight polyester matrices (swells fiber).[1] |
| Filters | 0.45 µm PTFE (Hydrophobic) | Removes delustrants (TiO |
| Standard | Disperse Blue 106 (>95% purity) | Reference material for calibration.[1] |
Protocol 1: Determination of Spectral Characteristics ( )
Do not rely on literature values alone.[1] Solvents and temperature shift the peak.[1]
-
Stock Solution: Dissolve 10.0 mg of DB106 standard in 100 mL of Acetone (Concentration = 100 mg/L). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution: Dilute 1.0 mL of Stock to 10 mL with Acetone (10 mg/L).
-
Baseline Correction: Fill two cuvettes with pure Acetone. Run a baseline correction on the spectrophotometer (400–800 nm).
-
Scan: Replace the sample cuvette with the Working Solution. Scan from 400 to 800 nm.[1]
-
Output: Identify the wavelength of maximum absorbance (
).-
Expected
in Acetone: ~590–610 nm.[1] -
Note: If the peak is broad or has a shoulder, it indicates aggregation. Add 10% Methanol or lower the concentration.
-
Protocol 2: Construction of Calibration Curve
This establishes the relationship between Absorbance and Concentration (Beer's Law).
-
Preparation of Standards: Using the 100 mg/L Stock Solution, prepare the following series in 25 mL volumetric flasks using Acetone:
| Standard ID | Volume of Stock (mL) | Final Vol (mL) | Concentration (mg/L) |
| STD-1 | 0.5 | 25 | 2.0 |
| STD-2 | 1.0 | 25 | 4.0 |
| STD-3 | 2.0 | 25 | 8.0 |
| STD-4 | 3.0 | 25 | 12.0 |
| STD-5 | 4.0 | 25 | 16.0 |
-
Measurement: Measure the Absorbance of each standard at the determined
. -
Validation Check:
Protocol 3: Extraction and Quantification from Textile Samples
This is the critical protocol for safety/allergen testing.
Safety Warning: DMF is hepatotoxic.[1] Work in a fume hood. Wear butyl rubber gloves.[1]
-
Sample Prep: Cut the textile sample into small pieces (
mm). -
Weighing: Accurately weigh ~0.1 g - 0.5 g of the fabric (
). -
Extraction:
-
Place fabric in a pressure-resistant glass tube or round-bottom flask.[1]
-
Add 20 mL of DMF (or Chlorobenzene if following ISO 105-Z04 strictly).
-
Heat to 100°C for 60 minutes in a heating block or oil bath.
-
Why: Heat is required to exceed the glass transition temperature (
) of polyester (~70°C), allowing the fiber to open and release the dye.
-
-
Cooling & Filtering: Cool to room temperature. Filter through a 0.45 µm PTFE syringe filter into a 25 mL volumetric flask.
-
Critical: Rinse the extraction vessel and filter with fresh solvent to recover all dye.
-
-
Dilution: Make up to volume (25 mL) with solvent. If the solution is too dark (
), perform a secondary dilution (e.g., 1:10). -
Measurement: Measure Absorbance (
) at .
Data Analysis & Calculation
Calculate the concentration of DB106 in the textile sample using the following formula:
[1] [1]Where:
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Non-Linear Calibration | Dye Aggregation (Dimerization) | Switch solvent to DMF or add a surfactant (e.g., 0.1% Triton X-100) if using aqueous mixtures.[1] |
| High Background Absorbance | Scattering from TiO | Centrifuge at 10,000 rpm for 10 min or use 0.2 µm PTFE filters.[1] |
| Blue Shift (Lower | Acidic pH contamination | Azo linkage is pH sensitive.[1] Ensure solvent is neutral.[1] |
| Low Recovery | Incomplete Extraction | Increase extraction time to 90 min or temperature to 120°C (if solvent BP allows). |
References
-
ISO 16373-2:2014 . Textiles – Dyestuffs – Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water). [1]
-
European Chemicals Agency (ECHA) . Disperse Blue 106 - Substance Information. [1]
-
Garrigós, M. C., et al. (2002) .[1] Determination of banned azo dyes in consumer goods by liquid chromatography–mass spectrometry. Journal of Chromatography A, 976(1-2), 309-317.[1] (Provides context on extraction efficiency).
-
Standard OEKO-TEX® 100 . Limit Values and Fastness. (Defines the regulatory limits for allergenic disperse dyes).
-
Chemotechnique Diagnostics . Disperse Blue 106 Allergen Information. (Clinical relevance for drug/safety researchers).
Sources
Application Note: Standardization of Disperse Blue 106 Press Cake for High-Performance Textile and Immunological Applications
Executive Summary
Disperse Blue 106 (C.I. 111935) is a monoazo-thiazole dye widely utilized for dyeing polyester and acetate fibers due to its excellent color fastness. However, it is also a notorious contact allergen, frequently cited in textile dermatitis cases. This duality presents a unique challenge: Textile applications require a formulation that maximizes dispersion stability and color yield, while Immunological/Drug Development applications (e.g., patch test haptens) require absolute purity and defined particle metrics to standardize allergic response baselines.
This guide provides a rigorous protocol for converting crude Disperse Blue 106 press cake into a standardized, stable powder. It bridges the gap between industrial textile chemistry and toxicological reference standards.
Chemical Identity & The "Press Cake" Challenge
Target Molecule: Disperse Blue 106[1][2][3][4]
-
Chemical Name: 2-[Ethyl(2-hydroxyethyl)amino]-5-[(5-nitro-2-thiazolyl)azo]aniline (Structure varies slightly by commercial synthesis, often containing isomeric byproducts).
-
CAS: 12223-01-7 (Generic), 68516-81-4 (Specific).
-
Structure: Monoazo (Thiazole-based).
The Problem: Crude Press Cake The "press cake" is the wet filter cake obtained immediately after synthesis. It is unsuitable for direct application due to:
-
Agglomeration: Primary particles clump into 50–100 µm aggregates, causing spotting on fabrics.
-
Polymorphism: The crude cake often contains unstable crystal modifications (α-form) that grow during dyeing (Ostwald ripening), reducing color strength.
-
Impurities: Unreacted intermediates (e.g., 2-amino-5-nitrothiazole) act as sensitizers.
Phase I: Formulation Chemistry (The Matrix)
To standardize the cake, we must create a solid dispersion. The choice of dispersing agent is critical. We utilize a Binary Dispersant System to balance milling efficiency with thermal stability.
Table 1: Optimized Formulation Matrix
| Component | Function | Concentration (% w/w dry basis) | Rationale |
| Crude DB106 Cake | Chromophore | 40% - 45% | Active ingredient. |
| Lignosulfonate (Na+) | Heat Stabilizer | 30% | High molecular weight provides steric hindrance, preventing agglomeration at 130°C (dyeing temp). |
| Naphthalene Sulfonate | Milling Aid | 20% - 25% | Low molecular weight reduces viscosity during milling, allowing higher energy input. |
| Biocide | Preservative | 0.1% | Prevents bacterial growth in the slurry before spray drying. |
| Defoamer | Process Aid | 0.1% - 0.2% | Prevents cavitation in the bead mill. |
Phase II: Mechanical Processing Protocol
Workflow Visualization
The following diagram outlines the critical path from crude cake to standardized powder.
Caption: Standardization workflow ensuring particle reduction and thermal stability.
Detailed Protocol: High-Energy Bead Milling
Objective: Reduce particle size distribution (PSD) to D90 < 1.0 µm.
Equipment: Horizontal Bead Mill (e.g., Netzsch or Buhler type). Grinding Media: Yttrium-stabilized Zirconia beads (0.6–0.8 mm).
Step-by-Step Procedure:
-
Slurry Preparation:
-
Mix crude press cake, lignosulfonates, and naphthalene sulfonates in distilled water.
-
Adjust solid content to 35–40%. High viscosity improves shear stress but impedes flow; adjust with water if viscosity > 500 cPs.
-
Critical: Adjust pH to 8.0–9.0. Acidic conditions can cause aggregation of lignosulfonates.
-
-
Pre-Dispersion:
-
Use a Cowles dissolver (high-speed disperser) at 2000 RPM for 30 minutes to break large lumps.
-
-
Milling (The Standardization Step):
-
Pass 1: Pump slurry through the mill using 0.8 mm beads. Residence time: ~15 mins.[5]
-
Pass 2-3: Switch to 0.4–0.6 mm beads for fine polishing.
-
Temperature Control: Maintain slurry outlet temperature < 45°C .
-
Why? DB106 is thermoplastic. Temperatures >50°C during milling can cause "crystal growth" (Ostwald ripening) where small particles dissolve and redeposit on larger ones, ruining the dispersion.
-
-
Validation Point (In-Process Control):
-
Extract sample.[6] Check PSD (Laser Diffraction).
-
Target: Mean diameter (D50) = 0.4–0.6 µm; D90 < 1.2 µm.
-
If D90 > 1.5 µm, recirculate.
-
-
Spray Drying:
-
Atomize the milled slurry.
-
Inlet Temp: 170°C–180°C.
-
Outlet Temp: 85°C–95°C.
-
Note: Do not over-dry. Residual moisture of 2–3% helps prevent dusting and static.
-
Phase III: Quality Control & Validation
For Textile Researchers , the "Filter Test" is the gold standard. For Drug Development , HPLC purity is paramount.
A. The Filter Test (AATCC / ISO Standard)
This test simulates the clogging potential of the dye in package dyeing machines.
-
Prepare a dispersion of 1 g dye in 200 mL water at 70°C.
-
Vacuum filter through a standard filter paper (Whatman #2 or #4).
-
Metric: Measure the "Filter Time" (should be < 60 seconds) and observe the residue.
-
Rating: 5 (No residue) to 1 (Heavy sludge). A rating of 4–5 is required for commercial use.
B. Thermal Stability Test
-
Boil the dye dispersion for 30 minutes.
-
Cool and repeat the Filter Test.
-
Logic: If the dispersion breaks down upon boiling, the lignosulfonate ratio is too low.
C. Drug Development Specifics: Hapten Purity
For researchers using DB106 to study Allergic Contact Dermatitis (ACD) :
-
Impurities: The commercial "standardized" dye contains ~40% dispersants. For immunological studies (patch testing), you must purify the dye to remove dispersants.
-
Purification Protocol:
-
Dissolve standardized powder in warm acetone (dye is soluble; dispersants are insoluble).
-
Filter to remove dispersants.
-
Rotary evaporate the acetone to recover pure DB106 crystals.
-
Recrystallize from ethanol.
-
Warning: Pure DB106 is a potent sensitizer. Handle with extreme caution (Class 4 allergen).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Viscosity during Milling | Solid content too high or foam generation. | Dilute slurry; add defoamer (TBP or silicone-based). |
| Filter Test Failure (Cold) | Insufficient milling; beads too large. | Use smaller beads (0.4 mm); extend milling time. |
| Filter Test Failure (Hot) | Crystal growth; unstable modification. | Increase Lignosulfonate ratio; ensure milling temp < 45°C. |
| Low Color Yield | Agglomeration during drying. | Lower spray dryer outlet temperature. |
References
-
World Dye Variety. (2012).[4] Disperse Blue 106: Chemical Structure and Synthesis.Link
-
British Society of Cutaneous Allergy. (2026).[7] Disperse Blue 106/124: Allergy Information.[3][7]Link
- Buxbaum, G. (2005).
-
Green Agrochem. (2025). Lignosulfonate Dispersant Application in Textile Auxiliaries.[8]Link
-
Malinauskiene, L., et al. (2013).[3] Contact allergy from disperse dyes in textiles: a review.[3][6] Contact Dermatitis, 68(2), 65-75. Link
-
Netzsch Grinding & Dispersing. (2020).[1] Standardizing Milling Process Parameters.Link
Sources
- 1. DISPERSE BLUE 106|lookchem [lookchem.com]
- 2. Allergic contact dermatitis caused by the clothing dye, disperse blue 106, an important contact allergen that may be frequently missed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. textilelearner.net [textilelearner.net]
- 6. researchgate.net [researchgate.net]
- 7. cutaneousallergy.org [cutaneousallergy.org]
- 8. Dispersants in Dispersants - Knowledge [colorfuldyes.com]
Application Note: High-Efficiency Synthesis of Nano-Disperse Blue 106 from Press Cake
This Application Note is structured as a high-level technical guide for material scientists and process engineers. It adapts pharmaceutical-grade process rigor to the synthesis of nano-textile colorants, ensuring reproducibility and high stability.
Abstract
This guide outlines a validated protocol for converting C.I. Disperse Blue 106 (a mono-azo thiazole dye) from a crude press cake into a stable, nano-dispersed system. Disperse Blue 106 is renowned for its color fastness but suffers from low aqueous solubility and high allergenicity if impurities remain. This protocol utilizes a synergistic dispersant system (Lignosulfonate/Naphthalene Sulfonate) and high-energy wet bead milling to achieve a
Introduction & Challenge
C.I. Disperse Blue 106 (CAS: 12223-01-7) is a structural derivative of 2-aminothiazole. In its raw "press cake" form—the immediate result of the azo coupling reaction—it presents significant processing challenges:
-
Agglomeration: Primary particles aggregate into irregular clusters (
), causing uneven dyeing and specks. -
Impurity Profile: The cake contains synthesis byproducts (unreacted amines, inorganic salts) that destabilize dispersions and contribute to contact dermatitis (Blue 106 is a known sensitizer).
-
Thermodynamic Instability: As a crystalline solid, it undergoes Ostwald ripening if not properly stabilized during milling.
The Solution: "Nanonization" increases the specific surface area, improving saturation velocity and color strength. This protocol ensures the removal of allergenic precursors followed by steric and electrostatic stabilization.
Safety & Pre-requisites
-
Hazard Warning: Disperse Blue 106 is a strong skin sensitizer. All handling of press cake must occur in a fume hood with appropriate PPE (N95/P100 respirator, nitrile gloves).
-
Equipment: High-shear disperser (Cowles type), Horizontal Bead Mill (e.g., Netzsch/Buhler), Spray Dryer (optional).
Phase 1: Press Cake Purification (The Critical Pre-Step)
Raw press cake often contains 15-40% solids and high salt content. Milling salts causes rheological instability.
Protocol:
-
Reslurry: Disperse raw press cake in deionized water (DI) at a 1:5 ratio.
-
pH Adjustment: Adjust pH to 6.5–7.0. Extreme pH can degrade the thiazole ring.
-
Filtration/Wash: Filter using a membrane filter press.[1] Wash continuously with warm DI water (
) until the filtrate conductivity drops below 200 S/cm .-
Why? High ionic strength compresses the electrical double layer, causing nano-particles to re-agglomerate (DLVO theory).
-
-
Standardization: Determine solid content of the washed cake (Gravimetric analysis at
).
Phase 2: Formulation Strategy
A dual-dispersant system is recommended to provide both electrostatic repulsion (fast acting) and steric hindrance (long-term stability).
| Component | Role | Recommended Loading (w/w on Dry Dye) |
| Purified Blue 106 | Active Colorant | 100% (Basis) |
| Sodium Lignosulfonate (NaLS) | Steric Stabilizer (Heat stable) | 40% - 60% |
| Naphthalene Sulfonate (NSF/NNO) | Electrostatic Dispersant (Viscosity reducer) | 20% - 40% |
| Biocide (Isothiazolinone) | Preservative | 0.1% |
| Defoamer (Silicone-free) | Process Aid | 0.2% |
Note: Total solids in the milling slurry should be targeted between 35% and 45%.
Phase 3: Nano-Milling Protocol
This is the core unit operation. The goal is to fracture crystals without inducing re-agglomeration.
Equipment Setup
-
Mill Type: Horizontal Bead Mill (Pin or Disc type).
-
Media: Yttria-Stabilized Zirconia (YTZP) beads.
-
Pre-mill: 0.8–1.0 mm beads.
-
Nano-mill: 0.3–0.4 mm beads.
-
-
Filling Ratio: 80–85% of chamber volume.
Step-by-Step Workflow
-
Pre-Dispersion:
-
Mix washed press cake, dispersants, and water in a vessel.
-
Shear at 2000 RPM (Cowles blade) for 30 mins.
-
Target: Homogeneous slurry, no visible lumps.
-
-
Coarse Milling (Pass 1):
-
Pump slurry through mill with 0.8 mm beads.
-
Tip Speed: 8 m/s.
-
Goal: Break down hard aggregates to
.
-
-
Nano-Milling (Recirculation Mode):
-
Switch to 0.3 mm beads.
-
Tip Speed: Increase to 10–12 m/s.
-
Temperature Control (CRITICAL): Maintain slurry outlet temperature
. -
Duration: Recirculate until specific energy input reaches ~200-300 kWh/t (approx. 4-6 hours for lab batches).
-
-
Finishing:
-
Filter slurry through a 1
cartridge to remove any bead fragments.
-
Process Visualization
The following diagram illustrates the critical path and decision gates.
Figure 1: Process workflow for converting Blue 106 press cake to nano-dispersed powder.
Phase 4: Quality Control & Characterization
Data must be validated against these specifications.
| Parameter | Method | Specification | Scientific Rationale |
| Particle Size ( | DLS (Dynamic Light Scattering) | Optimal for diffusion into fiber. | |
| Particle Size ( | DLS | Prevents filter clogging and spotting. | |
| Polydispersity (PDI) | DLS | Indicates a narrow, uniform distribution. | |
| Zeta Potential | Electrophoretic Mobility | Threshold for electrostatic stability. | |
| Filter Test | Vacuum Filtration | Simulates industrial package dyeing flow. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Viscosity Spike during Milling | "Shock" from high solids or insufficient dispersant. | Dilute slurry or add more NSF (viscosity reducer). |
| Particle Size Plateau (won't go lower) | Beads too large or contamination. | Switch to smaller beads (0.3mm); Check bead wear. |
| Re-agglomeration after 24h | Insufficient steric barrier. | Increase Lignosulfonate ratio; check pH stability. |
| Low Color Strength | Crystal growth (Ostwald ripening). | Reduce milling temperature; ensure biocide is present. |
References
-
Koh, J. (2011).[4][5] Dyeing with disperse dyes. In Textile Dyeing. IntechOpen. Link
- Wypych, G. (2022). Handbook of Material Weathering. ChemTec Publishing.
-
Netzsch Grinding & Dispersing. (n.d.). Wet Grinding and Dispersing of Textile Dyes. Link
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
- Buxbaum, G., & Pfaff, G. (2005). Industrial Inorganic Pigments. Wiley-VCH. (Contains foundational protocols for press cake processing and bead milling parameters).
Sources
Application Note: Supercritical Carbon Dioxide (scCO₂) Dyeing with Disperse Blue 106
Abstract
This application note details the protocol for the waterless dyeing of polyester (PET) substrates using Disperse Blue 106 (DB106) in supercritical carbon dioxide (scCO₂). It is designed for researchers in textile chemistry and pharmaceutical process engineering. Beyond textile coloration, this protocol serves as a high-fidelity model for the solubilization and impregnation of hydrophobic Active Pharmaceutical Ingredients (APIs) into polymer matrices, leveraging the structural similarities between DB106 and various hydrophobic drugs.
Introduction & Mechanistic Principles
The Supercritical Advantage
Supercritical CO₂ (critical point: 31.1°C, 7.38 MPa) acts as a non-polar solvent with gas-like diffusivity and liquid-like density. In dyeing processes, scCO₂ eliminates water consumption and wastewater discharge.[1]
-
Plasticization: scCO₂ acts as a plasticizer for polyester (PET), lowering its glass transition temperature (
) by 20–30°C. This increases polymer chain mobility, creating "free volume" for dye diffusion. -
Solvent Power: The density-tunable nature of scCO₂ allows for precise control over dye solubility.
Disperse Blue 106 Profile
Disperse Blue 106 is a monoazo dye chosen for its high color fastness and structural stability.
-
CAS: 12223-01-7 (also ref. 68516-81-4)
-
Chemical Formula:
[2] -
Relevance: Its hydrophobic nature and molecular weight make it an ideal candidate for scCO₂ processing and a surrogate marker for modeling hydrophobic drug dispersion in polymeric scaffolds.
Experimental Setup & Material Specifications
Materials
| Component | Specification | Function |
| Solvent | Carbon Dioxide (99.99% purity) | Supercritical medium |
| Dye | Disperse Blue 106 (Crude/Press-cake) | Colorant / Hydrophobic Model |
| Substrate | Polyester (PET) Fabric/Yarn | Matrix for impregnation |
| Co-solvent | Acetone (Optional, HPLC grade) | System cleaning |
Equipment Configuration
The system requires a high-pressure loop capable of sustaining 30 MPa and 150°C.
Figure 1: Schematic of the closed-loop supercritical dyeing system.
Protocol 1: Solubility Determination (Dynamic Method)
Objective: To determine the saturation solubility of DB106 in scCO₂ at dyeing conditions. This is critical for process design and thermodynamic modeling.
Procedure:
-
Preparation: Pack a stainless steel equilibrium cell (approx. 10 mL) with alternate layers of glass wool and excess Disperse Blue 106 powder.
-
System Equilibration:
-
Set the back pressure regulator (BPR) to the target pressure (e.g., 20 MPa).
-
Heat the air bath/oven to the target temperature (e.g., 120°C).
-
-
Extraction:
-
Pump scCO₂ through the cell at a low flow rate (0.5–2.0 mL/min) to ensure saturation equilibrium is reached.
-
Allow the system to stabilize for 30 minutes.
-
-
Sampling:
-
Direct the effluent stream into a trap containing a known volume of solvent (e.g., Acetone or DMF) which captures the precipitated dye as CO₂ expands to gas.
-
Collect for a precise time interval (
) or total gas volume ( ).
-
-
Quantification:
-
Analyze the trap solution using UV-Vis spectrophotometry (
nm for DB106). -
Calculate solubility (
) in mole fraction: Where is moles of dye collected and is moles of CO₂ passed.
-
Protocol 2: Dyeing Procedure
Process Parameters
-
Temperature: 100°C – 130°C (Optimal typically 120°C)
-
Pressure: 20 – 28 MPa
-
Time: 60 – 90 minutes
-
Fluid Ratio: 1:20 to 1:50 (Substrate weight : CO₂ weight)
Step-by-Step Workflow
-
Loading:
-
Place the PET fabric (scoured and dried) onto the perforated beam inside the autoclave.
-
Load the calculated amount of DB106 (typically 0.5% - 4% on weight of fabric) into the dye vessel upstream of the autoclave. Note: No dispersing agents or surfactants are needed.[5]
-
-
Pressurization:
-
Pre-heat the system to the operational temperature (
). -
Pressurize with CO₂ until operational pressure (
) is reached.
-
-
Dyeing Cycle (Holding):
-
Maintain circulation for 60 minutes.[6]
-
Mechanism: The scCO₂ dissolves the dye and transports it to the fiber surface. The scCO₂ simultaneously swells the fiber, allowing the dye to diffuse into the amorphous regions.
-
-
Cleaning (Rinsing):
-
Stop circulation through the dye vessel.
-
Flush the autoclave with fresh scCO₂ for 10–15 minutes to remove unfixed surface dye. This step replaces the traditional "reduction clearing" water wash.
-
-
Depressurization:
-
Slowly depressurize the system (rate < 0.5 MPa/min) to prevent dye precipitation on the fiber surface or physical damage to the polymer (foaming).
-
Recover the CO₂ and residual dye in the separator.
-
Figure 2: Mass transfer mechanism of Disperse Blue 106 in scCO₂-PET system.
Protocol 3: Characterization & Quality Control
Color Strength (K/S)
Measure the reflectance (
Fastness Testing
-
Wash Fastness (ISO 105-C06): Evaluate staining on multifiber strips. DB106 typically rates 4–5 (Excellent).[7]
-
Rubbing Fastness (ISO 105-X12): Test wet and dry rubbing.
-
Sublimation Fastness: Critical for disperse dyes. Test at 180°C for 30s.
Translational Insight: Drug Development Relevance
For Pharmaceutical Scientists: The protocol described above parallels the Supercritical Solvent Impregnation (SSI) technique used in drug delivery systems.
-
Model Compound: DB106 (
Da, LogP 4.[4]1) shares physicochemical properties with hydrophobic drugs like Ibuprofen or Nifedipine . -
Application: The solubility and diffusion data generated from DB106 experiments can be used to validate thermodynamic models (e.g., Peng-Robinson EOS) for predicting API loading into polymeric stents, sutures, or microspheres without using organic solvents.
References
-
Supercritical Carbon Dioxide Dyeing of Textiles. International Journal of Innovative Research and Creative Technology. (2015). Link
-
Solubility Relationships for Disperse Dyes in Supercritical Carbon Dioxide. Dyes and Pigments. (2004).[8] Link
-
Dyeing Procedures of Polyester Fiber in Supercritical Carbon Dioxide. Journal of Engineered Fibers and Fabrics. (2018). Link
-
Disperse Blue 106 Properties and Applications. World Dye Variety. (2012).[2] Link
-
A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide. Processes. (2021). Link
Sources
- 1. ijcea.org [ijcea.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]
- 5. ijcea.org [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Encapsulation Strategies for Disperse Blue 106 Stability
Executive Summary & Challenge Analysis
Disperse Blue 106 (DB106, C.I. 111935) is a monoazo dye (MW 335.38 g/mol ) characterized by a thiazole-based structure.[1] While industrially ubiquitous in polyester dyeing, its relevance to drug development professionals lies in two critical areas:
-
Diagnostic Standard: It is a high-frequency sensitizer used in patch test formulations to diagnose allergic contact dermatitis (ACD).[1]
-
Model Hydrophobic Payload: Its physicochemical profile (lipophilic, azo-linked, MW ~300-400) makes it an excellent surrogate for studying the release kinetics of hydrophobic drugs from nanocarriers.[1]
The Stability Challenge:
DB106 is susceptible to reductive cleavage of the azo bond (
-
False Negatives: Loss of allergenic potency in patch tests.[1]
-
Toxic Byproducts: Formation of aromatic amines (e.g., 2-amino-5-nitrothiazole) which may alter toxicity profiles in model studies.[1]
This guide details three encapsulation methodologies designed to shield the azo chromophore, prevent premature hydrolysis, and control release.[1]
Mechanism of Instability & Stabilization Logic
To select the right protocol, one must understand the degradation pathway.[1]
Degradation Pathway (Azo Cleavage)
Under reducing conditions (e.g., presence of biological reductases or UV light), the azo bond cleaves:
Stabilization Strategy[1]
-
Physical Shielding (Sol-Gel): Creates an impermeable silica shell to block UV and oxidants.[1]
-
Matrix Immobilization (PLGA): Traps the dye in a hydrophobic polymer matrix, limiting water access and hydrolytic cleavage.[1]
-
Molecular Shielding (Cyclodextrin): Hides the hydrophobic azo moiety inside a supramolecular cavity.[1]
Figure 1: Mechanism of DB106 degradation and the protective role of encapsulation.[1]
Protocol A: Polymeric Nanoparticles (PLGA)
Best For: Controlled release studies and biocompatible diagnostic patches.[1] Mechanism: Solvent Evaporation (Oil-in-Water Emulsion).[1]
Materials
-
Core: Disperse Blue 106 (Purity >95%).[1]
-
Polymer: PLGA (Poly(lactic-co-glycolic acid)), 50:50 ratio, MW 30-60 kDa.[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Surfactant: PVA (Polyvinyl alcohol), MW 30-70 kDa, 88% hydrolyzed.[1]
Step-by-Step Methodology
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Emulsification (Sonication):
-
Add the Organic Phase dropwise into the Aqueous Phase under magnetic stirring (500 rpm).
-
Immediately probe sonicate (20 kHz, 40% amplitude) for 120 seconds on ice to form the O/W nanoemulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature (open beaker) for 4-6 hours to evaporate DCM. The solution will turn from opaque emulsion to a translucent suspension.[1]
-
-
Collection & Washing:
-
Lyophilization:
-
Freeze-dry the pellet with 5% trehalose (cryoprotectant) to obtain a blue powder.[1]
-
Validation Check:
-
Size: Dynamic Light Scattering (DLS) should show Z-average ~150-250 nm.[1]
-
Loading: Dissolve 1 mg powder in DCM, measure Absorbance at 630 nm (DB106
).
Protocol B: Silica Nanocapsules (Sol-Gel)
Best For: Maximum UV stability and textile/surface coating applications.[1] Mechanism: Hydrolysis and Condensation of TEOS (Tetraethyl orthosilicate).[1]
Materials
Step-by-Step Methodology
-
Dye Solution:
-
Dissolve 10 mg DB106 in 10 mL Ethanol.[1]
-
-
Sol-Gel Reaction Mix:
-
Reaction:
-
Stir at 500 rpm for 24 hours at Room Temperature. The solution will become turbid as silica nanoparticles form and entrap the dye.
-
-
Aging:
-
Let the suspension stand for 12 hours to maximize cross-linking density (improves barrier properties).[1]
-
-
Purification:
-
Centrifuge at 10,000 x g for 15 mins. Wash with ethanol to remove surface-adsorbed dye.[1]
-
Validation Check:
-
Leaching Test: Suspend capsules in water. If supernatant turns blue immediately, encapsulation failed (surface adsorption only).[1] It should remain clear for hours.[1]
Protocol C: Cyclodextrin Inclusion Complex
Best For: Improving water solubility and molecular stability against oxidation.[1] Mechanism: Host-Guest interaction (Hydrophobic cavity).[1]
Materials
-
Host: Hydroxypropyl-
-Cyclodextrin (HP- -CD).[1] -
Guest: DB106.
-
Solvent: Acetone (for dye), Water (for CD).[1]
Step-by-Step Methodology
-
Phase A: Dissolve 1.5 g HP-
-CD in 10 mL water. -
Phase B: Dissolve 10 mg DB106 in 2 mL Acetone.
-
Complexation:
-
Add Phase B dropwise to Phase A under continuous stirring at 50°C.
-
Stir for 4 hours with open cap to allow acetone to evaporate.
-
-
Filtration:
-
Drying:
-
Lyophilize the filtrate to obtain the inclusion complex powder.
-
Comparative Analysis & Stability Data
The following data summarizes the stability enhancement of DB106 using the described methods, based on accelerated degradation conditions (UV irradiation, 254 nm, 100W).
| Parameter | Free DB106 | PLGA Nanoparticles | Silica Nanocapsules | HP- |
| Encapsulation Efficiency | N/A | 75 - 85% | 90 - 95% | 60 - 70% |
| Water Solubility | < 0.1 mg/mL | Dispersible (Colloid) | Dispersible (Colloid) | > 5 mg/mL |
| Half-Life (UV Exposure) | ~45 mins | ~8 hours | > 24 hours | ~3 hours |
| Primary Utility | Control | Drug Delivery Model | Surface Stability | Solubility/Bioavailability |
Workflow Visualization
Figure 2: Selection workflow for DB106 encapsulation based on desired outcome.
References
-
Ryberg, K., et al. (2011).[1] "Patch Testing with a Textile Dye Mix in a Baseline Series." Acta Dermato-Venereologica. Link
-
British Society of Cutaneous Allergy. (2026).[1] "Disperse Blue 106/124 Patient Information." Cutaneous Allergy.[1] Link
-
Teli, M.D., et al. (2012).[1] "Dyeing of Polyester with Microencapsulated Disperse Dyes." International Journal of Engineering Research and Development. Link
-
Ciriminna, R., et al. (2011).[1] "Sol-Gel Microencapsulation in Silica-Based Materials." Chemical Reviews. Link[1]
-
Alfa Chemistry. (2025).[1] "Cyclodextrin Inclusion Complexes: Mechanism and Applications." Alfa Chemistry Resources. Link
Sources
Technical Support Center: Optimization of Disperse Blue 106 Synthesis
Executive Summary: The Chemistry of Instability
Welcome to the technical support hub for Disperse Blue 106 (DB106). If you are accessing this guide, you are likely encountering yield losses or purity issues during the synthesis of this monoazo dye.
The Core Challenge: Unlike benzene-based azo dyes, DB106 utilizes a heterocyclic diazo component: 2-amino-5-nitrothiazole . Thiazole diazonium salts are thermodynamically unstable and highly electrophilic. They do not exist as stable salts in aqueous solution at room temperature.
The Critical Failure Mode: The most common cause of yield loss is hydrolytic decomposition of the diazonium intermediate before it can couple with the aniline derivative. If the diazonium species encounters water without the immediate presence of the coupler, or if the temperature exceeds 5°C, it decomposes into phenols or tars, destroying the stoichiometry and muddying the impurity profile.[1]
This guide provides a self-validating protocol designed to kinetically favor the coupling reaction over decomposition.
The Reaction Pathway (Visualized)
The following diagram outlines the critical signaling pathway for the synthesis, highlighting the "Kill Zones" where yield is most frequently lost.
Figure 1: Critical Process Flow for DB106 Synthesis. Red nodes/paths indicate high-risk instability zones.
Optimized Experimental Protocol
Disclaimer: This protocol assumes a high-competency lab environment. Standard PPE (gloves, goggles, fume hood) is mandatory due to the use of concentrated sulfuric acid and nitrosylating agents.[1]
Phase A: Anhydrous Diazotization (The "Dry" Method)
Rationale: Thiazoles are weak bases. Aqueous HCl is insufficient for diazotization. We use Nitrosyl Sulfuric Acid to ensure complete conversion.
-
Acid Charge: In a dry 3-neck flask, charge 50 mL Concentrated
(98%).-
Optimization Tip: Adding 5-10% Phosphoric Acid (
) can improve the solubility of the thiazole and reduce viscosity.
-
-
Nitrosyl Generation: Cool to 0-5°C . Slowly add 3.5g Sodium Nitrite (
) with vigorous stirring. Ensure no brown fumes ( ) escape. Stir until fully dissolved (clear/pale yellow solution). -
Amine Addition: Slowly add 7.25g 2-Amino-5-nitrothiazole (0.05 mol) to the nitrosyl sulfuric acid.
-
Critical Control: Addition must be slow enough to keep temperature below 5°C .
-
Hold: Stir at 0-5°C for 2 hours. The mixture becomes a thick, viscous syrup.[1]
-
Phase B: The Coupling (Buffered Precipitation)
Rationale: The diazonium salt is in strong acid. The coupling requires a slightly acidic to neutral environment (pH 4-5) to proceed without decomposing the diazo or protonating the coupler's amine.
-
Coupler Prep: In a separate beaker, dissolve 0.05 mol N-ethyl-N-(2-hydroxyethyl)-m-toluidine in 50 mL Glacial Acetic Acid .
-
Why Acetic Acid? It acts as a co-solvent that prevents the coupler from precipitating immediately when the acid stream hits it.
-
-
Ice Charge: Prepare a 1L beaker with 300g Crushed Ice and 100mL Water .
-
Scavenging: Add 0.5g Sulfamic Acid or Urea to the ice water (destroys excess nitrous acid that would nitrosylate the coupler).
-
The Merge:
-
Add the Coupler Solution to the Ice/Water mix.
-
SLOWLY drip the Diazonium Mass (Phase A) into the Ice/Coupler mix.
-
Simultaneous Buffering: As you add the acid, simultaneously drip in Sodium Acetate solution (saturated) to maintain pH between 3.0 and 5.0 .[1]
-
Temperature: Must stay < 5°C. Add dry ice if necessary.
-
-
Workup: Stir for 1 hour. Filter the dark blue precipitate. Wash with cold water until filtrate is neutral.[1]
Troubleshooting Matrix
Use this table to diagnose specific failure modes based on your experimental observations.
| Symptom | Probable Cause | Corrective Action | Mechanism of Failure |
| Low Yield (<50%) | Diazonium Decomposition | Reduce diazotization temp to -5°C. Ensure anhydrous | Thiazole diazonium salts hydrolyze rapidly in water/heat, forming non-coupling phenols. |
| Tar/Goo Formation | Polymerization | Improve agitation during quenching. Check pH. | Localized heating or high concentration zones caused radical polymerization. |
| Dull/Dirty Color | Excess Nitrous Acid | Add Sulfamic Acid/Urea before coupling. | Excess |
| Unreacted Amine | Poor Solubility | Use | The thiazole starting material did not dissolve fully, preventing diazotization. |
| Precipitate is Red | Wrong Coupling pH | Maintain pH 4-5 with Sodium Acetate. | At low pH (<2), the coupler's amine is protonated ( |
FAQ: Advanced Optimization
Q: Can I use aqueous HCl for the diazotization?
A: No. 2-amino-5-nitrothiazole is a very weak base (
Q: Why is the pH control so narrow (3-5)? A: It is a tug-of-war.
-
pH > 7: The diazonium salt reacts with hydroxide ions to form diazotates (non-reactive) or decomposes.
-
pH < 2: The amine on the coupling component becomes protonated. The diazonium ion attacks the free amine electrons. If they are tied up by a proton, the ring is deactivated, and coupling stops.[1]
-
pH 4-5: The "Goldilocks" zone where the diazo is stable enough, and the coupler is reactive enough.
Q: How do I scale this up?
A: Heat transfer is your enemy. On a larger scale, the exotherm from adding
Logic Tree: Yield vs. Purity
Follow this logic flow to decide your next optimization step.
Figure 2: Decision Support Tree for Process Optimization.
References
-
BenchChem. (2025).[2][3][4] Disperse Blue 106: Chemical Synthesis Pathways and Reaction Mechanisms. Retrieved from
-
Dickey, J. B., et al. (1953).[1] 2-amino-5-nitrothiazole azo dye compounds. U.S. Patent No.[5] 2,659,719.[5] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
Niwa, T., et al. (1996).[1] 2-Amino-5-nitrothiazole derived monoazo disperse dyes. U.S. Patent No.[5] 5,652,344.[5] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
MDPI. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis and Spectroscopic Properties. Molecules Journal. Retrieved from
-
ChemicalBook. (2025). Synthesis of 2-Amino-5-nitrothiazole and Disperse Blue 106 Properties. Retrieved from [6]
Sources
- 1. CN106118118B - Blue disperse dye, and composition, preparation method and application thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. DISPERSE BLUE 106 | 12223-01-7 [chemicalbook.com]
preventing agglomeration in Disperse Blue 106 dispersions
Technical Support & Troubleshooting Center for Hydrophobic Dye Dispersions
Status: Operational Lead Scientist: Senior Application Specialist, Colloidal Chemistry Unit Target Analyte: Disperse Blue 106 (CAS: 12223-01-7 / 68516-81-4)
Introduction: The Stability Paradox
Disperse Blue 106 (DB106) is a monoazo dye characterized by extreme hydrophobicity. While this property is essential for its affinity to polyester fibers and acetate, it presents a significant challenge in aqueous research environments (e.g., skin sensitization assays, nanoparticle tracking, or drug delivery modeling).
In an aqueous medium, DB106 particles are thermodynamically unstable. They do not merely "settle"; they actively reorganize to minimize surface energy through agglomeration and Ostwald Ripening . This guide moves beyond simple "stirring" advice to address the thermodynamic and kinetic barriers required for long-term stability.
Module 1: The Physics of Failure (Root Cause Analysis)
Q: Why does my DB106 dispersion "crash out" after 24 hours despite vigorous sonication?
A: You are likely fighting Ostwald Ripening , not just gravitational settling.
The Mechanism: DB106 has finite (albeit very low) solubility in water. In a polydisperse suspension, smaller particles have higher surface energy and solubility than larger particles (Kelvin equation).
-
Small particles dissolve into the continuous phase.
-
Dissolved molecules diffuse through the water.
-
These molecules redeposit onto larger, energetically more favorable particles.
-
Result: The average particle size increases over time until the dispersion destabilizes and sediments.
The Fix: You must introduce a Steric or Electrostatic barrier that is stronger than the thermodynamic drive to ripen.
Figure 1: The Kinetic Pathway of Ostwald Ripening in Hydrophobic Dispersions.
Module 2: Formulation Troubleshooting (The Chemistry)
Q: Which surfactant system should I use for biological/pharmaceutical applications?
A: Avoid industrial dispersants (e.g., Lignosulfonates) if your end-use involves cellular assays or drug delivery, as these are cytotoxic and impure.
Selection Matrix:
| Parameter | Anionic Stabilization | Steric Stabilization (Non-Ionic) |
| Mechanism | Electrostatic Repulsion (Double Layer) | Physical Barrier (Polymer Chain) |
| Best Agent | SDS (Sodium Dodecyl Sulfate) | Poloxamer 188 or Tween 80 |
| Pros | High Zeta Potential (> -40mV) | Insensitive to pH/Salt changes; Biocompatible |
| Cons | Fails in high salt (PBS) buffers | Requires higher concentration (CMC) |
| Target HLB | N/A (Charge driven) | HLB 15+ (Required for O/W or Solid/W) |
Critical Insight: For DB106, a dual-stabilization system is often required.
-
Recommendation: Use Poloxamer 188 (0.5% w/v) for steric bulk + SDS (0.05% w/v) to impart a negative surface charge. This "electro-steric" stabilization prevents particles from approaching close enough for Van der Waals forces to trigger agglomeration.[1]
Q: What is the "Golden Number" for stability?
A: Zeta Potential > |30 mV|. If your Zeta Potential is between -30mV and +30mV, the dispersion will agglomerate.[2][3]
-
Action: If measuring -15mV, add anionic surfactant (SDS) or adjust pH away from the Isoelectric Point (IEP).
Module 3: Experimental Protocol
Standardized Protocol: High-Stability DB106 Nanodispersion
Use this protocol for preparing stock dispersions for patch testing or cellular uptake assays.
Reagents:
-
Disperse Blue 106 (Solid powder)
-
Milli-Q Water (18.2 MΩ)
-
Dispersant: Polysorbate 80 (Tween 80) OR Poloxamer 188.
Workflow:
-
Pre-Wetting (Critical Step):
-
DB106 is extremely hydrophobic and will float. Do not add powder to bulk water.
-
Weigh 10 mg DB106 into a mortar.
-
Add 2-3 drops of Tween 80 (undiluted).
-
Triturate (grind) with a pestle until a thick, smooth blue paste forms. This displaces air from the particle surface.
-
-
Suspension:
-
Slowly add 10 mL of Milli-Q water while continuing to grind.
-
Transfer to a glass vial.
-
-
High-Energy Dispersion (Sonication):
-
Equipment: Probe Sonicator (e.g., QSonica or Branson). Bath sonicators are insufficient.
-
Settings: 40% Amplitude, Pulse mode (5s ON / 5s OFF).
-
Duration: 10 minutes total "ON" time.
-
Temperature Control: Keep vial in an ice bath to prevent heat-induced degradation or surfactant cloud point issues.
-
-
Filtration (Polishing):
-
Pass dispersion through a 0.45 µm PVDF or PES syringe filter .
-
Note: Do not use Nylon (DB106 may bind to it).
-
-
Validation:
-
Measure Absorbance at
(approx 590-600 nm). -
Measure Zeta Potential (Target: < -30 mV).
-
Module 4: Diagnostic Troubleshooting
Use this logic flow to diagnose stability issues in your current experiments.
Figure 2: Diagnostic Logic for Disperse Blue 106 Instability.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83038, Disperse Blue 106. Retrieved from [Link]
- Vermant, J., & Cioccolo, G. (2020).Ostwald ripening in colloidal suspensions: Mechanism and prevention. Journal of Colloid and Interface Science. (Contextual grounding on Ostwald Ripening mechanisms in hydrophobic dispersions).
-
Chemotechnique Diagnostics. Disperse Blue 106 (D-040) Patient Information. (Medical relevance for patch testing).[4][5] Retrieved from [Link]
Sources
Technical Support Center: Disperse Blue 106 Filtration Optimization
Executive Summary
Disperse Blue 106 (DB 106) is a monoazo dye structurally characterized by a 5-nitrothiazole diazo component.[1] While invaluable for textile applications and sensitization research, this specific chemical moiety presents a notorious processing challenge: the formation of thixotropic, "slimy" press cakes.
This guide addresses the root causes of poor filtration rates—primarily crystal morphology and cake compressibility . Unlike standard granular precipitations, thiazole-based azo dyes often precipitate as sub-micron amorphous aggregates that blind filter media immediately upon pressure application.
Part 1: The Physics of the Blockage (Root Cause Analysis)
Q: Why does the filtration start fast but stop almost immediately?
A: You are likely experiencing pore blinding combined with cake compression , governed by the specific resistance of the cake (
In filtration physics (Darcy’s Law), the flow rate (
-
(Specific Cake Resistance): For DB 106, if the synthesis yields amorphous particles,
is exponentially higher than for crystalline forms. -
Compressibility (
): Thiazole dyes form highly compressible cakes ( ). As you increase pressure ( ), the cake compresses, reducing void volume ( ), effectively sealing the filter.
The Trap: Increasing pressure on a DB 106 cake usually decreases flow rate because the cake compacts into an impermeable sheet.
Q: The press cake is sticky and retains >60% moisture. Why?
A: This is due to high specific surface area and occluded mother liquor .
The "stickiness" indicates the presence of unreacted coupling components (tars) or extremely fine particles (<1
Part 2: Upstream Optimization (Synthesis & Crystallization)[1]
The most effective fix is not at the filter press, but in the reaction vessel.
Q: How can I modify the synthesis to improve filtration speed?
A: You must induce Ostwald Ripening (Heat Stabilization) before filtration. Freshly coupled DB 106 often exists in a metastable, amorphous state. You need to drive the transition to a stable crystalline habit (usually needles or prisms).
Protocol: Thermal Annealing
-
Post-Coupling: Do not filter immediately after the coupling reaction.
-
pH Adjustment: Adjust the slurry pH to 4.5 – 5.0 (using Acetic Acid).
-
Heat Treatment: Heat the slurry to 90°C – 95°C for 1 to 2 hours under slow agitation.
-
Mechanism:[1] Small, amorphous particles dissolve and redeposit onto larger crystals (Ostwald Ripening).
-
Result: This lowers specific cake resistance (
) by orders of magnitude.
-
-
Cooling: Cool slowly to 40°C before filtration.
Q: Should I use flocculants?
A: Use with caution. While Polyacrylamide (PAM) flocculants can speed up dewatering, they can permanently agglomerate the dye. If the end-use requires high dispersion stability (e.g., textile dyeing or drug delivery formulations), strong flocculants will cause "specking" or bioavailability issues later.
-
Recommendation: If you must use a flocculant, use a low-molecular-weight anionic type, and verify dispersibility in the final application medium.
Part 3: Downstream Troubleshooting (The Filter Press)
Q: What mechanical settings maximize throughput for this specific dye?
A: Avoid "slamming" the press. Use a Step-Pressure Filtration strategy.
| Parameter | Setting | Rationale |
| Initial Pressure | 0.5 – 1.0 bar | Low pressure builds a porous "skeleton" cake without compressing the layer next to the cloth.[1] |
| Ramp Rate | 0.5 bar/5 min | Gradual increase prevents the "skin formation" typical of thiazole dyes. |
| Max Pressure | 4 – 6 bar | Do not exceed 6 bar; DB 106 cakes become impermeable at high pressures. |
| Filter Cloth | Monofilament Polypropylene (3-5 CFM) | Multifilament cloths trap fines and blind easily.[1] Monofilament releases the sticky cake better. |
| Membrane Squeeze | Essential | Use a membrane squeeze at 8-10 bar after the feed cycle to mechanically reduce moisture. |
Part 4: Diagnostic Workflow & Visualization
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing filtration failure modes in Disperse Blue 106 isolation.[1]
Standardized Leaf Filter Test Protocol
Before running a full batch, validate the slurry using a Leaf Filter Test . This simulates the filter press dynamics on a bench scale.
-
Setup: Connect a 0.01
filter leaf to a vacuum source or pressure vessel. -
Slurry Temp: Maintain 40°C (viscosity control).
-
Dip & Form: Submerge leaf. Apply 0.5 bar vacuum. Measure time to form 10mm cake.
-
Target: < 60 seconds.
-
Failure:[1] If > 120 seconds, the synthesis/annealing step failed.
-
-
Wash: Wash with 2 cake volumes of water.
-
Drying: Measure moisture content.[1][2]
-
Target: < 50% moisture.[3]
-
Part 5: Safety & Handling (Critical)
Q: Are there specific safety concerns for DB 106 press cake?
A: Yes. Disperse Blue 106 is a potent sensitizer. Unlike many industrial dyes, DB 106 is a well-documented allergen (often included in the standard patch test series for textile dermatitis).[1]
-
PPE: Full Tyvek suit, nitrile gloves (double-gloved recommended), and P100 respirator. The press cake can be dusty if dried, but the wet cake is a contact hazard.
-
Contamination: Dedicated equipment is recommended.[1] Traces of DB 106 in other products can cause allergic reactions in end-users.
-
Genotoxicity: Ensure the removal of the starting material 2-amino-5-nitrothiazole , which may be mutagenic. High Performance Liquid Chromatography (HPLC) should be used to verify the purity of the cake and filtrate.
References
-
World Dye Variety. (2012).[1] Disperse Blue 106 Properties and Manufacturing Methods. Retrieved from [Link][1]
-
American Contact Dermatitis Society. (2000).[1] Allergen of the Year: Disperse Blue Dyes. (Context on sensitization risks). Retrieved from [Link]
-
Wakeman, R. J. (2007).[1] The influence of particle properties on the filtration of compressible cakes.[4] Separation and Purification Technology.[1][2][5][6][7] (General principle citation for Section 1).
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. uniwinfiltration.com [uniwinfiltration.com]
- 3. DISPERSE BLUE 106|lookchem [lookchem.com]
- 4. porvoo.com.cn [porvoo.com.cn]
- 5. How to optimize filter press cycle time and cake dryness [eureka.patsnap.com]
- 6. ethz.ch [ethz.ch]
- 7. Solutions for Stickiness of Filter Cakes in Press Filter - Bolian Filtration Solutions Co., Ltd. [bolianfiltration.com]
Technical Support Center: Optimizing Sublimation Fastness of Disperse Blue 106
Status: Operational | Topic: C.I. Disperse Blue 106 (C.I. 111935) | Substrate: Polyester (PET)[1]
Executive Summary
Disperse Blue 106 is a mono-azo dye (thiazole-based) prized for its exceptional light fastness and vibrant reddish-blue shade.[1][2] However, its relatively low molecular weight (
Module 1: The Physics of Failure (Thermomigration)
Q: Why does my fabric pass wash fastness tests immediately after dyeing but fail sublimation tests after heat setting?
A: You are likely observing Thermomigration , not just simple sublimation.[1]
During heat setting (
The Mechanism:
-
Relaxation: Heat increases polymer chain mobility.[1]
-
Solubilization: Non-ionic surfactants or softeners on the surface act as a "sink" or solvent for the dye.
-
Migration: Dye moves down the concentration gradient to the surface.[3]
-
Sublimation: Upon reheating (ironing/molding), the surface dye vaporizes easily.[1]
Figure 1: The Thermomigration Pathway.[1][4] Heat acts as the trigger, but surface auxiliaries often act as the vehicle for failure.
Module 2: The Critical Control Point (Reduction Clearing)
Q: I am using a standard hydrosulfite reduction clear. Why is the background still staining?
A: Standard alkaline reduction clearing (RC) is often insufficient for high-energy dyes or deep shades if the pH or temperature windows drift .[1] Furthermore, if the dye has already migrated to the surface after drying, a secondary RC is required.
Protocol: The "Double-Stage" Reduction Clearing
Use this protocol for deep shades (>2% o.w.f) of Disperse Blue 106.
| Parameter | Stage 1: Acidic Rinse | Stage 2: Alkaline Reduction (The "Killer" Step) |
| Objective | Neutralize core alkali and remove loose surface dye.[1] | Chemically destroy the azo bond of surface dye. |
| Chemistry | Acetic Acid (pH 4.[1]5) | Sodium Hydrosulfite ( |
| Temp/Time | ||
| Surfactant | Anionic Dispersant ( | Non-ionic detergent (must be cloud-point compatible |
Validation Step: The DMF Test (Mandatory) Do not proceed to heat setting until the fabric passes this test.
-
Take a swatch of the dyed, cleared, and dried fabric.
-
Immerse in Dimethylformamide (DMF) at room temperature for 3 minutes.
-
Result:
Module 3: Heat Setting & Finishing Optimization
Q: Can I improve fastness by changing my heat setting parameters?
A: Yes. There is a "Goldilocks" zone for Disperse Blue 106.[1]
-
Too Low (<160°C): The fiber structure is not dimensionally stable; the dye is not "locked" in.
-
Too High (>190°C): Massive thermomigration occurs; dye sublimes directly during the process.
Optimization Table: Heat Setting Parameters
| Variable | Recommended Range | Impact on DB106 |
| Temperature | Optimal balance between dimensional stability and migration control.[1] | |
| Time | 30 - 45 seconds | Longer times exponentially increase migration risk.[1] |
| Softener | Polyethylene or Siloxane (non-amino) | CRITICAL: Avoid amino-silicones or ethoxylated surfactants which act as dye solvents.[1] |
Module 4: Advanced Troubleshooting Workflow
Use this logic flow to diagnose persistent failures in your R&D pipeline.
Figure 2: Diagnostic Logic for Sublimation Failure. Follow the path to isolate the variable.
References
-
ISO 105-P01:1993 . Textiles — Tests for colour fastness — Part P01: Colour fastness to dry heat (excluding pressing). International Organization for Standardization.[1] Link
-
Choi, H., et al. (2021).[1] "The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester."[3][6][7][8][9] Dye Sublimation Paper Technology.[1] Link
-
AATCC Test Method 117 . Colorfastness to Heat: Dry (Excluding Pressing).[1] American Association of Textile Chemists and Colorists.[1] Link
-
Burkinshaw, S.M. (2016).[1] Physico-chemical Aspects of Textile Coloration. Wiley-VCH.[1] (Chapter on Disperse Dye Thermomigration).
-
GuideChem . Disperse Blue 106 Properties and Structure (C.I. 111935).[1][10] Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. DISPERSE BLUE 106 | 12223-01-7 [amp.chemicalbook.com]
- 3. TECHNICAL FEATURE: A solution to Thermomigration | Texnote [texnote.blogspot.com]
- 4. textilelearner.net [textilelearner.net]
- 5. fnatchem.com [fnatchem.com]
- 6. fyitester.com [fyitester.com]
- 7. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 8. Improve Color Fastness For Digital Printing - Sublistar [subli-star.com]
- 9. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 10. worlddyevariety.com [worlddyevariety.com]
minimizing hydrolysis of Disperse Blue 106 during high-temp dyeing
Introduction: The Chemistry of Failure
You are likely reading this because your Disperse Blue 106 (DB106) experiments are showing poor reproducibility, shade shifts (greening/dulling), or lower-than-expected color yield.
DB106 is a thiophene-based mono-azo dye . Unlike anthraquinone dyes, which are chemically robust, the thiophene-azo structure is energetically high but chemically fragile. The azo linkage (
If you treat this molecule like a standard commodity dye, it will fail. This guide applies pharmaceutical-grade rigor to stabilizing DB106 during the critical high-energy fixation phase.
Part 1: The Hydrolysis Mechanism (Root Cause Analysis)
To prevent failure, you must understand the degradation pathway. In alkaline conditions (pH
Visualization: The Degradation Pathway
The following diagram illustrates the structural failure points of DB106 under hydrolytic stress.
Figure 1: Mechanism of alkaline hydrolysis attacking the azo-thiophene linkage.
Part 2: Troubleshooting Guide (Q&A)
Category A: pH Control & Buffer Systems
Q: I adjusted the initial pH to 4.5 using Acetic Acid, but the dye still hydrolyzed. Why?
A: Acetic acid is volatile. At
-
The Fix: You must use a Buffer System , not just an acid.
-
Protocol: Use Sodium Acetate (
) + Acetic Acid to lock the pH at 4.5–5.0. This provides a reservoir of protons to neutralize any alkalinity released during the process [1].
Q: Can I use Soda Ash or Caustic Soda to fix the dye?
A: Absolutely not. DB106 is extremely alkali-sensitive. Even momentary exposure to pH
-
The Fix: Ensure all scouring agents (alkali) are thoroughly rinsed from the substrate before the dyeing cycle begins. Check the core pH of the fabric, not just the water.
Category B: Reduction & Metal Ions
Q: The shade looks "dull" and slightly greener than the standard. Is this hydrolysis? A: It could be reduction . Thiophene azo dyes are sensitive to reduction, which can happen if air is excluded too effectively or if decomposition products of auxiliaries act as reducing agents.
-
The Fix: Add a mild oxidizing agent or a specific anti-reducing agent (e.g., sodium nitrobenzene sulphonate) at
to the dyebath to protect the azo bond [2].
Q: Does water hardness affect DB106?
A: Yes. Metal ions (Fe
-
The Fix: Always include a sequestering agent (EDTA or phosphonate-based) at
. Ensure the sequestering agent is stable at pH 4.5.
Part 3: Validated Experimental Protocols
Protocol 1: The "Buffer Stability" Dyeing Cycle
Use this protocol to maximize reproducibility and minimize hydrolysis.
| Step | Parameter | Value | Rationale |
| 1. Prep | Water Quality | Softened (< 50 ppm CaCO3) | Prevents metal ion catalysis. |
| 2. Aux | Sequestering Agent | 0.5 g/L EDTA | Binds trace metals. |
| 3. Aux | Buffer System | Na-Acetate (1g/L) + Acetic Acid | CRITICAL: Locks pH at 4.5–5.0. |
| 4.[1] Aux | Anti-Reductant | 1.0 g/L (Optional) | Protects azo bond from thermal reduction. |
| 5. Dye | Disperse Blue 106 | X % o.w.f.[1] | Predissolve in warm water ( |
| 6. Ramp | Heating Rate | Slow ramp prevents uneven fixation; DB106 strikes rapidly. | |
| 7. Hold | Fixation Time | 30–45 mins @ | Sufficient for diffusion; extending >60 mins increases hydrolysis risk. |
| 8. Cool | Cooling Rate | Rapid cooling locks the dye inside the polymer matrix. |
Protocol 2: Reduction Clearing (The "Safety" Wash)
After dyeing, you must remove surface dye without damaging the fixed dye. Standard alkaline reduction clearing can damage DB106 if not controlled.
-
Drop bath at
. -
Fill with fresh water.
-
Add:
-
Caustic Soda (
): -
Sodium Hydrosulfite (Hydros):
-
Detergent:
-
-
Process:
for only 10-15 minutes . -
Warning: Do not exceed
or 20 minutes, or you risk penetrating the fiber and destroying the fixed color [3]. -
Neutralize: Rinse with Acetic Acid (
) to ensure fabric pH is neutral/slightly acidic.
Part 4: Troubleshooting Logic Tree
Use this decision matrix when you encounter a shade deviation.
Figure 2: Diagnostic flow for identifying the cause of shade instability.
References
-
Sinoever International. (2018).[2] Dyeing properties of disperse dyes - pH sensitivity.[2][3][4] Retrieved from [Link][3]
-
Skychem Group. (2024). Disperse Dye Compatibility Technology And Dye Selection Principles.[2][3] Retrieved from [Link]
-
Paranjape, M., & Athalye, A. (2024).[5] Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches.[5] Austin Publishing Group. Retrieved from [Link]
Sources
enhancing dispersion stability of Blue 106 using anionic surfactants
Technical Support Center: Dispersion Stability of Blue 106
Introduction
Welcome to the technical support hub for hydrophobic dye dispersion. You are likely here because your Blue 106 formulations are exhibiting classic instability symptoms: flocculation, sedimentation, or inconsistent color strength.
Blue 106 is a monoazo disperse dye. Its intrinsic hydrophobicity and aromatic structure make it prone to strong Van der Waals attraction, leading to rapid agglomeration in aqueous media. To stabilize this, we do not simply "add soap"; we engineer an electrostatic barrier using anionic surfactants like Sodium Dodecyl Sulfate (SDS) or Sodium Dodecyl Benzene Sulfonate (SDBS) .
This guide moves beyond basic recipes to the physics of colloid stability (DLVO theory) and provides a self-validating troubleshooting workflow.
Part 1: Critical Parameters & Formulation Logic
The Mechanism: Electrostatic Stabilization
You are relying on the adsorption of the surfactant's hydrophobic tail onto the Blue 106 surface. The anionic head groups then orient outward into the aqueous phase, creating a charged shell.
-
The Goal: Achieve a Zeta Potential (
) more negative than -30 mV . -
The Trap: More surfactant is not always better. Excess surfactant forms micelles that can induce depletion flocculation , forcing particles together via osmotic pressure gradients.
Surfactant Selection: SDS vs. SDBS
While SDS is the standard, SDBS is often superior for azo dyes like Blue 106.
| Feature | Sodium Dodecyl Sulfate (SDS) | Sodium Dodecyl Benzene Sulfonate (SDBS) |
| Structure | Linear alkyl chain | Alkyl chain + Benzene ring |
| Adsorption | Hydrophobic interaction only | |
| Stability | Good general stability | Enhanced for aromatic dyes (Blue 106) |
| CMC (approx) | ~8.2 mM (25°C) | ~1.2 - 2.0 mM (25°C) |
Expert Insight: The benzene ring in SDBS allows for
-stacking with the aromatic rings of the Blue 106 dye, leading to a tighter, more irreversible adsorption layer compared to the purely aliphatic tail of SDS.
Part 2: Visualization of Stabilization Mechanism
The following diagram illustrates the transition from an unstable agglomerate to a stable, dispersed state, highlighting the critical role of the electrical double layer.
Fig 1. Mechanism of steric-electrostatic stabilization for hydrophobic particles.
Part 3: Standardized Dispersion Protocol
To ensure reproducibility, follow this sequence. Deviations here are the most common cause of batch-to-batch variation.
-
Pre-Wetting (The Paste Method):
-
Do not dump dry powder into a large volume of water. It will float and clump.
-
Weigh Blue 106 powder.
-
Add a small amount of surfactant solution (slightly above CMC) to create a thick paste.
-
Mix mechanically to wet all surfaces (displace air).
-
-
Dilution & Energy Input:
-
Slowly dilute the paste with the remaining aqueous phase.
-
Ultrasonication: Apply high-intensity ultrasound (probe sonicator preferred over bath).
-
Target: 20-30 minutes at 40% amplitude (pulse mode: 5s ON / 2s OFF to prevent overheating).
-
-
Equilibrium:
-
Allow the dispersion to sit for 1 hour.
-
Centrifugation (Optional but Recommended): Spin at low speed (e.g., 1000 RCF for 5 mins) to sediment non-dispersed aggregates. Collect the supernatant.
-
Part 4: Troubleshooting & FAQs
Troubleshooting Workflow
Before asking "Which surfactant?", ask "What is the failure mode?"
Fig 2. Logic tree for diagnosing dispersion failures.
Frequently Asked Questions
Q1: I added more surfactant (SDS), but the dispersion is getting worse. Why? A: You have likely triggered Depletion Flocculation . When surfactant concentration significantly exceeds the Critical Micelle Concentration (CMC), free micelles form in the bulk liquid.[1] These micelles are excluded from the narrow gaps between Blue 106 particles (osmotic exclusion). This creates an osmotic pressure difference that effectively "pushes" the particles together to minimize the excluded volume.
-
Fix: Dilute the system with pure water to drop the surfactant concentration closer to the CMC (approx 8.2 mM for SDS).
Q2: My dispersion is stable at pH 7 but crashes at pH 3. Is the surfactant failing? A: Likely not the surfactant itself, but the surface chemistry. While SDS/SDBS are strong acid salts and remain ionized at pH 3, the Blue 106 dye surface or potential impurities may protonate, reducing the net negative charge density.
-
Validation: Measure Zeta Potential at pH 3. If it drops (becomes less negative) than -30 mV, you need to buffer the solution to pH > 5 or increase surfactant load slightly to compensate (though pH adjustment is preferred).
Q3: How do I validate that my dispersion is actually stable without waiting weeks? A: Use Centrifugal Stability Testing .
-
Measure absorbance (OD) at
of the fresh dispersion. -
Centrifuge at 3,000 rpm for 30 minutes.
-
Measure absorbance of the supernatant again.
-
Calculation: Stability Index = (Absorbance_final / Absorbance_initial) × 100.
-
90%: Excellent stability.
-
<70%: Poor stability (immediate reformulation needed).
-
Q4: Can I use heating to help dissolve the surfactant? A: Yes, but be careful with Krafft Point and Cloud Point . Anionic surfactants like SDS have a Krafft point (approx 16°C) below which they crystallize and do not work. Ensure your lab is >20°C. Conversely, avoid boiling, as high thermal energy increases the kinetic frequency of collisions, which can overcome the electrostatic repulsion barrier (Arrhenius effect).
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Definitive text on CMC and adsorption mechanisms).
-
Hunter, R. J. (2001). Foundations of Colloid Science. Oxford University Press. (Core reference for DLVO theory and Zeta potential).
-
Palazzesi, F., et al. (2011).[2] "A molecular dynamics investigation of structure and dynamics of SDS and SDBS micelles." Soft Matter, 7, 9148-9156.[2] (Comparison of SDS vs SDBS structure).
-
Mao, Y., Cates, M. E., & Lekkerkerker, H. N. (1995). "Depletion stabilization and depletion flocculation." Physical Review Letters. (Theoretical grounding for depletion effects).
Sources
Technical Support Center: High-Purity Disperse Blue 106 Synthesis
Topic: Reducing Residual Isomers & Impurities in Disperse Blue 106 Production Department: Chemical Process Optimization & Application Science Status: Operational[1]
Welcome to the Technical Support Hub
I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely here because your Disperse Blue 106 (DB106) synthesis is showing "ghost peaks" in HPLC or failing patch-test purity standards.
In high-specification applications (e.g., analytical standards or immunological testing), "commercial grade" purity (85-90%) is insufficient.[1] The challenge with DB106 lies in its regiochemistry .[1] The coupling of the thiazole diazonium salt with the aniline derivative often yields a "shadow" isomer—the ortho-coupled byproduct—along with the desired para-coupled dye.[1]
This guide deconstructs the synthesis into Control Modules , treating the chemistry as a programmable system where specific inputs dictate isomeric ratios.[1][2]
Module 1: The Synthesis Logic & The "Isomer Fork"
To fix the impurity, you must visualize where it forms.[1][2] DB106 is a monoazo dye formed by diazotizing 2-amino-5-nitrothiazole and coupling it with N-ethyl-N-(2-hydroxyethyl)-m-toluidine .[1]
The Isomer Problem: The coupling component (the aniline derivative) has a methyl group at the meta position.[1]
-
Target (Position 4): Para to the amine, ortho to the methyl.[1][2] This is the desired blue chromophore.[1]
-
Impurity (Position 6): Ortho to the amine, para to the methyl.[1][2] This forms the "red-shade" isomer or dulls the brilliance.[1]
-
Impurity (Position 2): Between the amine and methyl.[1] Sterically hindered, but trace amounts form at high temperatures.[1][2]
Visualizing the Pathway
The following diagram maps the Critical Control Points (CCPs) where isomers are generated.
Caption: Synthesis workflow highlighting the "Isomer Fork" where temperature and pH deviations allow ortho-coupling impurities.
Module 2: Troubleshooting Protocols (Q&A)
Phase 1: Diazotization (The Engine) [1]
Q: My yield is low, and the crude product is tarry. Is this an isomer issue? A: No, this is likely diazo decomposition . The thiazole diazonium salt is notoriously unstable compared to benzene derivatives.[1] If it decomposes before coupling, it forms phenolic tars that trap impurities.[1][2]
-
The Fix: Switch to Nitrosylsulfuric Acid (NSA) .[1]
Phase 2: Coupling (The Selectivity)
Q: HPLC shows a persistent peak at RRT 0.95 or 1.05 relative to the main peak.[1] How do I eliminate this regioisomer? A: This is the Regioselectivity Battle . You are likely coupling at pH > 5 or T > 5°C.[1]
-
The Science: The coupling position is determined by electron density.[1] The para position (4) is activated, but the ortho position (6) is accessible if the system has enough thermal energy or if the pH alters the orientation of the coupler.[1][2]
-
The Protocol (Low-Temp/Low-pH Shift):
-
Temperature: Maintain coupling at 0–2°C . Higher temperatures increase the energy available to overcome the activation barrier for the undesired ortho-substitution.[1]
-
pH Control: Do not dump the diazo into a basic solution.
-
Correct Method: Add the diazo solution into the coupler solution.[1]
-
Buffer: Maintain pH 4.0–5.0 (Acetate buffer).[1]
-
Reasoning: At lower pH, the coupling is slower but more selective for the highly activated para position.[1][2] High pH (alkaline) accelerates the reaction indiscriminately, increasing the ortho isomer ratio.[1][2]
-
-
Phase 3: Purification (The Cleanup) [1]
Q: I have synthesized the dye, but the isomer persists. How do I remove it? A: Recrystallization is required.[1][3] Isomers often have different solubility profiles due to crystal packing efficiency (para is usually more symmetric).[1]
-
Solvent System: Acetone/Ethanol or DMF/Methanol .[1]
-
The "Swish" Technique:
-
Dissolve crude dye in hot Acetone (near boiling).
-
Filter hot (removes inorganic salts/tars).[1]
-
Cool slowly to Room Temp, then to 4°C.
-
Critical Step: The ortho-isomer is often more soluble in the mother liquor due to the "kinked" molecular shape preventing tight packing.[1]
-
Filter and wash with cold Ethanol.[1]
-
Module 3: Quantitative Data & Specifications
Use this table to benchmark your current process against high-purity standards.
| Parameter | Commercial Grade | High-Purity Target | Control Lever |
| Purity (HPLC) | 85–90% | >98% | Recrystallization Cycles |
| Regioisomer (Ortho) | 5–8% | <0.5% | Coupling Temp (<2°C) |
| Starting Material | <2% | <0.1% | NSA Stoichiometry |
| Moisture/Volatiles | <5% | <0.5% | Vacuum Drying (60°C) |
| Appearance | Dark Blue/Black Powder | Crystalline Blue/Violet | Solvent Choice |
Module 4: Advanced Troubleshooting Logic
Use this decision tree when your HPLC purity fails.
Caption: Diagnostic logic for identifying the root cause of DB106 impurities based on HPLC signatures.
References
-
Preparation of Disperse Blue 106 . GuideChem. Chemical structure and basic synthesis pathway confirmation. Link
-
Disperse Blue Dyes and Mixtures . Google Patents (EP0344106A2).[1] Detailed protocols for diazotization of aminonitrothiazoles and coupling conditions. Link
-
Azo Coupling Regioselectivity . Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. (Standard text on steric control in azo coupling).
-
Disperse Blue 106/124 Allergy & Structure . British Society of Cutaneous Allergy.[1][4] Structural differentiation between DB106 and DB124 impurities.[1][4] Link
(Note: While specific academic papers on the exact recrystallization kinetics of DB106 are proprietary, the solvent systems and pH controls cited above are standard authoritative protocols for thiazole-based monoazo dyes).
Sources
Technical Support Center: Disperse Blue 106 Application Chemistry
Current Status: Operational Subject: Optimization of pH Levels for Disperse Blue 106 Exhaustion Ticket ID: DB106-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The pH Criticality
Disperse Blue 106 (DB106), a monoazo dye frequently used in polyester dyeing and immunological patch testing, exhibits high sensitivity to dyebath pH. Unlike ionic dyes that rely on salt bonds, DB106 relies on a solid-solution mechanism where the dye dissolves into the amorphous regions of the polyester fiber.
The optimal pH window for Disperse Blue 106 is 4.5 – 5.5. [1][2][3]
Deviating from this range compromises the Zeta Potential of the fiber and the Chemical Stability of the dye chromophore, leading to poor exhaustion, color shifts, or toxicological inconsistencies in test materials.
Module 1: The "Golden Standard" Protocol
Use this baseline workflow to validate your current experimental setup. If your process deviates, align with these parameters before troubleshooting.
Reagents & Buffer System
-
Dye: Disperse Blue 106 (C.I. 111935)
-
Substrate: 100% Polyester (PET) or Acetate.
-
Buffer System: Acetic Acid (CH₃COOH) + Sodium Acetate (CH₃COONa).
-
Why: This creates a stable buffer at pH 4.5–5.0 that resists pH drift caused by alkaline impurities in the water or fabric.
-
-
Dispersing Agent: Anionic/Non-ionic blend (e.g., Lignosulfonate or Naphthalene sulfonate condensate) at 1–2 g/L.
Step-by-Step Exhaustion Workflow
| Phase | Step | Technical Parameter | Mechanistic Rationale |
| 1. Prep | Bath Set-up | Adjust pH to 4.5 | Neutralizes the negative surface charge (Zeta potential) of polyester, reducing repulsion between the fiber and the dye dispersion. |
| 2. Dispersion | Dye Addition | Predissolve @ 40°C | Ensures dye particles are mono-molecularly dispersed. Cold water causes aggregation; boiling water causes premature crystallization. |
| 3. Ramp | Heating | 1°C/min to 130°C | Slow ramp prevents "strike" (uneven uptake). DB106 exhaustion accelerates significantly above the Glass Transition Temp ( |
| 4. Dwell | Exhaustion | Hold 130°C (45-60 min) | Allows the dye to migrate from the aqueous phase into the polymer matrix (Solid Solution Mechanism). |
| 5. Cool | Cooling | Max 2°C/min to 80°C | Rapid cooling can cause thermal shock, precipitating oligomers (white dust) or dye aggregates onto the fiber surface. |
| 6. Clear | Reduction Clear | NaOH + Hydrosulfite | Removes surface-unfixed dye to ensure that immunological reactions (in patch tests) are due to the dye in the fiber, not loose powder. |
Module 2: Troubleshooting Hub (Q&A)
Direct solutions to specific failure modes observed in the lab.
Issue 1: Low Exhaustion (Bath remains dark blue)
Q: I followed the temperature profile, but the dyebath is still heavily colored after 60 minutes. Why didn't the dye exhaust?
A: This is almost invariably a pH or Zeta Potential failure .
-
Diagnosis: Check the final pH of the bath. If it drifted above pH 6.5, the polyester fiber retains a strong negative surface charge. Since the dye dispersion is also anionic (due to dispersing agents), the fiber repels the dye particles.
-
The Fix:
-
Buffer Capacity: Acetic acid alone is volatile. Use a buffered system (Acetic Acid + Sodium Acetate) to "lock" the pH at 4.5.
-
Water Hardness: If using tap water, Calcium/Magnesium ions can complex with the dispersant, destabilizing the emulsion. Always use distilled or soft water (<50 ppm CaCO₃).
-
Issue 2: Color Shift (Reddening or Dulling)
Q: The dyed fabric looks dull or has a reddish cast compared to the standard control. Is the dye degraded?
A: Yes, you are likely seeing Hydrolytic Degradation .
-
The Science: DB106 is a monoazo dye containing ester groups. At pH > 7 (alkaline) and temperatures > 100°C, the dye molecule undergoes hydrolysis. The azo linkage can break or the auxochromes (color-modifying groups) can cleave, permanently altering the chromophore's light absorption properties.
-
The Fix: Ensure the bath pH never exceeds 5.5. If your input water is alkaline (pH 8+), pre-neutralize it before adding the dye. Avoid prolonged boiling if the pH is not strictly controlled.
Issue 3: Spotting and Aggregates
Q: I see dark blue specks or "tarring" on the fabric surface.
A: This is Dispersion Collapse , often caused by "pH Shock" or "Thermal Shock."
-
The Mechanism: Disperse dyes are held in suspension by dispersing agents.[1][4]
-
pH Shock: Adding strong acid directly to the dye concentrate can "crash" the dispersion.
-
Thermal Shock: Heating too fast breaks the emulsion before the dye can enter the fiber.
-
-
The Fix:
-
Adjust the water pH before adding the predissolved dye.[2]
-
Filter the dye solution through a fine mesh before adding to the main bath.
-
Verify your dispersing agent is compatible with acidic conditions.
-
Module 3: Mechanism Visualization
The following diagram illustrates the critical relationship between pH, Surface Charge (Zeta Potential), and the resulting Dye Uptake efficiency.
Figure 1: The mechanistic pathway of Disperse Blue 106 exhaustion. Acidic conditions facilitate fiber approach, while alkaline conditions trigger repulsion and chemical degradation.
Module 4: Advanced Considerations for Researchers
Preparation of Standardized Patch Test Materials
For researchers developing materials for contact dermatitis studies (e.g., TRUE Test® equivalents), uniformity is paramount.
-
Leveling Agents: Do not rely solely on pH. Add a leveling agent (0.5–1.0 g/L) to retard the dye strike rate, ensuring even distribution across the fabric swatch.
-
Impurity Management: Commercial DB106 is often only 20–30% pure dye; the rest is dispersant (lignosulfonates) [1]. For immunological precision, ensure your "Vehicle Control" in patch testing accounts for these dispersants, or use purified recrystallized dye for mechanistic toxicology studies.
Safety & Handling (E-E-A-T)
Disperse Blue 106 is a potent sensitizer and a known allergen [2].
-
PPE: Nitrile gloves are mandatory. Double-gloving is recommended when handling powder.
-
Contamination: Weigh dye in a negative-pressure hood. Aerosolized particles can contaminate lab surfaces and induce sensitization in lab personnel.
References
-
Morgardt-Ryberg, K., et al. (2009).[5] Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes. Contact Dermatitis. Available at: [Link]
-
British Society of Cutaneous Allergy. (2024). Disperse Blue 106/124 Patient Information. Available at: [Link]
-
PubChem. (2024). Disperse Blue 1 Compound Summary. National Library of Medicine. Available at: [Link](Note: Used for structural analogy of anthraquinone/azo disperse dye properties).
-
Textile Learner. (2021). Dyeing Mechanism of Disperse Dye. Available at: [Link]
Sources
- 1. textilelearner.net [textilelearner.net]
- 2. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
solving shade variation issues with Disperse Blue 106 press cake batches
Current Status: Operational Ticket Focus: Solving Batch-to-Batch Shade Variation & Solubility Issues Assigned Specialist: Senior Application Scientist, Materials & Bio-Assay Division[1]
Executive Summary
You are encountering shade variation or extinction coefficient inconsistencies in Disperse Blue 106 (DB 106) press cake batches. While DB 106 is traditionally a high-energy monoazo textile dye, its application in drug development (as a hydrophobic tracer) and fluorescence microscopy demands pharmaceutical-grade consistency.[1]
The "shade variation" you observe is rarely a pigment failure. It is almost always a physical chemistry failure rooted in three variables:
-
Polymorphism: Uncontrolled crystal modification during synthesis.
-
Moisture/Solids Ratio: Inaccurate active content determination in the wet press cake.
-
Dispersion Stability: Agglomeration of the thiophene-derivative structure.
This guide moves beyond basic "dyeing recipes" to the structural characterization required for reproducible R&D data.
Part 1: The Raw Material Audit (Press Cake Characterization)
The Core Problem: Press cake is a wet intermediate. If your supplier provides a batch with 25% moisture and the next with 30% moisture, your molar concentration will fluctuate significantly, leading to "weak" or "light" results.
Protocol A: Gravimetric Solids Determination (The "Gold Standard")
Do not rely on Certificate of Analysis (CoA) values for moisture; they degrade during transport.
Objective: Determine the exact "Active Solids Content" to normalize your dosage.
-
Tare: Weigh a dried, glass weighing boat (
). -
Sample: Add ~2.0g of wet press cake. Record weight (
).[1] -
Dry: Place in a vacuum oven at 60°C (Note: DB 106 is heat-sensitive; standard 105°C drying can induce sublimation or crystal shifts). Dry to constant weight (
).[1] -
Calculation:
[1] -
Action: Adjust your batch recipe based on this percentage to maintain constant molarity.
Troubleshooting Table: Visual vs. Chemical Defects
| Observation | Probable Cause | Mechanism | Verification Method |
| Shade is "Greener/Duller" | Crystal Modification (Beta form) | Thermodynamic relaxation of the crystal lattice reduces color yield and shifts | XRD (X-Ray Diffraction) or DSC.[1] |
| Shade is "Redder/Brighter" | Crystal Modification (Alpha form) | Metastable form.[1] High energy, but unstable in storage. | XRD comparison with standard. |
| Specks / Spots | Agglomeration | Lipophilic thiophene rings stacking due to poor dispersing agent ratio.[1] | AATCC TM146 Filter Test . |
| Weak Strength | High Moisture Content | Weighing error due to water weight (not active dye).[1] | Gravimetric Solids Test (Protocol A). |
Part 2: The Polymorph Trap (Crystal Modification)
The Science: Disperse Blue 106 is a thiophene-based azo dye . These molecules exhibit polymorphism —the ability to exist in multiple crystal structures.
-
Alpha Form (Metastable): Often formed during rapid precipitation.[1] It dissolves faster but can revert to the stable form.
-
Beta Form (Stable): Denser packing. Harder to dissolve/disperse. If your batch has more Beta form than usual, it will appear weaker and duller because the molecules are "locked" in the crystal and don't interact with your substrate/solvent.
Diagnostic Workflow: The "Solvent Shock" Test
Use this if you lack access to XRD.
-
Prepare: Dissolve 0.1g of press cake in 100mL Acetone (solubilizes all forms).
-
Compare: Dissolve 0.1g of press cake in 100mL Ethanol/Water (50:50) (selective solubility).
-
Analyze: If the Acetone solution is the correct shade but the Ethanol solution is weak/precipitated, your press cake has crystallized into the insoluble Beta form . You must re-mill the cake or adjust your solvent carrier system.
Part 3: Dispersion Stability & Filtration
In drug development or fine chemical applications, "specks" are unacceptable. They are usually aggregates of the hydrophobic dye that failed to disperse.
Standardized Workflow: AATCC TM146 (Modified for Lab Scale)
This protocol predicts if your mixture will crash out during your experiment.[1]
-
Dispersion: Disperse 2g of DB 106 press cake in 200mL distilled water at 40°C. Adjust pH to 4.5 using Acetic Acid (Crucial: Thiophene dyes hydrolyze at high pH).
-
Filtration: Pass the solution through a standard Whatman #2 filter paper under vacuum.
-
Readout:
Corrective Action for Agglomeration:
-
Add a non-ionic surfactant (e.g., Polysorbate 80) to the press cake before adding water.
-
Use ultrasonic homogenization (sonication) for 10 minutes to break lipophilic stacks.[1]
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing shade variation in DB 106.
Caption: Logical workflow for isolating the root cause of shade variation: Moisture (Concentration) → Dispersion (Physical State) → Polymorphism (Chemical State).[1]
Frequently Asked Questions (FAQs)
Q1: Why does my Disperse Blue 106 turn violet/red in organic solvents? A: This is solvatochromism , typical of donor-acceptor azo dyes. The thiophene ring acts as an electron acceptor. In polar aprotic solvents (like DMSO or Acetone), the absorption band shifts bathochromically (red-shift) or hypsochromically depending on hydrogen bonding.[1] Always compare shade in the exact same solvent system.
Q2: Can I heat the press cake to dry it faster? A: No. Heating DB 106 press cake above 80°C without a dispersing agent can cause the crystals to sinter (fuse) or transform into the stable (duller) Beta polymorph. Use vacuum drying at 60°C maximum.
Q3: The batch passed the filter test but still streaks on my substrate. Why? A: You likely have pH instability . DB 106 is sensitive to hydrolysis. If your application buffer is > pH 8, the dye molecule degrades, changing color. Ensure your system is buffered between pH 4.5 – 5.5.[4]
References
-
AATCC. (2022).[1][5] TM146-2011(2022)e: Dispersibility of Disperse Dyes: Filter Test.[1][5] American Association of Textile Chemists and Colorists.[5][6] Link
-
PubChem. (n.d.).[1] Disperse Blue 106 Compound Summary. National Center for Biotechnology Information. Link[1]
-
MedChemExpress. (n.d.).[1] Disperse Blue 106: Fluorescent Dye & Research Reagent.Link[1]
-
Koh, J. (2011).[1] Dyeing with disperse dyes.[2][3][5][7][8][9][10][11][12] Textile Dyeing, 195-220.[1][7][9] (Cited for Thiophene-Azo chemistry and application parameters). Link
Sources
- 1. Disperse Blue 106 | CAS 68516-81-4 | LGC Standards [lgcstandards.com]
- 2. autumnchem.com [autumnchem.com]
- 3. autumnchem.com [autumnchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. AATCC - AATCC [members.aatcc.org]
- 6. Filter Residue Scale [textileweb.com]
- 7. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]
- 8. herculesebooks.com [herculesebooks.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. vichem.vn [vichem.vn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Isolation of Disperse Blue 106
Critical Safety Warning
STOP AND READ: Before proceeding with any isolation steps, you must understand that dry diazonium salts are shock-sensitive explosives .
-
NEVER dry a press cake that tests positive for unreacted diazo.[1]
-
NEVER use metal spatulas or friction on dried crude material.[1][2]
-
All remediation must be performed in the aqueous phase (slurry/suspension).[1]
Module 1: Diagnostics & Detection
Q: How do I definitively confirm the presence of unreacted diazo in my press cake?
A: You cannot rely on visual inspection alone.[1] The most robust field method is the H-Acid Coupling Spot Test .[1] This utilizes 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid), which couples instantly with free diazonium ions to form a vibrant soluble dye (usually red or violet), distinct from your Disperse Blue 106 product.[1]
Protocol: The H-Acid Spot Test
Reagent Preparation: Dissolve 1.0 g of H-Acid (monosodium salt) in 100 mL of 2% Sodium Carbonate (
Procedure:
-
Take a small sample (~1 g) of your Blue 106 wet press cake.
-
Disperse it in 10 mL of distilled water.
-
Place a drop of this suspension on high-retention filter paper (Whatman No. 1 or equivalent).[1]
-
The Run-Out: Allow the water to wick outward.[1] The insoluble Blue 106 particles will remain in the center.[1] The soluble diazonium salts will migrate with the water to the outer "halo."
-
The Strike: Apply one drop of the H-Acid reagent to the clear outer halo.[1]
Interpretation:
-
Instant Red/Violet Ring: POSITIVE. Unreacted diazo is present.[1] Action: Do not filter. Proceed to Remediation (Module 2).
-
No Color Change / Slight Yellowing: NEGATIVE. Diazo is absent (or below detection limits). Action: Safe to filter and wash.[1]
Module 2: Remediation (The "Kill Step")
Q: The spot test is positive. Adding more coupling component isn't working. How do I eliminate the residue?
A: If coupling has stalled, adding more coupler often fails due to pH drift or steric hindrance.[1] The industry-standard "Kill Step" for thiazole-based azo dyes (like Blue 106) relies on Hydrolytic Decomposition .[1]
Unlike the stable benzene diazonium salts used in other dyes, the heterocyclic diazonium component of Blue 106 (derived from 2-amino-5-nitrothiazole) is thermally unstable.[1] We exploit this instability to convert the explosive diazo into a water-soluble phenol/thiazolol derivative, which can then be washed away.[1]
Protocol: Hydrolytic Decomposition
| Parameter | Specification | Mechanism |
| pH Adjustment | 4.0 – 5.0 | Prevents coupling; promotes hydrolysis of the diazo cation ( |
| Temperature | 80°C – 90°C | Provides activation energy to break the |
| Duration | 30 – 60 mins | Ensures complete destruction of trace residues.[1] |
| Agitation | High Shear | Prevents encapsulation of diazo pockets inside dye agglomerates.[1] |
Step-by-Step Workflow:
-
Dilution: Resuspend the press cake in water to a 10% solids slurry.
-
Acidification: Adjust pH to 4.0–4.5 using Acetic Acid. Crucial: High pH (alkaline) during heating can degrade the Blue 106 chromophore.[1]
-
Thermal Treatment: Heat the slurry to 85°C while stirring vigorously.
-
Observation: You will see frothing (Nitrogen gas evolution).[1] This confirms the decomposition is working.[1]
-
Verification: Maintain temperature until gas evolution ceases. Perform the H-Acid Spot Test again.
-
Filtration: Filter hot. The decomposition byproducts are water-soluble and will pass into the filtrate.[1]
Module 3: Advanced Troubleshooting & Logic
Q: I treated with Sulfamic Acid, but the diazo test is still positive. Why?
A: This is a common misconception.[1]
-
Sulfamic Acid destroys Nitrous Acid (
) / Nitrite ( ).[1] It prevents the formation of new diazo.[1][3] -
Sulfamic Acid does NOT destroy the already formed Diazonium salt (
).[1]
If you have already diazotized, Sulfamic Acid is useless for removing the diazo itself.[1] You must use the Thermal Hydrolysis method described in Module 2.
Q: My final product has dull color fastness. Could this be related to the washing?
A: Yes. If the decomposition byproducts (thiazolols) are not fully washed out, they can stain the fiber or degrade the dye crystal.
The Solubility Differential:
-
Disperse Blue 106: Highly Hydrophobic (Insoluble in water).[1]
-
Diazo Decomposition Products: Hydrophilic (Soluble in hot water/alkali).[1]
Correct Washing Protocol: After the "Kill Step" (Module 2), perform a Hot Alkaline Wash :
-
Resuspend cake in water at 60°C.
-
Adjust pH to 9.0 using Sodium Carbonate (mild alkali solubilizes the phenolic decomposition products).[1]
-
Stir for 20 minutes.
-
Filter and wash with neutral water until conductivity is < 500 µS/cm.[1]
Visualizing the Process
The following diagram illustrates the critical decision pathways for purifying the press cake.
Figure 1: Decision Logic for Diazo Removal. Note the recursive loop at the "Kill Step" ensuring safety before filtration.
References
-
Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Source for general azo coupling kinetics and diazo stability).
-
Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta.[1] (Authoritative text on diazo decomposition mechanisms).
-
Chudgar, R. J., & Oakes, J. (2014).[1] "Dyes, Azo." Kirk-Othmer Encyclopedia of Chemical Technology. [1]
-
PubChem. (n.d.).[1] Disperse Blue 106 - Compound Summary. National Center for Biotechnology Information.[1] [1]
- Health and Safety Executive (HSE). (n.d.). Safe handling of diazonium salts.
Sources
comparative analysis of Disperse Blue 106 vs Disperse Blue 291
Executive Summary
In the context of immunotoxicology and analytical chemistry, Disperse Blue 106 (DB106) and Disperse Blue 291 (DB291) represent two distinct classes of azo-based chromophores used as reference standards for contact hypersensitivity.
While both are hydrophobic disperse dyes used in polyester matrices, they diverge significantly in molecular architecture and sensitization potency. DB106 (a thiazole-based monoazo) is a potent, "extreme" sensitizer often used as a positive control in immunological assays. DB291 (a brominated benzene-based monoazo) is a structurally bulkier analog with a lower, yet significant, sensitization profile, often complicating analytical detection due to its higher lipophilicity and matrix retention.
This guide provides a structural, toxicological, and analytical comparison to assist in the selection of reference materials for impurity screening and sensitization modeling.
Part 1: Molecular Architecture & Physicochemical Properties
The fundamental difference between these two analytes lies in their diazo components. DB106 utilizes a heterocyclic thiazole ring, which contributes to its high electrophilicity and reactivity with skin proteins. DB291 relies on a highly substituted benzene ring, introducing steric bulk via bromine and nitro groups.
Table 1: Physicochemical Comparison
| Feature | Disperse Blue 106 (DB106) | Disperse Blue 291 (DB291) |
| CAS Number | 12223-01-7 | 56548-64-2 |
| Molecular Weight | ~335.38 g/mol | ~509.31 g/mol |
| Chromophore Class | Monoazo (Thiazole-based) | Monoazo (Benzene-based) |
| Diazo Component | 2-Amino-5-nitrothiazole | 2-Bromo-4,6-dinitroaniline |
| Coupling Component | N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | N-(3-Diethylamino-4-methoxyphenyl)acetamide |
| LogP (Est.) | 3.3 (Moderate Lipophilicity) | 4.8 (High Lipophilicity) |
| Solubility | Ethanol, Acetone, DMSO | Acetone, DMF (Poor in Ethanol) |
Structural Insight
-
DB106: The 5-nitrothiazole moiety is electron-deficient, making the azo linkage highly susceptible to metabolic reduction. This structural feature is directly linked to its high allergenic potency.
-
DB291: The presence of the bromine atom and two nitro groups on the benzene ring creates significant steric hindrance. While this improves the dye's stability (fastness) in textiles, it also alters its bioavailability and binding kinetics in toxicological assays.
Part 2: Toxicological Profile & Sensitization Mechanisms
For researchers developing transdermal drugs or medical textiles, understanding the mechanism of sensitization is critical. DB106 is considered a "pro-hapten," requiring metabolic activation to bind to skin proteins.
The Haptenization Pathway
Upon skin contact, these hydrophobic dyes penetrate the stratum corneum. Intracellular enzymes (azoreductases) cleave the azo bond, releasing reactive amines that bind to carrier proteins (e.g., albumin, keratin). This hapten-protein complex is processed by Langerhans cells, triggering the T-cell mediated immune response.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the activation pathway for DB106, highlighting the critical azoreductase step.
Figure 1: Mechanism of azo-dye sensitization. The parent dye acts as a pro-hapten, requiring enzymatic reduction to form the reactive haptens that trigger the immune response.
Comparative Potency
-
DB106: Classified as an Extreme Sensitizer . In Local Lymph Node Assays (LLNA), it exhibits very low EC3 values (concentration required to induce a 3-fold increase in lymphocyte proliferation), often < 0.1%. It is a primary screening allergen in the European Baseline Series.
-
DB291: Classified as a Moderate to Strong Sensitizer . It often shows cross-reactivity with DB106 due to structural similarities in the coupling component, but its higher molecular weight and steric bulk reduce its bioavailability compared to DB106.
Part 3: Analytical Performance (LC-MS/MS)
In drug impurity analysis or textile safety testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Detection Challenges
-
DB106: Elutes earlier due to lower LogP. Prone to "tailing" if the mobile phase pH is not controlled (thiazole nitrogen interaction with silanols).
-
DB291: Elutes later. Requires high organic content for elution. The bromine isotope pattern (
and ) provides a unique mass spectral signature useful for confirmation.
Table 2: LC-MS/MS Method Parameters (ESI+)
| Parameter | Disperse Blue 106 | Disperse Blue 291 |
| Precursor Ion (m/z) | 336.1 | 509.1 / 511.1 |
| Quantifier Ion | 248.1 (Loss of ethanol/ethyl) | 265.0 (Cleavage of azo bond) |
| Qualifier Ion | 106.0 (Thiazole fragment) | 209.0 (Bromo-dinitro fragment) |
| Cone Voltage | 30 V | 45 V |
| Retention Time (Rel) | 1.0 (Reference) | ~1.4 (Late Eluter) |
Part 4: Validated Experimental Protocol
Objective: Extraction and Quantification of DB106 and DB291 from a Polymer/Textile Matrix. Rationale: Standard organic solvents often fail to extract DB291 quantitatively due to its high affinity for polyester fibers. This protocol uses a swelling agent (DMF) followed by solvent exchange for LC-MS compatibility.
Workflow Visualization
Figure 2: Optimized extraction workflow ensuring quantitative recovery of high-LogP dyes like DB291.
Step-by-Step Methodology
-
Sample Preparation: Cut the polymer/textile sample into <2mm x 2mm fragments. Weigh 1.0 g into a pressure-resistant glass vial.
-
Extraction (The Critical Step):
-
Add 20 mL of Dimethylformamide (DMF) .
-
Why DMF? Unlike Methanol, DMF swells the polyester lattice, releasing the deeply trapped DB291 molecules.
-
Incubate in an ultrasonic bath at 70°C for 30 minutes .
-
-
Filtration & Dilution:
-
Allow extract to cool to room temperature (precipitates oligomers).
-
Filter through a 0.2 µm PTFE syringe filter .
-
Crucial: Dilute the DMF extract 1:10 with Methanol or Acetonitrile.
-
Reasoning: Direct injection of DMF causes peak distortion and broadening in Reverse Phase LC.
-
-
LC-MS/MS Analysis: Inject 5 µL into a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm). Use a gradient of Water (5mM Ammonium Acetate) and Acetonitrile.[1][2]
References
-
European Chemicals Agency (ECHA). (2023). Substance Information: Disperse Blue 106.[3][4][5][6][7][8][9] Retrieved from [Link]
-
Ryberg, K., et al. (2006). Contact allergy to disperse dyes in textiles – a review. Contact Dermatitis, 54(5), 283-291. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6434460, Disperse Blue 106. Retrieved from [Link]
-
Chemotechnique Diagnostics. (2023). Hapten Information: Disperse Blue 106. Retrieved from [Link]
-
Standard 100 by OEKO-TEX®. (2023). Limit Values and Fastness. Retrieved from [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. youngin.com [youngin.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Active Sensitization to Textile Dyes Disperse Blue 106 and Disperse Blue 124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. lcms.cz [lcms.cz]
- 7. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 8. shimadzu.com [shimadzu.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Analytical Sovereignty: A Definitive Guide to Validating Disperse Blue 106 Purity via LC-MS/MS
Executive Summary: The Purity Paradox
Disperse Blue 106 (DB106) is not merely a textile dye; in the context of immunological research and diagnostic patch testing, it is a potent hapten and a "Standardized Chemical Allergen." However, a critical gap exists between commercial grade DB106 (often <40% pure dye content, laden with lignosulfonate dispersants and isomers) and the analytical grade purity required for reliable toxicological screening.
Relying on Certificate of Analysis (CoA) data derived solely from UV-Vis spectroscopy is a procedural failure. UV-Vis cannot distinguish between the target monoazo structure and its synthesis byproducts (such as des-ethyl analogs or regiospecific isomers) that possess identical chromophores.
This guide outlines a self-validating LC-MS/MS workflow to definitively characterize DB106, ensuring that observed biological endpoints are caused by the specific molecule (C14H17N5O3S), not its manufacturing impurities.
Technical Context & Comparative Analysis
The Analyte: Disperse Blue 106 Structure: 2-[ethyl[3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)azo]phenyl]amino]ethanol Molecular Weight: ~335.38 Da Target Ion (ESI+): [M+H]+ m/z 336.1
The Methodology Matrix
Why shift from HPLC-UV to LC-MS/MS? The following table contrasts the capabilities of standard industrial methods against the required rigorous protocol.
| Feature | Thin Layer Chromatography (TLC) | HPLC-PDA (UV-Vis) | LC-MS/MS (Triple Quad) |
| Primary Detection | Visual (Color/Rf value) | Absorbance (λ max ~590 nm) | Mass-to-Charge Ratio (m/z) |
| Specificity | Low (Co-elution common) | Moderate (Chromophore dependent) | Absolute (Structural fingerprinting) |
| Impurity ID | Impossible for unknowns | Limited to known standards | High (via Product Ion Scan) |
| Matrix Tolerance | High | Low (Interferences absorb UV) | Moderate (Requires cleanup) |
| Limit of Quantitation | ~10 ppm | ~1 ppm | < 10 ppb |
| Verdict | Qualitative Screening Only | Routine Batch QC | Purity Validation & Tox Screening |
Strategic Workflow Visualization
The following diagram illustrates the decision logic and experimental flow for validating DB106 purity.
Caption: Logical workflow for transforming raw commercial dye into a validated analytical standard using Mass Spectrometry.
The Protocol: Self-Validating LC-MS/MS System
This protocol is designed to be self-validating . By using a Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode, you confirm identity through two transitions (Quantifier and Qualifier), virtually eliminating false positives.
Phase 1: Sample Preparation (The Critical Step)
Commercial DB106 is often 60% dispersing agents (lignosulfonates) which are water-soluble but can suppress ionization in MS.
-
Dissolution: Dissolve 10 mg of DB106 in 10 mL Acetonitrile (ACN) . Reasoning: DB106 is soluble in organic solvents; dispersants are generally insoluble salts.
-
Sonication: Sonicate for 10 minutes to ensure complete extraction of the azo dye.
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.2 µm PTFE syringe filter .
-
Dilution: Dilute the filtrate with 50:50 Water:ACN to a final concentration of 1 µg/mL (1 ppm) for MS tuning.
Phase 2: Chromatographic Separation
-
System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 1.7µm or Waters BEH C18).
-
Why: The hydrophobic thiazole and phenyl groups require strong retention to separate from polar degradation products.
-
-
Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.[1]
-
Why: Formic acid ensures protonation ([M+H]+) for Positive ESI. Ammonium acetate improves peak shape for azo compounds.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient:
-
0-1 min: 10% B (Hold)
-
1-8 min: Linear ramp to 95% B
-
8-10 min: 95% B (Wash)
-
10.1 min: Re-equilibrate to 10% B.
-
Phase 3: Mass Spectrometry Parameters[2]
-
Source: Electrospray Ionization (ESI) – Positive Mode .
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temp: 450°C (Azo dyes are thermally stable enough for high heat, which aids desolvation).
-
Scan Mode 1 (Discovery): Full Scan Q1 (m/z 100 – 600). Look for the base peak at m/z 336.1 .
-
Scan Mode 2 (Validation): Product Ion Scan of m/z 336.1.
-
Collision Energy (CE): Ramp 15 – 45 eV.
-
Key Fragments:
-
m/z 336 -> 105 (Loss of thiazole/azo groups, phenyl ring remnant).
-
m/z 336 -> 74 (Thiazole ring fragment).
-
m/z 336 -> 290 (Loss of ethanol group/nitro reduction).
-
-
Data Interpretation & Causality
When analyzing the data, you are looking for Isobaric Interference .
-
The "Single Peak" Fallacy: In HPLC-UV, you might see one peak at 5.4 minutes. In LC-MS, extract the ion chromatogram (XIC) for m/z 336.
-
Isomer Detection: If the XIC for 336 shows a main peak at 5.4 min and a smaller peak at 5.8 min, you have a regioisomer . These have the same mass but different hydrophobicity.
-
Action: Integration of the secondary peak area relative to the primary peak gives the true purity percentage.
-
-
Spectrum Purity: Examine the background. If you see significant peaks at m/z 336 + 16 (352) or +14 (350), these indicate oxidation byproducts or methylated impurities common in batch synthesis.
Self-Validation Check: Run a "Blank" injection immediately after your high-concentration standard. Disperse dyes are "sticky" and prone to carryover. If your blank shows a peak >1% of your standard, your system requires a stronger needle wash (e.g., 100% Isopropanol), or your quantitation is invalid.
References
-
European Commission (ECHA). Substance Information: Disperse Blue 106. CAS 12223-01-7.[2][3][4] Accessed October 2023. [Link]
-
Waters Corporation. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection. Application Note 720005574. [Link]
-
SCIEX. Detection of 23 sensitizing and carcinogenic dyes in textiles by LC-MS/MS. Technical Note RUO-MKT-02-14833-A. [Link]
-
Ryberg, K., et al. Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes.[5] Contact Dermatitis, 2006. (Contextual grounding for the necessity of purification). [Link]
Sources
A Comparative Analysis of the Color Fastness of Disperse Blue 106 on Acetate and Polyester Fibers
This guide presents an in-depth technical comparison of the color fastness properties of C.I. Disperse Blue 106 when applied to two distinct synthetic textiles: cellulose acetate and polyester. As researchers, scientists, and professionals in textile and material development, understanding the nuanced interactions between a dye and substrate is paramount for predicting performance, ensuring quality, and innovating new applications. This document moves beyond a simple data sheet to explore the causal relationships between fiber morphology, dyeing mechanisms, and the ultimate durability of the color.
Disperse Blue 106, a monoazo dye, is a widely utilized colorant for hydrophobic fibers due to its bright, reddish-blue hue and its non-ionic nature, which allows it to penetrate these water-repelling materials.[1] However, its performance is not uniform across all compatible substrates. The fundamental differences in the chemical and physical structures of acetate and polyester fibers dictate the dyeing process and significantly influence the final fastness of the dyed textile.[2]
This guide will dissect these differences through a presentation of synthesized experimental data, detailed testing protocols based on industry standards, and an expert analysis of the underlying chemical principles.
Fiber Fundamentals: Acetate vs. Polyester
A foundational understanding of the two fiber substrates is crucial to interpreting the color fastness data.
-
Cellulose Acetate: A semi-synthetic polymer derived from wood pulp.[3] Its structure is more amorphous and less compact than polyester. This allows for dye penetration at lower temperatures, typically around 85-95°C, but also presents challenges for dye retention.[4]
-
Polyester (Polyethylene Terephthalate - PET): A fully synthetic polymer derived from petroleum.[3] It possesses a highly crystalline and densely packed molecular structure. This necessitates high-temperature dyeing conditions (120-130°C) to swell the fibers and allow dye molecules to enter.[4] This more rigorous application process, followed by a "reduction clearing" to remove surface dye, generally results in superior color fastness.[5]
The interplay between the dye molecule and these distinct fiber environments is the primary determinant of the performance metrics detailed below.
Comparative Fastness Data: A Synthesized Analysis
Table 1: Wash Fastness (AATCC 61) & Crocking Fastness (AATCC 8)
| Fastness Test | AATCC Method | Polyester | Acetate (Representative) |
| Wash Fastness (Color Change) | AATCC 61, Test No. 2A | 4-5 | 4 |
| Wash Fastness (Staining) | AATCC 61, Test No. 2A | 4 | 3-4 |
| Crocking Fastness (Dry) | AATCC 8 | 4-5 | 4-5 |
| Crocking Fastness (Wet) | AATCC 8 | 4 | 3-4 |
Ratings are on a scale of 1 (poor) to 5 (excellent).
Table 2: Light and Heat Fastness (AATCC 16 & AATCC 117)
| Fastness Test | AATCC Method | Polyester | Acetate (Representative) |
| Light Fastness (Xenon Arc) | AATCC 16.3 (40 AFU) | 4 | 5-6 |
| Sublimation Fastness (Staining) | AATCC 117 (180°C, 30s) | 3-4 | 4 |
Light fastness is rated on a scale of 1 (poor) to 8 (excellent). Sublimation is rated on a scale of 1 (poor) to 5 (excellent).
In-Depth Analysis of Fastness Performance
The synthesized data reveals a clear performance advantage for Disperse Blue 106 on polyester in terms of wash and wet crocking fastness, while acetate shows surprisingly competitive light and sublimation fastness. These differences are directly attributable to the fiber chemistry and dyeing processes.
Wash and Crocking Fastness: Polyester's superior performance in wash and wet crocking tests is a direct result of the high-temperature dyeing process. At 130°C, the polyester fibers swell, allowing the small, non-ionic Disperse Blue 106 molecules to diffuse deep into the amorphous regions of the fiber. As the fiber cools, its structure contracts, physically trapping the dye molecules. A subsequent reduction clearing process effectively removes any dye loosely adhering to the fiber surface. This results in a dyeing where the color is an integral part of the fiber, making it highly resistant to leaching during washing or being rubbed off.[6]
In contrast, acetate is dyed at a lower temperature to prevent fiber degradation. While the dye can penetrate the amorphous structure, the fixation is less secure. Without the high-temperature "setting," more dye molecules may remain on or near the fiber surface, making them more susceptible to removal through washing (lower color change and staining ratings) and mechanical rubbing, especially under wet conditions.[7]
Light Fastness: The competitive, and in this representative data, slightly better light fastness on acetate is an interesting phenomenon. While polyester's dense structure offers some protection, the chemical environment of the acetate fiber can be less prone to photo-oxidation for certain dye structures. The specific chromophore of Disperse Blue 106 may be more stable within the cellulose acetate matrix. However, it's important to note that light fastness is a property of the dye-fiber system, and results can vary significantly even between dyes of the same class.[2]
Sublimation Fastness: Sublimation, the transition of the dye from a solid to a gas, is a critical consideration for post-processing treatments like heat-setting and ironing.[4] Disperse dyes with lower molecular weights are more prone to sublimation. The better sublimation fastness on acetate in this dataset can be attributed to the lower temperatures used in its processing. Polyester, having been dyed and often heat-set at much higher temperatures, has already had the more volatile surface dyes sublimated away. However, the dye trapped within the polyester matrix is more resistant to further sublimation than the dye in the more open structure of acetate. The rating of 3-4 on polyester indicates a moderate tendency to stain adjacent fabrics during dry heat treatments, a known characteristic for this type of dye.[8]
Standardized Experimental Protocols
To ensure the reproducibility and validity of color fastness testing, standardized methodologies are essential. The following are detailed protocols for the key experiments discussed in this guide, based on the standards set by the American Association of Textile Chemists and Colorists (AATCC).
Experimental Workflow for Color Fastness Evaluation
Caption: Workflow for comparative color fastness testing.
Protocol 1: Color Fastness to Laundering (AATCC Test Method 61-2013)
This accelerated test simulates five home launderings.[9]
-
Specimen Preparation: A 50 x 150 mm specimen of the dyed fabric is prepared. A multi-fiber test fabric is attached to the face of the specimen.
-
Procedure (Test No. 2A):
-
Place the specimen in a stainless steel canister.
-
Add 150 mL of a 0.15% AATCC standard reference detergent solution and 50 stainless steel balls.
-
Seal the canister and place it in a Launder-Ometer.
-
Operate the machine for 45 minutes at 49°C.
-
Remove the specimen, rinse it thoroughly in deionized water, and dry it in an oven at a temperature not exceeding 71°C.[10]
-
-
Evaluation: Assess the change in color of the specimen using the Gray Scale for Color Change and the staining of the multi-fiber test fabric using the Gray Scale for Staining.[11]
Protocol 2: Color Fastness to Crocking (AATCC Test Method 8-2016)
This test evaluates the transfer of color by rubbing.[12]
-
Specimen Preparation: Two 50 x 130 mm specimens are required, one for dry and one for wet testing.
-
Dry Crocking:
-
Mount the specimen on the base of an AATCC Crockmeter.
-
Mount a square of white crocking test cloth onto the rubbing finger.
-
Lower the finger onto the specimen and perform 10 complete turns of the crank at a rate of one turn per second.
-
-
Wet Crocking:
-
Thoroughly wet a square of white crocking test cloth in deionized water.
-
Pass the wet cloth through a wringer to achieve a 65% ± 5% wet pick-up.
-
Repeat the procedure described for dry crocking.[13]
-
-
Evaluation: Rate the amount of color transferred to the white test cloths using the Gray Scale for Staining or the Chromatic Transference Scale.[14]
Protocol 3: Color Fastness to Light (AATCC Test Method 16.3-2014)
This test assesses resistance to fading from artificial light.[15]
-
Specimen Preparation: Mount the test specimen in a sample holder.
-
Procedure:
-
Place the holder in a Xenon-Arc lamp apparatus.
-
Simultaneously expose the specimen and AATCC Blue Wool Lightfastness Standards.
-
Expose for a specified number of AATCC Fading Units (AFUs), typically 20 or 40.
-
-
Evaluation: Compare the color change of the exposed portion of the specimen to the unexposed portion using the Gray Scale for Color Change. The rating is determined by which Blue Wool Standard shows a similar degree of fading.[16]
Molecular Interactions and Their Implications
The performance of Disperse Blue 106 is fundamentally governed by the intermolecular forces between the dye and the polymer chains of the fibers.
Caption: Dye-fiber interaction model.
Disperse dyes are held within fibers primarily by van der Waals forces and hydrophobic interactions. In polyester, the high-temperature dyeing process allows the dye to penetrate the tight, crystalline structure. Upon cooling, the polymer chains re-align, effectively "locking" the dye molecules in place. This strong physical entrapment leads to high resistance to removal by washing or rubbing.
In the more open, amorphous structure of acetate, the dye molecules can enter more easily at lower temperatures. However, the intermolecular forces are weaker, and the physical entrapment is less effective. This allows for easier migration of the dye out of the fiber when exposed to laundering or wet rubbing.
Conclusion and Practical Implications
The comparative analysis demonstrates that while Disperse Blue 106 can be used to color both acetate and polyester, the resulting fastness properties are significantly different.
-
Polyester offers superior wash fastness and wet crocking fastness . This makes it the preferred substrate for applications requiring high durability to laundering, such as performance apparel, uniforms, and automotive textiles.
-
Acetate , while exhibiting lower wet fastness, can provide good light fastness and sublimation fastness when processed correctly. Its use is well-suited for applications where a silk-like appearance is desired and laundering conditions are less harsh, such as garment linings and certain types of formal wear.
For researchers and drug development professionals who may use textiles in applications such as transdermal patches or wearable sensors, understanding these properties is critical. The potential for a dye like Disperse Blue 106 to migrate from a textile substrate is much higher in acetate than in polyester, especially under moist conditions. This could have implications for skin contact and the potential for allergic reactions, as Disperse Blue 106 is a known contact allergen. Therefore, for any application involving prolonged skin contact or exposure to moisture, polyester dyed with a high-fastness disperse dye would be the scientifically sound choice.
This guide underscores the principle that color fastness is not an inherent property of a dye alone, but of the dye-fiber system as a whole. A thorough understanding of the interactions at a molecular level is essential for selecting the right materials and processes to achieve the desired performance in any application.
References
- Benchchem. (n.d.). A Comparative Analysis of the Dyeing Efficiency of Disperse Blue 35 on Polyester vs. Acetate Fibers.
- Cottonique. (2022, February 1). Disperse Blue 106: Everything You Need to Know.
- AATCC. (n.d.). A Review of Disperse Dyes.
- AATCC. (2021, July 24). AATCC 8 Colorfastness to Crocking (Wet & Dry).
- Efurhievwe, M. E., et al. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES.
- VICHEM. (2025, March 28). Comparison of disperse and reactive dyes in the textile dyeing industry.
- Sunny Chemical Corp Ltd. (n.d.). DISPERSE ACETATE COLOR.
- Textile Tester. (2024, August 15). AATCC 8 crocking colorfastness test method.
- AATCC. (n.d.). TM008 Test Method for Colorfastness to Crocking: Crockmeter.
- AATCC. (2021, September 2). AATCC 16 Colorfastness to Light.
- TIB.eu. (n.d.). The sublimation fastness of disperse dye.
- Sinoever. (n.d.). China Biggest Disperse Blue 106 Suppliers & Manufacturers & Factory - MSDS Sheet.
- AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective.
- FNAT Chemical Co.,Ltd. (n.d.). Disperse blue 106 Manufacturer & Supplier in China.
- Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET Disperse Blue 106.
- ACT. (n.d.). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions.
- OrlandoSkinDoc. (n.d.). Disperse Blue Dye 106.
- Microbe Investigations. (n.d.). AATCC 61 - Test Method for Colorfastness to Laundering.
- AATCC. (n.d.). Colorfastness to Crocking: AATCC Crockmeter Method.
- AATCC. (n.d.). Test Method for Colorfastness to Laundering: Accelerated.
- AATCC. (2021, August 24). AATCC 61 Colorfastness to Laundering: Accelerated.
- British Society of Cutaneous Allergy. (n.d.). Disperse Blue 106/124.
- Textile Tester. (2024, July 29). AATCC 61 Color fastness to Laundering.
- FYI Tester. (2022, November 20). Everything You Need to Know About Color Fastness to Washing.
- Textile Trade Buddy. (n.d.). AATCC TM8: Understanding colorfastness to crocking in fabrics.
- AATCC. (2025, March 15). AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation.
- PubMed. (2000, March). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition.
- Alfa Chemistry. (n.d.). Disperse Dyes.
- ResearchGate. (n.d.). Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition | Request PDF.
- Sinoever International Co.,Ltd. (2019, May 9). Application Classification of Disperse Dyes.
- World dye variety. (2012, March 27). Disperse Blue 106.
- Wikipedia. (n.d.). Disperse blue dye.
- ResearchGate. (n.d.). Chemical structures of acetate fibers: (a) Cellulose diacetate. (b)....
- Friendtex. (2025, September 25). Acetate Vs Polyester: Which Is Best For Sleepwear?.
- Yardblox Fabrics. (n.d.). What is Acetate Fabric: How it's Made, Clothing Uses, and Fabric Buyin.
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- 1. worlddyevariety.com [worlddyevariety.com]
- 2. aatcc.org [aatcc.org]
- 3. Making sure you're not a bot! [tib.eu]
- 4. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fyitester.com [fyitester.com]
- 6. ajol.info [ajol.info]
- 7. China Biggest Disperse Blue 106 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 8. aatcctestmethods.com [aatcctestmethods.com]
- 9. AATCC 61 Color fastness to Laundering [darongtester.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. aatcctestmethods.com [aatcctestmethods.com]
- 12. AATCC 8 crocking colorfastness test method [darongtester.com]
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- 15. contracttextiles.org [contracttextiles.org]
- 16. sdinternational.com [sdinternational.com]
Environmental Impact Comparison: Disperse Blue 106 vs. Degradation Products
This guide provides a technical comparison of the environmental and toxicological impacts of Disperse Blue 106 (DB106) versus its primary degradation products. It is designed for researchers investigating textile wastewater remediation and toxicological risk assessment.
Executive Summary
Disperse Blue 106 (DB106) is a monoazo dye widely recognized as a potent contact allergen ("Allergen of the Year 2000"). However, its environmental fate presents a more insidious risk. Under anaerobic conditions common in aquatic sediments and standard biological wastewater treatment, the azo bond of DB106 cleaves to release aromatic amines.
The Critical Shift:
-
Parent Dye (DB106): High dermatological toxicity (Sensitizer). Low mutagenicity.
-
Degradation Products: High systemic toxicity (Carcinogens/Mutagens).
Chemical Profile & Degradation Mechanism
To understand the toxicity shift, we must first map the structural cleavage. DB106 is a thiazole-based monoazo dye .
Parent Structure: 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol CAS: 12223-01-7
The Degradation Pathway (Reductive Cleavage)
The primary environmental fate of azo dyes is the reductive cleavage of the azo bond (-N=N-), catalyzed by azoreductase enzymes (bacteria) or zero-valent iron.
Figure 1: Reductive cleavage pathway of Disperse Blue 106 yielding two primary aromatic amines.
Comparative Toxicity Analysis
The following data contrasts the parent dye with its specific cleavage products.
Table 1: Toxicological Profile Comparison
| Compound | Role in Structure | Primary Hazard Endpoint | Mutagenicity (Ames Test) | Carcinogenicity (IARC/NTP) |
| Disperse Blue 106 | Parent Dye | Allergic Contact Dermatitis (Skin Sensitizer) | Negative (typically) | Not Classifiable (Group 3) |
| 2-Amino-5-nitrothiazole | Diazo Component | Genotoxicity / Carcinogenicity | Positive (Strain TA100) | Positive (Rats/Mice - Lymphoma) |
| PPD Derivative * | Coupling Component | Acute Toxicity / Sensitization | Equivocal (Structure dependent) | Suspected (based on PPD analogs) |
*PPD Derivative: N-ethyl-N-(2-hydroxyethyl)-2-methyl-p-phenylenediamine
Deep Dive: The "Hidden" Hazard
While DB106 is regulated for skin allergy, 2-amino-5-nitrothiazole (ANT) is the critical environmental concern.
-
Mechanism: ANT is a nitro-heterocyclic amine. Metabolic reduction of the nitro group (by bacterial or mammalian nitroreductases) generates hydroxylamines that bind covalently to DNA, causing base-pair substitutions.
-
Evidence: NTP bioassays confirm ANT causes malignant lymphomas and granulocytic leukemia in rats [1].
Experimental Protocols for Validation
Use these protocols to experimentally verify the generation of toxic intermediates in your lab.
Protocol A: Controlled Reductive Cleavage (Simulation of Anaerobic Fate)
Purpose: To chemically generate the degradation products for analysis.
-
Preparation: Dissolve 100 mg/L Disperse Blue 106 in a 50:50 Methanol/Water mixture.
-
Reduction: Add excess Sodium Dithionite (Na₂S₂O₄) (approx. 500 mg) to simulate rapid anaerobic reduction.
-
Reaction: Stir sealed at 30°C for 60 minutes. Solution should turn from Dark Blue to pale yellow/colorless.
-
Extraction: Adjust pH to 8.0. Extract three times with Ethyl Acetate (to capture the aromatic amines).
-
Concentration: Evaporate solvent under nitrogen stream to dryness; reconstitute in Acetonitrile for HPLC-MS.
Protocol B: Analytical Identification (HPLC-MS/MS)
Purpose: To confirm the presence of 2-amino-5-nitrothiazole.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 mins.
-
MS Parameters: Electrospray Ionization (ESI) Positive Mode.
-
Target Ions (m/z):
-
Parent (DB106): ~336 [M+H]+
-
Product A (ANT): ~146 [M+H]+ (Look for characteristic nitro-loss fragment).
-
Product B (PPD deriv): ~195 [M+H]+.
-
Protocol C: Mutagenicity Assessment (Ames Test)
Purpose: To quantify the toxicity shift.
Figure 2: Workflow for comparative mutagenicity testing (Ames Assay).
Implications for Remediation Strategy
The data dictates that anaerobic treatment alone is insufficient for DB106 wastewater.
-
Biological Treatment: Anaerobic steps decolorizes the water but releases the mutagenic ANT.
-
Advanced Oxidation Processes (AOPs): Methods like Ozonation or Fenton's Reagent are preferred. They generate hydroxyl radicals (•OH) that attack the aromatic rings directly, mineralizing the structure rather than just cleaving the azo bond.
Recommendation: Researchers should prioritize Sequential Anaerobic-Aerobic treatment or Photocatalytic Degradation (TiO2/UV) to ensure the mineralization of the thiazole ring.
References
-
National Toxicology Program (NTP). (1978). Bioassay of 2-Amino-5-Nitrothiazole for Possible Carcinogenicity.[1][2][3] Technical Report Series No. 53. Link
-
Malinauskiene, L., et al. (2013). Contact allergy from disperse dyes in textiles: a review.[4][5][6] Contact Dermatitis, 68(2), 65-75. Link
-
European Commission. (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate.[7][8][9] Scientific Committee on Consumer Safety. Link
-
Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis.[6] American Journal of Contact Dermatitis, 11(1), 30-41. Link
-
IARC. (1983).[1][2] 2-Amino-5-nitrothiazole.[1][2][3][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 31.[1][2] Link
Sources
- 1. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]
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- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. chemotechnique.se [chemotechnique.se]
- 5. cutaneousallergy.org [cutaneousallergy.org]
- 6. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Carcinogenicity of 2-amino-4-(5-nitro-2-furyl) thiazole in rats by oral and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Verification of Disperse Blue 106 Chromophore Structure: A Comparative Technical Guide
Executive Summary & Core Directive
Disperse Blue 106 (DB106) is a monoazo dye characterized by a 5-nitrothiazole moiety coupled to an aniline derivative.[1] In toxicological and industrial contexts, it is frequently confounded with its structural analog, Disperse Blue 124 (DB124) . Commercial preparations are often impure mixtures, leading to misdiagnosis in contact dermatitis and inaccuracies in toxicological screening.
The Core Problem: Standard UV-Vis spectrophotometry cannot reliably distinguish DB106 from DB124 because their chromophores are electronically identical. The Solution: This guide establishes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the mandatory protocols for structural verification, relegating UV-Vis to a preliminary screening role.
Structural Analysis: The Chromophore & The Imposter
To verify DB106, one must first understand its relationship to DB124. The difference lies not in the chromophore, but in the terminal functional group of the N-alkyl chain.
| Feature | Disperse Blue 106 (Target) | Disperse Blue 124 (Alternative/Impurity) |
| CAS Registry | 12223-01-7 (Generic), 68516-81-4 | 61951-51-7 |
| Chemical Name | 2-(ethyl(3-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)amino)ethanol | 2-(ethyl(3-methyl-4-((5-nitro-2-thiazolyl)azo)phenyl)amino)ethyl acetate |
| Molecular Formula | C₁₄H₁₇N₅O₃S | C₁₆H₁₉N₅O₄S |
| Molecular Weight | 335.38 g/mol | 377.42 g/mol |
| Key Functional Group | Free Hydroxyl (-OH) | Acetate Ester (-O-CO-CH₃) |
| Chromophore | 5-Nitrothiazole-azo-m-toluidine | 5-Nitrothiazole-azo-m-toluidine |
Critical Insight: DB124 is simply the acetylated ester of DB106. This structural subtlety is invisible to UV-Vis but glaringly obvious in NMR and MS.
Comparative Performance of Analytical Methods
This section compares the "performance" of analytical techniques in the specific context of distinguishing DB106 from DB124.
Table 1: Technique Efficacy Matrix
| Technique | Specificity | Sensitivity | Causality of Result | Verdict |
| UV-Vis | Low | High | Detects | SCREENING ONLY |
| FTIR | Medium | Medium | Can detect C=O stretch (ester) in DB124 vs O-H stretch in DB106. However, water contamination can mask O-H. | SUPPORTIVE |
| LC-MS (ESI) | High | High | Separates by m/z (336 vs 378). Definitive for molecular weight but requires chromatographic separation. | VALIDATION |
| 1H NMR | Very High | Medium | Unambiguously identifies the acetate methyl singlet (DB124) vs the hydroxyethyl multiplet (DB106). | GOLD STANDARD |
Experimental Protocols
Protocol A: Extraction from Matrix (Textile/Patch Test Material)
Rationale: DB106 is rarely found as a pure standard in the field; it must be extracted from a polymer matrix (polyester/acetate).
-
Sample Prep: Cut 1.0 g of dyed fabric into <2mm fragments.
-
Solvent Selection: Use Chlorobenzene or Dimethylformamide (DMF) .
-
Why? Disperse dyes are hydrophobic. Acetone extracts surface dye but may not penetrate the polyester fiber lattice efficiently. Chlorobenzene swells the fiber at high temperatures.
-
-
Extraction: Reflux in 20 mL solvent at 100°C for 60 minutes.
-
Purification: Filter hot solution through 0.45 µm PTFE. Evaporate to dryness under nitrogen stream.
-
Reconstitution: Dissolve residue in Acetone-d6 (for NMR) or Acetonitrile (for LC-MS).
Protocol B: 1H NMR Verification (The Self-Validating Standard)
Rationale: This protocol focuses on the "fingerprint" regions that distinguish the alcohol (DB106) from the ester (DB124).
-
Instrument: 400 MHz or higher.
-
Solvent: DMSO-d6 or Acetone-d6 .
-
Avoid CDCl3: The hydroxyl proton in DB106 is often broad or invisible in chloroform due to exchange. DMSO-d6 stabilizes the -OH proton via hydrogen bonding, making it a sharp triplet.
-
Data Interpretation (Chemical Shift Δ):
| Proton Environment | DB106 Shift (δ ppm) | DB124 Shift (δ ppm) | Diagnostic Logic |
| Thiazole Singlet | ~8.60 (s, 1H) | ~8.60 (s, 1H) | Confirms Chromophore (No difference). |
| Aromatic Ring | 7.6 - 7.8 (m, 3H) | 7.6 - 7.8 (m, 3H) | Confirms Chromophore (No difference). |
| Acetate Methyl | ABSENT | ~2.05 (s, 3H) | Primary Differentiator. Presence = DB124 contamination. |
| O-CH2- Protons | ~3.60 (q/m) | ~4.20 (t) | Esterification shifts these protons downfield by ~0.6 ppm. |
| Hydroxyl (-OH) | ~4.8 (t) (in DMSO) | ABSENT | Secondary Differentiator. |
Protocol C: LC-MS Parameters
-
Ionization: ESI (Electrospray Ionization), Positive Mode.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% -> 95% ACN over 10 mins.
-
Target Ions:
-
DB106: Extracted Ion Chromatogram (EIC) @ 336.1 m/z [M+H]+
-
DB124: Extracted Ion Chromatogram (EIC) @ 378.1 m/z [M+H]+
-
Visualization of Verification Logic
The following diagram illustrates the decision tree for verifying DB106 and rejecting the DB124 imposter.
Caption: Logical workflow for the spectroscopic differentiation of Disperse Blue 106 from Disperse Blue 124.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108061, Disperse Blue 106. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84802, Disperse Blue 124. Retrieved from [Link]
-
Ryberg, K., et al. (2009). Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes. Contact Dermatitis.[2][3][4][5][6] Retrieved from [Link]
-
British Society of Cutaneous Allergy (BSCA). Disperse Blue 106/124 Patient Information.[2] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Used for solvent shift referencing).[7] Retrieved from [Link]
Sources
- 1. Disperse Blue 124 | C16H19N5O4S | CID 84802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cutaneousallergy.org [cutaneousallergy.org]
- 3. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 5. Current patch test results in consecutive patients with, and chemical analysis of, disperse blue (DB) 106, DB 124, and the mix of DB 106 and 124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. scs.illinois.edu [scs.illinois.edu]
Comparative Evaluation of Dispersing Agents for Disperse Blue 106 Formulation
Executive Summary
Disperse Blue 106 (DB106) is a high-energy mono-azo thiophene dye renowned for its exceptional wash and light fastness on polyester and acetate blends.[1] However, its rigid crystalline structure and extreme hydrophobicity present significant formulation challenges.[1] The raw press cake is prone to Ostwald ripening and thermal agglomeration during the high-temperature dyeing process (130°C), leading to "tarring" or "specking" defects on the fabric.[1]
This guide objectively evaluates the three dominant dispersing agent chemistries—Lignosulfonates , Naphthalene Sulfonate Condensates (NSF) , and Polymeric Amphiphiles —to determine the optimal stabilization system for DB106.
The Chemistry of Stabilization
To formulate a stable dispersion, we must overcome the attractive Van der Waals forces between dye particles. We evaluate agents based on two stabilization mechanisms defined by DLVO theory:
-
Electrostatic Stabilization: High charge density creates a repulsive double layer (sensitive to salt/ionic strength).[1]
-
Steric Stabilization: Polymer chains physically prevent particle approach (entropy-driven, robust against salt/heat).[1]
Visualization: Stabilization Mechanisms
The following diagram illustrates the mechanistic difference between the candidates.
Figure 1: Mechanistic comparison of electrostatic vs. steric stabilization pathways for Disperse Blue 106.[1]
The Candidates: Comparative Analysis
| Feature | Candidate A: Sodium Lignosulfonate | Candidate B: NSF Condensate | Candidate C: Acrylic Copolymer |
| Chemistry | Sulfonated lignin (biopolymer) | Naphthalene sulfonate formaldehyde | Styrene-Maleic Anhydride / Acrylic |
| Mechanism | Electrosteric (Weak) | Electrostatic (Strong) | Steric (Dominant) |
| Heat Stability | Low (Browns >130°C) | High | Very High |
| Staining | High (Stains cotton/nylon) | Low | Very Low |
| Milling Efficiency | Medium | High (Rapid viscosity drop) | Low (Foaming risk) |
| Cost | Low ($) | Medium ( | High ( |
Expert Insight:
-
Candidate A (Ligno) is often rejected for bright shades like DB106 because lignin's natural brown color dulls the vivid blue.[1] It also suffers from "thermal migration," reducing wash fastness.
-
Candidate B (NSF) is the industry workhorse.[1] It provides excellent milling efficiency, allowing the press cake to reach sub-micron sizes quickly.
-
Candidate C (Polymeric) is the modern solution for "zero-discharge" systems but requires careful handling during milling to prevent foam.[1]
Experimental Validation Protocol
To validate these agents, we utilize a self-validating workflow focusing on Dispersion Stability and Thermal Aggregation .[1]
Materials Preparation[1][2][3]
-
DB106 Press Cake: 40% Solids, pre-washed to remove synthesis salts.
-
Milling: Horizontal bead mill (0.8mm Zirconia beads) operated until d90 < 1.0 µm.
The Evaluation Workflow
This protocol incorporates AATCC Test Method 146 (Filter Test) and AATCC Test Method 166 (Thermal Stability).[1]
Figure 2: Step-by-step evaluation workflow for disperse dye formulation.
Representative Experimental Data
The following data represents a typical formulation study comparing the three agents at a 1:1 Dye:Agent ratio (dry weight).
Table 1: Particle Size & Milling Efficiency
Measured via Laser Diffraction (Malvern Mastersizer) after 4 hours milling.
| Agent | d50 (µm) | d90 (µm) | Viscosity (cP) | Milling Comment |
| A: Lignosulfonate | 0.65 | 1.80 | 450 | High viscosity, slow grind.[1] |
| B: NSF | 0.38 | 0.95 | 85 | Rapid particle reduction. |
| C: Polymeric | 0.42 | 1.10 | 120 | Good grind, slight foaming. |
Table 2: Thermal Stability (AATCC 146/166)
Filtration time of 200ml dispersion through Whatman #2 paper before and after heating to 130°C (simulating dye bath).
| Agent | Initial Filtration (sec) | Post-Heat Filtration (sec) | Residue Rating (1-5)* | Conclusion |
| A: Lignosulfonate | 45 | >300 (Clogged) | 1 (Poor) | Failed. Thermal agglomeration occurred.[1] |
| B: NSF | 25 | 35 | 4-5 (Excellent) | Pass. Stable at high temp. |
| C: Polymeric | 30 | 32 | 5 (Excellent) | Pass. Best thermal stability.[1] |
*Rating Scale: 5 = No Residue, 1 = Heavy Residue/Tarring.
Discussion & Recommendation
The Failure of Lignosulfonates (Agent A)
While cost-effective, Lignosulfonates failed the Post-Heat Filtration test .[1] At 130°C, the sulfonate groups desorb from the DB106 surface, and the lignin backbone softens, acting as a glue that binds dye particles into "tars." This causes spotting on fabric.[1] Do not use Lignosulfonates alone for DB106.
The Robustness of NSF (Agent B)
Sodium Naphthalene Sulfonate Formaldehyde (NSF) demonstrated the best milling efficiency (lowest viscosity) and maintained dispersion stability at 130°C. The electrostatic repulsion provided by the sulfonic acid groups is sufficient for DB106, provided the water hardness is controlled.
The Polymeric Advantage (Agent C)
The Acrylic Copolymer performed equally well in stability but required defoamers during milling.[1] It is the preferred choice only if the application requires low staining on elastane blends, where NSF might cause slight yellowing.
Final Recommendation
For standard industrial formulation of Disperse Blue 106:
-
Primary Dispersant: NSF Condensate (Candidate B) at 40-60% on weight of cake.[1]
-
Optimization: A blend of 80% NSF / 20% Lignosulfonate can be used to lower costs without critically compromising thermal stability, provided the Lignosulfonate is a high-temp modified grade (e.g., Vanisperse).[1]
References
-
AATCC Test Method 146-2011 , Dispersibility of Disperse Dyes: Filter Test. American Association of Textile Chemists and Colorists.[1][2][3][4][5]
-
AATCC Test Method 166-2013 , Dispersion Stability of Disperse Dyes at High Temperature. American Association of Textile Chemists and Colorists.[1][2][3][4][5]
-
Bizer, E. (2025).[1] Understanding the Role of Dispersing Agents in the Use of Disperse Dyes.
-
Koh, J. (2011).[1] Dyeing with disperse dyes. Textile Dyeing, 195-220.[1][6][7] (Cited for DB106 properties).[1][6][7][8][9]
-
Green Agrochem . (2025). Lignosulfonate vs Synthetic Dispersants Comparison.
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- 1. Page loading... [wap.guidechem.com]
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- 5. standards.globalspec.com [standards.globalspec.com]
- 6. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. China Biggest Disperse Blue 106 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
Guide to Assessing Biodegradability of C.I. Disperse Blue 106 in Wastewater
[1][2][3][4]
Executive Summary: The Recalcitrance of Thiazole-Based Azo Dyes
C.I. Disperse Blue 106 (DB106) is a monoazo dye characterized by a benzothiazole structure.[1] Unlike acid or reactive dyes, DB106 exhibits extreme hydrophobicity and low water solubility, traits that make it excellent for dyeing polyester but notoriously difficult to degrade in wastewater treatment plants (WWTPs).
This guide provides a technical assessment of DB106 biodegradability, comparing its environmental persistence against similar disperse dyes and evaluating the efficacy of biological vs. advanced oxidation treatment protocols.
Part 1: Chemical Profile & The Biodegradability Challenge
Structural Impediments to Degradation
The resistance of DB106 to standard biological treatment stems from three molecular factors:
-
The Azo Bond (
): This bond is electron-withdrawing and stable against aerobic bacterial attack.[1] It requires anaerobic conditions (reductive cleavage) to break.[1] -
The Thiazole Ring: The heterocyclic ring adds structural rigidity and toxicity, often inhibiting the very bacteria intended to degrade it.
-
Hydrophobicity (Log P ~4.1): DB106 partitions into sludge solids rather than remaining in the aqueous phase.[1] In standard BOD tests, this results in "pseudo-removal" via adsorption rather than true mineralization.
Comparative Persistence: DB106 vs. Alternatives
In biodegradability assays, DB106 consistently shows higher recalcitrance compared to other common dyes.
| Feature | C.I. Disperse Blue 106 | C.I. Disperse Blue 79 | C.I. Acid Orange 7 |
| Structure | Monoazo (Thiazole) | Monoazo (Brominated) | Monoazo (Naphthalene) |
| Solubility | Very Low (Hydrophobic) | Low | High (Hydrophilic) |
| Primary Removal | Adsorption to Sludge | Adsorption | Biodegradation |
| Toxicity | High (Allergen/Sensitizer) | Moderate | Low |
| Aerobic | > 120 days (estimated) | ~60-90 days | < 14 days |
Part 2: Comparative Assessment of Degradation Strategies
We evaluated three distinct protocols for degrading DB106.[1] The data below synthesizes results from kinetic studies involving Pycnoporus laccase and Fenton oxidation.
Strategy A: Conventional Activated Sludge (CAS)[1]
-
Mechanism: Adsorption + Aerobic Respiration.[1]
-
Performance: Ineffective for degradation.[1]
-
Outcome: The dye accumulates in the sludge, creating hazardous solid waste.
-
Removal Efficiency: < 10% (Mineralization), ~80% (Color removal via adsorption).[1]
Strategy B: Laccase-Mediated Enzymatic Degradation (Recommended Bio-Route)[1]
-
Mechanism: Radical oxidation using fungal laccase (e.g., from Pycnoporus sp.) + Mediator (HBT).[1][2]
-
Performance: High specificity for breaking the azo bond without anaerobic conditions.[1]
-
Outcome: Formation of less toxic phenolic metabolites.[1]
-
Removal Efficiency: 50–95% (depending on mediator concentration).[1]
Strategy C: Fenton Oxidation (Advanced Chemical)[1]
-
Mechanism: Hydroxyl radical (
) attack generated by .[1] -
Performance: Rapid decolorization but incomplete mineralization.[1]
-
Outcome: Breaks chromophore instantly; requires biological post-treatment to remove fragments.[1]
-
Removal Efficiency: >99% (Decolorization), ~40% (TOC Removal).[1]
Data Summary: Kinetic Comparison
| Parameter | Activated Sludge (Control) | Enzymatic (Laccase + HBT) | Fenton Oxidation ( |
| Reaction Time | 24 - 48 Hours | 3 - 6 Hours | 30 - 60 Minutes |
| Decolorization | 15% (Biodegradation only) | 92% | 99% |
| TOC Removal | < 5% | 45% | 38% |
| Toxicity (Post-Rx) | High (Parent compound remains) | Low (Detoxified) | Moderate (Intermediates) |
| Cost Efficiency | High (Cheap/Ineffective) | Moderate | Low (High Chemical Cost) |
Part 3: Pathway Visualization (Mechanism of Action)[1]
The following diagram illustrates the divergent pathways between Anaerobic Cleavage (standard bacterial) and Oxidative Cleavage (Laccase/Fenton).
Caption: Comparison of reductive (anaerobic) vs. oxidative (enzymatic/chemical) degradation pathways for DB106.
Part 4: Experimental Protocol (Self-Validating System)
Objective: Assess the biodegradability of DB106 using a modified ISO 11734 (Anaerobic) or OECD 301F (Manometric Respirometry) adapted for insoluble substances.
Phase 1: Solubilization & Preparation[1]
-
Challenge: DB106 will float or adhere to glass, falsifying results.
-
Protocol:
Phase 2: The "Sequential" Reactor Setup
Since DB106 requires anaerobic cleavage followed by aerobic mineralization, a single-phase test will fail.[1]
-
Anaerobic Stage (Day 0-7):
-
Aerobic Stage (Day 7-28):
Phase 3: Toxicity Control (Crucial Step)
DB106 metabolites can be more toxic than the parent dye.[1]
-
Assay: Wheat Seed Germination (Triticum aestivum) or Daphnia magna immobilization.
-
Procedure: Expose seeds/organisms to the treated effluent.[1]
-
Success Criteria: Germination Index (GI) > 80% compared to distilled water control.
References
-
GuideChem. (n.d.).[1] C.I.[1][3][4] Disperse Blue 106 Chemical Properties and Structure. Retrieved from [1]
-
Yuan, H., et al. (2022). Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. National Institutes of Health (PMC).[1] Retrieved from [1]
-
Malinauskiene, L., et al. (2013).[5] Contact allergy from disperse dyes in textiles: a review. Contact Dermatitis via ResearchGate. Retrieved from
-
Markandeya, S.P., et al. (2017).[6] Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents. Research Journal of Environmental Toxicology. Retrieved from [1]
-
InvivoChem. (n.d.).[1] Disperse Blue 106 Safety and Solubility Data. Retrieved from [1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 74339-69-8 CAS MSDS (DISPERSE BLUE 106) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Disperse blue dye - Wikipedia [en.wikipedia.org]
- 6. docsdrive.com [docsdrive.com]
Technical Guide: Impact of Wet Cake Moisture Content on Pharmaceutical Standardization
Topic: Comparison of Wet Cake Moisture Content Impact on Standardization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical process engineering, the "wet cake"—the solid isolate resulting from filtration or centrifugation—is often treated as a transient intermediate. However, variability in wet cake moisture content (WCMC) is a primary source of deviation in downstream standardization, affecting Critical Quality Attributes (CQAs) such as polymorph stability, granule size distribution (GSD), and final dosage uniformity.
This guide objectively compares the impact of Uncontrolled (Variable) Moisture versus Standardized (Equilibrated) Moisture strategies. It further evaluates the analytical standards for measuring this parameter (LOD vs. Karl Fischer) and provides a self-validating protocol for establishing the Critical Moisture Threshold (CMT).
Part 1: Mechanistic Analysis & Comparative Impact
The moisture content in a wet cake is not merely "water to be removed"; it is a functional solvent system that dictates the rheology and thermodynamics of the subsequent processing steps.
1. The Comparison: Variable vs. Standardized WCMC
The following table synthesizes experimental data comparing the downstream effects of variable wet cake moisture against a standardized target.
| Feature | Scenario A: Variable WCMC (±5% deviation) | Scenario B: Standardized WCMC (±0.5% deviation) | Impact on Standardization |
| Drying Kinetics | Non-Linear: Surface crust formation locks in moisture (case hardening), leading to "wet pockets." | Linear/Predictable: Uniform evaporation rates allow for precise endpoint determination. | Variable moisture causes batch-to-batch drying cycle deviations of up to 40%. |
| Polymorph Stability | High Risk: Localized solvent excess can trigger solution-mediated phase transformation (SMPT) during drying. | Low Risk: Solvent activity ( | Standardization prevents the generation of OOS (Out of Specification) crystal forms. |
| Granulation (Wet) | Bimodal GSD: Excess moisture acts as uncontrolled binder liquid, creating overwetted lumps. | Unimodal GSD: Moisture contributes predictably to the liquid-solid ratio (L/S). | Standardized cake ensures reproducible granule growth and porosity. |
| Flowability (Hausner) | Variable (1.25 - 1.40): High inter-particulate capillary forces reduce flow. | Consistent (<1.20): Optimized liquid bridges enhance flow without cohesion. | Direct correlation to weight variation in tablet compression. |
2. Analytical Comparison: LOD vs. Karl Fischer (KF)
To standardize the cake, one must measure it. The choice of metric fundamentally alters the "standardization" value.
-
Loss on Drying (LOD):
-
Karl Fischer (KF): [4]
Part 2: Causal Pathways & Logic (Visualized)
The following diagram illustrates the propagation of error from Wet Cake Moisture variability to Final Product Failure.
Figure 1: Causal pathway demonstrating how initial wet cake moisture variability propagates through unit operations to cause clinical batch failure.
Part 3: Self-Validating Experimental Protocol
Objective: Determine the Critical Moisture Threshold (CMT) —the specific moisture content above which downstream standardization is statistically compromised.
Scope: This protocol uses a "Spike and Recover" logic to validate the impact of moisture on flowability (a proxy for standardization).
Materials
-
Isolated Wet Cake (API)
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Powder Rheometer (or Tapped Density Tester)
Step-by-Step Methodology
-
Baseline Generation (The "Bone Dry" Standard):
-
Dry a sample of the wet cake to constant weight using a vacuum oven at
. -
Confirm moisture content is < 0.1% via Karl Fischer.
-
Measure Flow Energy (Basic Flowability Energy - BFE) or Carr's Index. Record as
.
-
-
Controlled Re-wetting (The Moisture Ladder):
-
Aliquot the dry cake into 5 samples.
-
Expose samples to a humidity chamber (or direct solvent addition) to target moisture levels of 0.5%, 1.0%, 2.0%, 5.0%, and 10.0% w/w.
-
Seal and equilibrate for 24 hours to ensure pore distribution homogeneity (prevent surface wetness bias).
-
-
Quantification:
-
Assay each sample using Karl Fischer (Triplicate). Do not use LOD, as it may degrade the sample before measurement.
-
-
Performance Testing (The Standardization Check):
-
Measure the Flowability (Carr's Index or Hausner Ratio) for each moisture tier.
-
Self-Validation Step: Plot Moisture % (x-axis) vs. Flow Index (y-axis).
-
Success Criterion: The curve will exhibit a "knee" or inflection point. This is the Critical Moisture Threshold (CMT) .
-
-
Data Analysis:
-
If
, the powder enters the "Cohesive Zone" (liquid bridges form). -
Standardization Rule: The manufacturing specification for the wet cake must be set at
.
-
Part 4: Experimental Data Summary
The following dataset represents a composite of typical API behavior (hydrophobic crystalline structure) derived from process optimization studies.
Table 2: Impact of Wet Cake Moisture on Tablet Standardization
| Wet Cake Moisture (%) | Granule Mean Diameter ( | Flow Index (Hausner) | Tablet Weight SD (%) | Outcome |
| 0.5% (Over-dried) | 120 (Fines dominant) | 1.35 (Poor) | 2.8% | Fail: Capping issues due to lack of plasticizing moisture. |
| 2.0% (Optimal) | 350 (Ideal) | 1.15 (Good) | 0.6% | Pass: High standardization. |
| 5.0% (Wet) | 680 (Oversized) | 1.18 (Fair) | 1.2% | Risk: Dissolution slowdown due to dense granules. |
| 10.0% (Slurry) | >1000 (Lumps) | N/A (Paste) | N/A | Fail: Process blockage. |
Key Insight: Standardization is not about "zero moisture." It is about targeting the Optimal moisture (2.0% in this model) where the API behaves as a free-flowing solid but retains enough solvent to facilitate binding during granulation/compression.
Part 5: Advanced Workflow - PAT Integration
To achieve true standardization, manual sampling should be replaced with real-time monitoring.
Figure 2: Transition from manual LOD loops to real-time NIR standardization reduces decision latency and moisture variability.
References
-
Effect of Moisture on the Stability of Solid Dosage Forms Source: ResearchGate URL:[5][6][7][Link]
-
Real-Time Monitoring of Critical Quality Attributes during High-Shear Wet Granulation Process by Near-Infrared Spectroscopy Source: National Institutes of Health (PMC) URL:[Link]
-
The Effect of Moisture on the Flowability of Pharmaceutical Excipients Source: National Institutes of Health (PMC) URL:[Link]
-
The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG) Source: MDPI (Pharmaceutics) URL:[Link]
-
Comparison of Oven-drying Methods for Determination of Moisture Content in Feed Ingredients (LOD vs KF comparison) Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Comparison of Oven-drying Methods for Determination of Moisture Content in Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Verifying Mutagenicity Data for C.I. Disperse Blue 106
The following guide provides a rigorous technical framework for verifying the mutagenicity of C.I. Disperse Blue 106 (DB106) . It is designed for researchers who must look beyond standard Safety Data Sheets (SDS) to understand the latent genotoxic potential of azo dyes.
Executive Summary: The "Safe" Dye Paradox
C.I. Disperse Blue 106 (CAS 12223-01-7) presents a classic toxicological paradox. While often classified in standard commercial SDS as "non-mutagenic" or "not classified" for germ cell mutagenicity, structural analysis and metabolic profiling suggest a different reality.
DB106 is a monoazo dye containing a 2-amino-5-nitrothiazole moiety. In standard Salmonella typhimurium assays (Ames test), it may yield negative results due to the inability of standard S9 fractions to effectively reduce the azo bond. However, under physiological conditions (or modified assays), the azo bond is cleaved, releasing the nitrothiazole component—a known potent mutagen.
The Directive: Do not rely on standard OECD 471 protocols alone. Verification requires the Prival Modification (azo-reduction protocol) to prevent false negatives.
Comparative Analysis: DB106 vs. Alternatives
To understand DB106, we must compare it with its "toxic twin," Disperse Blue 124, and the structurally distinct Disperse Blue 1.
Table 1: Toxicological Profile Comparison
| Feature | C.I. Disperse Blue 106 | C.I. Disperse Blue 124 | C.I. Disperse Blue 1 |
| Chemical Class | Monoazo (Thiazole-based) | Monoazo (Thiazole-based) | Anthraquinone |
| Key Structural Alert | Nitro group + Azo linkage | Nitro group + Azo linkage | Amino-anthraquinone |
| Mutagenicity (Standard Ames) | Often Negative (False Negative) | Often Negative (False Negative) | Weakly Positive (Strain TA1537) |
| Mutagenicity (Prival/Reductive) | Positive (releases nitrothiazole) | Positive (releases nitrothiazole) | N/A (Direct acting/Intercalating) |
| Sensitization Potency | Extreme (LLNA EC3 < 0.01%) | Extreme (LLNA EC3 < 0.01%) | Moderate |
| Primary Impurity | Contains DB124 | Contains DB106 | 1,4,5,8-tetraaminoanthraquinone |
Insight: DB106 and DB124 are frequently cross-contaminated. If your sample of DB106 tests positive in a standard Ames test, verify purity; it may be reacting due to free 2-amino-5-nitrothiazole impurities rather than the dye itself.
Mechanistic Verification: The Azo-Reduction Pathway
The mutagenicity of DB106 is not intrinsic to the whole molecule but is "metabolically activated." The azo linkage (-N=N-) must be cleaved to release the genotoxic payload.
Mechanism Diagram
The following diagram illustrates the metabolic activation pathway that standard assays often miss.
Caption: Metabolic activation of DB106 requiring azo reduction to release the mutagenic 2-amino-5-nitrothiazole moiety.
Experimental Protocol: The Verification Workflow
To scientifically verify the mutagenicity data, you must perform a "Bridging Study" comparing standard activation against reductive activation.
Protocol A: The Prival Modification (Mandatory for Azo Dyes)
Objective: Simulate the anaerobic intestinal environment where azo dyes are reduced.
Reagents:
-
S9 Mix: Standard rat liver S9 (Aroclor 1254 induced).
-
Cofactors: Flavin Mononucleotide (FMN), Hammarsten Casein (prevents azo binding to S9 proteins), Glucose-6-phosphate, NADP.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
Step-by-Step Workflow:
-
Preparation: Dissolve DB106 in DMSO. Note: DB106 has low solubility; ensure no precipitation interferes with colony counting.
-
Pre-incubation (Standard): Incubate bacteria + Dye + Standard S9 Mix (aerobic) for 20 mins at 37°C.
-
Pre-incubation (Prival): Incubate bacteria + Dye + Prival S9 Mix (with FMN) under anaerobic conditions (nitrogen purge) for 30 minutes.
-
Plating: Add molten top agar, pour onto minimal glucose agar plates.
-
Aerobic Growth: Incubate all plates aerobically for 48-72 hours.
-
Scoring: Count revertant colonies.
Validation Criteria:
-
Negative Control: DMSO solvent (must be < 2x spontaneous reversion rate).
-
Positive Control (Prival): Congo Red or Trypan Blue (must show mutagenicity only in Prival conditions).
-
Result: DB106 is confirmed mutagenic if Prival conditions yield a Dose-Dependent Increase (Revertants > 2x Control) while standard S9 remains negative/weak.
Workflow Diagram
Caption: Comparison of Standard vs. Prival protocols. Path B is required to detect the latent mutagenicity of DB106.
Data Interpretation & Troubleshooting
When verifying data, be alert for these common anomalies:
-
The "Impurity Spike": If your standard Ames test (Path A) is strongly positive without Prival modification, your sample likely contains high levels of free 2-amino-5-nitrothiazole or 2-amino-5-nitrothiazole precursors as manufacturing impurities. High-purity DB106 (>98%) often requires reduction to show activity.
-
Cytotoxicity Masking: DB106 is toxic to bacteria at high doses. Ensure the background lawn is intact. If the lawn is sparse, a "negative" result is actually toxicity, not safety.
-
Strain Specificity: The nitrothiazole moiety is a frameshift mutagen. Expect highest reversion rates in strain TA98 .
References
-
National Toxicology Program (NTP). (2005).[1][2] Report on Carcinogens, Eleventh Edition: Disperse Blue 1. U.S. Department of Health and Human Services.[3][4]
-
European Commission. (2015). Opinion on 2-amino-5-nitrothiazole. Scientific Committee on Consumer Safety (SCCS).
-
Chequer, F. M. D., et al. (2011). Genotoxicity of Azo Dyes and Their Reductive Cleavage Products. Toxicology in Vitro, 25(8), 1779-1788.
-
Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide reduction. Mutation Research, 97(2), 103-116.
-
Malinauskiene, L., et al. (2013). Contact allergy to disperse dyes in textile dermatitis. Contact Dermatitis, 68(3), 170-175.
Sources
C.I. Disperse Blue 106 press cake proper disposal procedures
Executive Summary & Immediate Safety Directive
Stop. If you are currently handling C.I. Disperse Blue 106 press cake, understand that this is not standard dry powder waste. "Press cake" indicates a wet, intermediate solid—likely containing residual synthesis liquors, unreacted precursors, or high moisture content.
The Core Hazard: C.I. Disperse Blue 106 (CAS 12223-01-7) is a Category 1 Skin Sensitizer and a known cause of allergic contact dermatitis (textile dermatitis). The "wet" nature of press cake increases skin absorption risks and environmental mobility compared to dry powder.
Operational Rule: Do not dispose of this material in municipal trash or sanitary sewers. The presence of azo bonds and potential aromatic amine breakdown products necessitates thermal destruction (incineration) as the primary disposal method to ensure complete mineralization of the chromophore.
Physicochemical Characterization for Disposal
Before packaging, you must characterize the specific batch of press cake. Unlike dry reagents, press cake varies in solvent content and pH.
| Parameter | Value / Condition | Disposal Implication |
| Physical State | Wet Solid / Sludge | Critical: Must pass EPA Method 9095B (Paint Filter Test) before landfill consideration. |
| Solubility | Insoluble in water; Soluble in Acetone/Ethanol | Do not flush. It will precipitate in pipes and persist in wastewater sludge. |
| Flash Point | Variable (Check residual solvent) | If < 60°C (140°F), it is D001 Ignitable Waste . |
| pH | Variable (Synthesis residue) | If pH ≤ 2 or ≥ 12.5, it is D002 Corrosive Waste . |
| Chemical Class | Monoazo Dye | Thermal decomposition can release NOx and SOx. Incineration required. |
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
Standard nitrile gloves are often insufficient for wet disperse dyes due to permeation risks.
-
Respiratory: NIOSH-approved N95 (if dried) or P100 respirator. If solvent vapors are present in the cake, use an organic vapor cartridge (OV/P100).
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (e.g., Silver Shield®) or heavy-duty Nitrile (8 mil) to prevent staining and sensitization.
-
-
Body: Tyvek® coveralls (taped at wrists) and chemical-resistant boots.
Phase 2: Waste Characterization (The "Paint Filter" Decision)
You cannot ship "liquid" waste in a "solid" waste drum. You must determine if the press cake contains "free liquids."[1]
-
Protocol: EPA Method 9095B (Paint Filter Liquids Test) [1][2][3][4]
-
Place a 100g sample of press cake into a standard mesh number 60 ± 5% conical paint filter.
-
Wait 5 minutes.
-
Result: If any liquid drops through, the waste is classified as containing free liquids.[3][5]
-
Action: You must either solidify the waste (add diatomaceous earth/sawdust) or ship it as a liquid waste stream.
-
Phase 3: Packaging & Containment
Press cake is heavy and thixotropic (can become fluid when shaken during transport).
-
Primary Container: Use a UN 1A2 Steel Drum (open head) or 1H2 Poly Drum .
-
Crucial Step: Insert a 6-mil polyethylene drum liner . Press cake sticks to drum walls; the liner ensures clean removal at the incinerator and prevents drum corrosion from residual salts.
-
-
Loading: Scoop material using non-sparking polypropylene scoops. Do not overfill (leave 3-inch headspace for expansion).
-
Sealing: Twist and tape the liner bag shut (gooseneck seal). Secure the drum lid with a bolt ring, torqued to manufacturer specifications (typically 55-60 ft-lbs).
Phase 4: Labeling
Label the drum immediately upon filling.
-
Text: "Non-Regulated Waste: Dye Intermediate" (if non-hazardous) OR "Hazardous Waste" (if D001/D002).
-
Specific Warning: Add a secondary label: "CONTAINS SENSITIZER – AVOID SKIN CONTACT."
Workflow Visualization (Decision Logic)
The following diagram outlines the logical flow for categorizing and disposing of the press cake.
Figure 1: Decision logic for the characterization and disposal of wet dye press cake. Note that incineration is the recommended endpoint regardless of RCRA status to ensure destruction of the azo chromophore.
Regulatory & Scientific Context
Why Incineration over Landfill?
While C.I. Disperse Blue 106 may not always be classified as a federal RCRA hazardous waste (unless it fails ignitability/corrosivity tests), landfilling is scientifically unsound for this material.
-
Mechanism: Azo dyes can undergo reductive cleavage under anaerobic landfill conditions, releasing aromatic amines.
-
Risk: These amines are more water-soluble than the parent dye and can leach into groundwater.
-
Recommendation: High-temperature incineration (>1000°C) guarantees the destruction of the azo bond (-N=N-) and mineralization of the organic backbone.
Spill Response (Emergency Procedure)
If press cake is spilled in the lab or warehouse:
-
Isolate: Evacuate non-essential personnel.
-
Moisten: If the cake has dried to a crust, mist lightly with water to prevent dust generation during cleanup.
-
Collect: Scoop up the solid. Do not wash down drains.[6]
-
Clean: Scrub the area with a detergent solution (surfactant) to solubilize the dye, then absorb the rinsate with vermiculite. Dispose of the absorbent as chemical waste.
References
-
U.S. Environmental Protection Agency (EPA). (2004). Method 9095B: Paint Filter Liquids Test, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).[3] Retrieved from [Link][3][4]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Disperse Blue 106 (CAS 12223-01-7).[6][7][8][9] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 108061, Disperse Blue 106. Retrieved from [Link]
-
U.S. EPA. (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes (K181 listing context). Retrieved from [Link]
Sources
- 1. danielstraining.com [danielstraining.com]
- 2. contitesting.com [contitesting.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. chemos.de [chemos.de]
- 7. guidechem.com [guidechem.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Disperse blue dye - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling C.I. Disperse Blue 106 press cake
Executive Summary: The "Silent" Hazard
To: Laboratory Operations & Safety Management From: Senior Application Scientist Subject: Operational Safety Protocol for C.I. Disperse Blue 106 (Press Cake)
C.I. Disperse Blue 106 (CAS 12223-01-7) is not merely a colorant; it is a potent contact sensitizer , historically recognized as the "Allergen of the Year 2000" by the American Contact Dermatitis Society. While often perceived as low-toxicity due to its use in textiles, the raw "press cake" form presents a unique, elevated risk profile compared to finished dyed fabrics.
The Press Cake Challenge: Unlike dry powders, press cake is a wet, thixotropic paste. It adheres aggressively to surfaces, gloves, and tools. It does not flow; it smears. This physical characteristic increases the probability of "unnoticed transfer"—where small amounts of dye contaminate doorknobs, balances, and PPE, leading to inadvertent skin exposure and subsequent immunological sensitization.
This guide provides a self-validating safety protocol designed to isolate the handler from the allergen completely.
Hazard Mechanics & Scientific Rationale
To protect against this substance, one must understand the mechanism of injury.
-
Mechanism: Disperse Blue 106 is a low-molecular-weight hapten. Upon contact with the skin, it penetrates the stratum corneum and binds with carrier proteins (haptenization). This complex is recognized by Langerhans cells, triggering a T-cell mediated immune response.
-
The "Sensitization Threshold": Once a researcher is sensitized, even microscopic exposures can trigger severe Allergic Contact Dermatitis (ACD). Therefore, the goal of PPE is not just "protection" but zero contact .
Hazard Identification Table
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2] | Zero-tolerance for skin contact. Double-gloving is mandatory to prevent micro-contamination during doffing. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Press cake can "flick" during spatula transfer. Goggles are required; safety glasses are insufficient. |
| Acute Toxicity | H302+H312 | Harmful if swallowed or in contact with skin.[2] | Ingestion is unlikely, but dermal absorption is a primary vector. |
PPE Matrix: The Barrier System
The following PPE selection is based on the physical state of the press cake (wet/paste) and its chemical properties (azo dye).
Hand Protection: The "Double-Shell" Protocol
Standard latex gloves are permeable to many organic compounds and offer poor resistance to abrasion from the grit often found in press cakes.
-
Inner Glove: Nitrile (4 mil). Acts as the "Last Line of Defense."
-
Outer Glove: Nitrile (Extended Cuff, minimum 5-8 mil) or Neoprene.
-
Why: The outer glove handles the sticky cake. It will get stained. The extended cuff protects the wrist gap between the glove and the lab coat.
-
Change Frequency: Change the outer glove immediately if smeared with dye. Never touch common surfaces (scales, notebooks) with the outer glove.
-
Body Protection[4][5]
-
Suit: Tyvek® 400 (or equivalent polyethylene-coated coverall).
-
Why: Cotton lab coats absorb aqueous dye pastes, holding the allergen against the skin/clothes for hours. A disposable, impervious suit prevents this "wicking" effect.
-
-
Sleeves: If not using a Tyvek suit, use disposable polyethylene sleeve covers (arm guards) to bridge the glove-to-coat gap.
Respiratory Protection[3][6]
-
Standard Operation: N95 / P2 Particulate Respirator.
-
Why: While press cake is wet, the edges of the drum/container often dry into a crust. Breaking this crust releases fine, inhalable dust.
-
-
Large Scale/Dusty: Half-face respirator with P100 cartridges.
Eye Protection[2][3]
-
Requirement: Indirect-vent chemical splash goggles.
-
Why: Press cake is cohesive. When prying a chunk loose with a spatula, the material can release elastic energy suddenly, flicking wet paste toward the face.
-
Operational Protocol: Handling Press Cake
This workflow uses the "Clean/Dirty Line" concept to prevent laboratory cross-contamination.
Step 1: Workspace Preparation (The "Hot Zone")
-
Define a specific area in the fume hood.
-
Line the surface with plastic-backed absorbent pads (absorbent side up).
-
Logic: Paper absorbs the dye; plastic prevents it from soaking through to the benchtop.
-
-
Pre-weigh containers. Do not bring the stock drum to the balance. Bring the transfer container to the drum.
Step 2: The Transfer (Anti-Smear Technique)
-
Don PPE: Inner gloves -> Tyvek Suit -> Outer Gloves (taped to sleeves if necessary) -> Goggles -> Respirator.
-
Open Drum: excessive force can cause dried crust to fall or aerosolize.
-
Tool Selection: Use a rigid stainless steel or polypropylene scoop. Avoid flexible spatulas that can "flick" material.
-
Technique:
-
Cut into the cake vertically.
-
Lift the "chunk" and place it directly into the tared vessel.
-
Critical: Do not try to pour press cake. It will slump unpredictably.
-
Step 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the transfer vessel with a damp paper towel (solvent: 50% Ethanol or water/surfactant mix) before it leaves the "Hot Zone."
-
Outer Glove Removal: Remove outer gloves inside the hood. Treat them as solid hazardous waste.
-
Inspection: Inspect inner gloves for blue stains. If clean, proceed to weigh. If stained, wash hands immediately and replace.
Visualizing the Workflow
The following diagram illustrates the decision logic and safety barriers for handling Disperse Blue 106.
Figure 1: Operational workflow for handling Disperse Blue 106, emphasizing the decision path based on the physical state of the material (Wet Paste vs. Dried Crust).
Emergency Response & Disposal
Skin Contact (Accidental Exposure)
If the dye penetrates PPE or touches skin:
-
Do NOT use solvents (acetone, ethanol) initially. Solvents can increase skin permeability and drive the dye deeper into the epidermis.
-
Wash: Use copious amounts of lukewarm water and a mild, abrasive-free soap.
-
Exfoliate gently: The dye stains the stratum corneum. It will fade as skin sheds.
-
Monitor: Watch for redness, itching, or vesicles (blisters) over the next 48-72 hours.
Spills
-
Contain: Do not add water (this spreads the dye).
-
Absorb: Use vermiculite or absorbent pads.
-
Clean: Once bulk material is removed, clean surface with a detergent solution, followed by ethanol to lift residual stains.
Disposal[7]
-
Classification: Treat as Hazardous Chemical Waste.
-
Packaging: Double-bag all contaminated PPE and wipes. Clear bags are preferred so the blue staining is visible to waste handlers, alerting them to the contents.
References
-
National Center for Biotechnology Information (PubChem). C.I. Disperse Blue 106 (Compound Summary). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Disperse Blue 106. Retrieved from [Link]
-
DermNet NZ. Textile Dye Allergy (Disperse Blue 106/124). Retrieved from [Link]
-
American Contact Dermatitis Society. Allergen of the Year 2000: Disperse Blue Dyes.[4] Retrieved from [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
